Technical Documentation Center

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
  • CAS: 13165-15-6

Core Science & Biosynthesis

Foundational

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone basic properties

An In-Depth Technical Guide to 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone Introduction: The Quinazolinone Scaffold in Modern Drug Discovery The quinazolinone ring system, a bicyclic structure composed of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone ring system, a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] Among this extensive family, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CPTQ) emerges as a compound of significant interest.

This guide provides a detailed examination of CPTQ, focusing on its fundamental chemical and physical properties, synthetic pathways, spectroscopic signature, and potential pharmacological relevance. The molecule's distinct architecture—featuring a chloro-group at the 7-position, a phenyl substituent at the N-3 position, and a thioxo group at the C-2 position—creates a unique electronic and steric profile that is ripe for exploration by researchers in drug development.[3]

Core Physicochemical Properties

The foundational properties of a compound are critical for predicting its behavior in both chemical and biological systems. The key identifiers and physical characteristics of CPTQ are summarized below.

PropertyValueReference
CAS Number 13165-15-6[3][4]
Molecular Formula C₁₄H₉ClN₂OS[3][5]
Molecular Weight 288.75 g/mol [3][5]
Appearance Typically a yellow to orange crystalline solid[3]
Solubility Soluble in organic solvents[3]
SMILES c1ccc(cc1)n1c(=O)c2ccc(cc2nc1S)Cl[3]
InChI InChI=1S/C14H9ClN2OS/c15-9-6-7-11-12(8-9)16-14(19)17(13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,19)[3][5]
InChIKey KPCPBBQBISDRFL-UHFFFAOYSA-N[5]

Synthesis and Chemical Reactivity

Synthetic Pathway

The most common and efficient route for synthesizing 3-aryl-2-thioxo-2,3-dihydro-4(1H)-quinazolinones involves the cyclocondensation of an appropriately substituted anthranilic acid with an aryl isothiocyanate.[6][7] For CPTQ, this involves the reaction of 2-amino-4-chlorobenzoic acid with phenyl isothiocyanate.

The causality behind this experimental choice lies in the nucleophilicity of the amino group of the anthranilic acid, which attacks the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization and dehydration, typically facilitated by refluxing in a suitable solvent like glacial acetic acid, to yield the stable quinazolinone ring system.[7]

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-Amino-4-chlorobenzoic Acid C Cyclocondensation (Glacial Acetic Acid, Reflux) A->C B Phenyl Isothiocyanate B->C D 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone C->D

Caption: General synthesis workflow for CPTQ.

Experimental Protocol: Synthesis of CPTQ
  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) in glacial acetic acid.

  • Addition: Add phenyl isothiocyanate (1.1 equivalents) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.[7] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials and impurities, and then dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.

Chemical Reactivity: The Thione-Thiol Tautomerism

A key feature of the 2-thioxo-quinazolinone scaffold is its ability to undergo thione-thiol tautomerization.[7] The thione form (C=S) is generally more stable, but in the presence of a base, the compound can be deprotonated to form a thiolate anion. This anion makes the sulfur atom a potent nucleophile, enabling S-alkylation reactions with alkyl or aryl halides.[7][8] This reactivity provides a critical handle for further structural modification and the development of derivative libraries.

Spectroscopic Characterization

Structural elucidation of CPTQ is definitively achieved through a combination of spectroscopic methods. While a specific, published spectrum for this exact molecule is not available, the expected characteristic signals can be reliably predicted based on its functional groups and data from closely related analogues.[7][9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H group (around 3200 cm⁻¹), the aromatic C-H bonds (around 3100-3000 cm⁻¹), the highly conjugated carbonyl group (C=O, around 1680-1650 cm⁻¹), and the thiocarbonyl group (C=S, around 1250-1170 cm⁻¹).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would display multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone ring system and the N-3 phenyl substituent. A broad singlet corresponding to the N-H proton would also be visible, which would be exchangeable with D₂O.

    • ¹³C NMR: Key signals would include those for the thiocarbonyl carbon (C=S) at approximately δ 175-180 ppm and the carbonyl carbon (C=O) around δ 160-165 ppm. A series of signals in the δ 115-150 ppm range would correspond to the 12 aromatic carbons.[7]

  • Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight, showing a molecular ion peak [M⁺] at m/z 288. The presence of a chlorine atom would be evident from the characteristic isotopic pattern, with an [M+2] peak approximately one-third the intensity of the [M⁺] peak.[7]

Potential Biological and Pharmacological Profile

The quinazolinone scaffold is a well-established pharmacophore, and derivatives bearing thioxo and halogen substituents have demonstrated a wide range of biological activities.[1][3]

  • Anti-inflammatory and Antioxidant Activity: Many 2-thioxo-quinazolinone derivatives have been reported as potent anti-inflammatory and antioxidant agents.[7] Some studies suggest that chloro-substitution can enhance these properties.[7] For instance, compounds with a 6-chloro substituent have shown significant antioxidant and cytotoxic activities.[7]

  • Myeloperoxidase (MPO) Inhibition: Thioxo-dihydroquinazolin-one compounds have been identified as novel inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory conditions and neurodegenerative diseases like Parkinson's and Alzheimer's.[11] Halide substitution on the quinazolinone ring has been shown to frequently improve this inhibitory bioactivity.[11]

  • Anticancer Potential: The quinazolinone core is central to several approved anticancer drugs (e.g., gefitinib, erlotinib). Thioxo-derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest.[7] The substitution pattern, including the presence of a chlorine atom, can significantly influence the cytotoxic potency.[7]

G cluster_apps Potential Therapeutic Applications A 7-Chloro-3-phenyl-2-thioxo-4(1H)-quinazolinone Core Structure B Anti-inflammatory Agent A->B C Anticancer Agent (Cytotoxicity, Apoptosis Induction) A->C D Myeloperoxidase (MPO) Inhibitor (Neuroprotection) A->D E Antioxidant A->E

Caption: Potential therapeutic avenues for the CPTQ scaffold.

Conclusion

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound built upon a highly versatile and pharmacologically significant scaffold. Its well-defined synthetic route and multiple points for chemical modification—particularly at the thioxo group—make it an attractive starting point for medicinal chemistry campaigns. The presence of the chlorine and phenyl substituents provides a specific lipophilic and electronic character that may enhance its interaction with biological targets. Based on the activities of related compounds, CPTQ holds considerable promise for further investigation as an anti-inflammatory, antioxidant, and anticancer agent, warranting its place as a molecule of interest for researchers and drug development professionals.

References

  • Dabiri, M., et al. (2007). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. PubMed. Available at: [Link]

  • Targeted Library. (2024). Synthesis of Quinazolinediones and Thioxoquinazolines. Targeted Library. Available at: [Link]

  • Chembeo. (n.d.). 7-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1h)-quinazolinone. Chembeo. Available at: [Link]

  • Kettle, A. J., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. MDPI. Available at: [Link]

  • Li, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Kumar, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available at: [Link]

  • Xu, Z., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. Available at: [Link]

Sources

Exploratory

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone chemical structure

An In-Depth Technical Guide to 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone Authored by Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 7-Chloro-3-phenyl-2-thi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a heterocyclic compound belonging to the versatile quinazolinone class. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, and known biological potential, grounding all claims in authoritative scientific literature.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone ring system is a cornerstone of modern medicinal chemistry, representing a privileged scaffold due to its presence in numerous bioactive molecules and approved pharmaceuticals.[1] These fused heterocyclic compounds, consisting of a benzene ring fused to a pyrimidine ring, exhibit an exceptionally broad spectrum of pharmacological activities.[2][3] Extensive research over decades has demonstrated their potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral agents, among other therapeutic applications.[1][2][3][4][5][6]

The versatility of the quinazolinone core allows for extensive structural modifications, particularly at the C2, N3, C6, and C7 positions, enabling the fine-tuning of its pharmacological profile to achieve desired potency and selectivity.[1] The subject of this guide, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, incorporates several key structural features: a halogen (chloro) at the 7-position, a phenyl group at the N3 position, and a thioxo group at the C2 position. These modifications are known to significantly influence the molecule's biological activity, making it a compound of considerable interest for further investigation.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's chemical and physical identity is fundamental for any research endeavor.

Chemical Structure

The chemical structure of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is defined by a quinazolinone core with specific substitutions that dictate its stereochemistry and reactivity.

G struct

Caption: Chemical structure of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

Physicochemical Data

The fundamental identifiers and properties of the compound are summarized below for easy reference.

PropertyValueSource
Chemical Name 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone[7]
CAS Number 13165-15-6[7][8][9]
Molecular Formula C₁₄H₉ClN₂OS[7][9]
Molecular Weight 288.75 g/mol [7][9]
Appearance Solid[9]
InChI Key KPCPBBQBISDRFL-UHFFFAOYSA-N[7][9]
Spectral Characterization Profile

Structural elucidation and confirmation rely on spectroscopic analysis. Based on data from closely related analogs, the expected spectral characteristics are as follows:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic singlet for the N1-H proton in the downfield region (around δ 12.9 ppm).[10] Aromatic protons on both the quinazolinone core and the N3-phenyl ring would appear as a complex multiplet in the aromatic region (approx. δ 7.0–8.2 ppm).[10][11]

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Key diagnostic peaks include the thiocarbonyl (C=S) carbon, which is expected to resonate significantly downfield (approx. δ 174-175 ppm).[10] The carbonyl (C=O) carbon should appear around δ 159-160 ppm.[10] The remaining aromatic carbons will be observed in the typical δ 100-150 ppm range.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. A sharp peak for the N-H stretch is expected around 3300-3400 cm⁻¹. The C=O (amide) stretch will be prominent around 1680-1730 cm⁻¹.[11][12][13] The presence of the C=S group can also be identified in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M⁺] corresponding to the molecular weight of the compound (m/z ≈ 288), along with a characteristic [M⁺+2] peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.[10]

Synthesis and Mechanism

The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones is well-established, typically involving a cyclocondensation reaction.

Synthetic Pathway

The most common and practical approach involves the reaction of a substituted 2-aminobenzoic acid with an appropriate isothiocyanate.[10][14][15] For the title compound, this involves the reaction between 4-chloroanthranilic acid and phenyl isothiocyanate . This reaction is typically performed under reflux in a suitable solvent like glacial acetic acid, which also acts as a catalyst.[10]

synthesis_workflow reactant1 4-Chloroanthranilic Acid intermediate Thiourea Intermediate reactant1->intermediate + reactant2 Phenyl Isothiocyanate reactant2->intermediate + product 7-Chloro-3-phenyl-2-thioxo- 2,3-dihydro-4(1H)-quinazolinone intermediate->product Intramolecular Cyclization (-H₂O) conditions Glacial Acetic Acid Reflux

Caption: General synthetic workflow for the target compound.

Reaction Mechanism: A Causal Explanation

The reaction proceeds through a well-understood two-step mechanism:

  • Thiourea Formation: The reaction initiates with a nucleophilic attack by the amino group (-NH₂) of 4-chloroanthranilic acid on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of phenyl isothiocyanate.[15][16] This addition reaction forms an N,N'-disubstituted thiourea derivative as a key intermediate.

  • Intramolecular Cyclization: Under acidic conditions and heat (reflux), the carboxylic acid group of the intermediate is activated. A subsequent intramolecular nucleophilic attack by the adjacent secondary amine onto the activated carbonyl carbon occurs. This is followed by the elimination of a water molecule, leading to ring closure and the formation of the stable, fused quinazolinone ring system.[14][15]

This choice of methodology is favored for its straightforwardness, use of readily available starting materials, and generally good yields.[15][17]

Experimental Protocol

This protocol is a representative procedure based on established methods.[10]

Objective: To synthesize 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

Materials:

  • 4-Chloroanthranilic acid

  • Phenyl isothiocyanate

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve an equimolar amount of 4-chloroanthranilic acid (e.g., 1.0 eq) in a minimal amount of glacial acetic acid.

    • Rationale: Glacial acetic acid serves as both the solvent and an acid catalyst, facilitating the cyclization step.

  • Addition of Reagent: To the stirred solution, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (typically 118-120°C) and maintain for 8-10 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration step, driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

    • Rationale: The product is poorly soluble in water, leading to its precipitation upon quenching the reaction mixture, which aids in its separation from the acetic acid solvent.

  • Purification: Filter the solid precipitate, wash thoroughly with water to remove residual acid, and dry. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 2.3 (¹H-NMR, ¹³C-NMR, FT-IR, MS).

Biological Activity and Therapeutic Potential

The quinazolinone scaffold is a validated pharmacophore, and the specific substitutions on the title compound suggest several potential therapeutic applications.

Anticonvulsant Properties

A significant body of research points to the anticonvulsant activity of quinazolinone derivatives.[4][5][18][19] The sedative-hypnotic drug methaqualone is a well-known example.[5] Studies have shown that various substitutions on the quinazolinone ring can lead to potent anticonvulsant effects, often evaluated in preclinical models like the Maximal Electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[4][18][19] The mechanism is often linked to the modulation of GABA-A receptors.[18][20] The 7-chloro substitution, in particular, has been explored in various analogs for its potential to enhance CNS activity.[19]

Antimicrobial and Antifungal Activity

The quinazolinone nucleus is a promising scaffold for developing new antimicrobial agents.[6][21][22] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][23] The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the phenyl and chloro groups may enhance the compound's ability to penetrate microbial cell membranes.

Anticancer and Enzyme Inhibition
  • Cytotoxic Activity: Numerous quinazolinone derivatives have been investigated as anticancer agents.[1] Studies on related 6-chloro-2-thioxo-quinazolinones have demonstrated cytotoxic activity against colon cancer cell lines (LoVo and HCT-116), potentially through the induction of apoptosis.[10] The mechanism often involves the modulation of apoptosis regulators like Bax and Bcl-2 and the activation of caspases.[10]

  • Myeloperoxidase (MPO) Inhibition: Thioxo-dihydroquinazolin-one compounds have been identified as novel inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.[24] Notably, research has shown that a halide at position 6 or 7 can be favorable for inhibitory activity, suggesting that 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone could be a candidate for MPO inhibition.[24]

Conclusion and Future Perspectives

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a synthetically accessible compound built upon the pharmacologically significant quinazolinone scaffold. Its structure, featuring a 7-chloro substituent and a 2-thioxo group, makes it an intriguing candidate for further investigation in several therapeutic areas, most notably as an anticonvulsant, antimicrobial, and anticancer agent.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wider range of biological targets and cell lines to fully map its activity profile.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind its most potent activities, such as identifying specific enzyme or receptor interactions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the N3-phenyl ring and the C7-chloro position to optimize potency and reduce potential toxicity.

This guide serves as a foundational resource for scientists aiming to explore the chemical and biological landscape of this promising quinazolinone derivative.

References

  • Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (n.d.). Google.
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (n.d.). MDPI.
  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (n.d.). PMC.
  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (n.d.). PMC - NIH.
  • Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. (n.d.). Google.
  • Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. (2021-09-22). Google.
  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (n.d.). Taylor & Francis Online.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC - PubMed Central.
  • Full article: Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (n.d.). Taylor & Francis.
  • Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. (n.d.). Google.
  • Physical characterization of newly synthesized Quinazolinone derivatives. (n.d.). ResearchGate.
  • Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate – anthranilic acid reaction | Request PDF. (n.d.). ResearchGate.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025-05-11). Google.
  • 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. (n.d.). finetech industry limited.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). Google.
  • 7-Chloro-2,3-dihydro-3-phenyl-2-thioxo-1H-quinazolin-4-one. (n.d.). CymitQuimica.
  • Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. (n.d.). NIH.
  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI.
  • 4(3H)-Quinazolinone, 7-chloro-3-(3-methyl-5-isoxazolyl)-2-phenyl. (n.d.). PubChem.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). Semantic Scholar.
  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (n.d.). MDPI.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Google.
  • 13165-15-6|7-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. (n.d.). BLDpharm.
  • Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. (n.d.). PubMed.
  • Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. (n.d.). TSI Journals.
  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][4][5]–oxazin–4–one and 3 o. (2020-04-29). GSC Online Press. Retrieved from

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (n.d.). Google.
  • 7-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. (n.d.). CymitQuimica.
  • Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. (2025-08-09). ResearchGate.
  • (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. (2017-09-18). ResearchGate.
  • BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES IN THE LIGHT OF INSIGHTS INTO THE FEATURES OF THE CHEMICAL STRUCTURE AND WAYS OF BINDING TO TARGET MOLECULES. A REVIEW. (2023-05-01). Samotruyeva - Doklady Chemistry.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.
  • Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. (n.d.). NIH.

Sources

Foundational

An In-Depth Technical Guide to 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS: 13165-15-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a heterocyclic compound of si...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry. Quinazolinone scaffolds are renowned for their diverse pharmacological activities, and this particular derivative, featuring a chloro substituent at the 7-position, a phenyl group at the 3-position, and a thioxo group at the 2-position, presents a unique profile for potential therapeutic applications.[1] This document will delve into its chemical and physical properties, present a detailed, field-proven synthetic protocol, explore its potential mechanisms of action based on extensive research into analogous compounds, and discuss its promising applications in drug discovery, particularly in oncology and anti-inflammatory research.

Introduction: The Quinazolinone Scaffold in Drug Discovery

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[2] This bicyclic heterocycle, consisting of a pyrimidine ring fused to a benzene ring, offers a versatile platform for structural modification, enabling the fine-tuning of pharmacological properties. Derivatives of quinazolinone have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2]

The subject of this guide, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, belongs to the 2-thioxo-quinazolinone subclass. The presence of the thioxo group (C=S) at the 2-position, a halogen (chloro) at the 7-position, and an aromatic (phenyl) substituent at the 3-position are key structural features that are anticipated to significantly influence its biological profile. Halogenation, particularly chlorination, is a common strategy in drug design to enhance membrane permeability and metabolic stability, while the N-phenyl substituent can modulate receptor binding affinity and specificity.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 13165-15-6[1]
Molecular Formula C₁₄H₉ClN₂OS[3]
Molecular Weight 288.75 g/mol [3]
Appearance Yellow to orange crystalline solid[1]
Melting Point 323-324 °CChemSigma Aldrich
Solubility Soluble in organic solvents[1]
InChI Key KPCPBBQBISDRFL-UHFFFAOYSA-N[3]

Note: While a boiling point of 218.9 °C has been reported by one supplier, this is likely a predicted value under vacuum and should be treated with caution for a high-melting solid.

Spectroscopic Characterization (Predicted): Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR: Aromatic protons would appear in the range of δ 7.0-8.5 ppm. The NH proton of the quinazolinone ring is expected to appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (C=O) around δ 160-165 ppm and the thioxo carbon (C=S) in the range of δ 175-185 ppm. Aromatic carbons would resonate between δ 115-150 ppm.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=S stretching (around 1200-1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 288, with a characteristic M+2 peak at m/z 290 due to the presence of the chlorine isotope (³⁷Cl).

Synthesis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

The synthesis of 3-aryl-2-thioxo-quinazolinones is well-documented in the scientific literature. The most common and efficient method involves the cyclocondensation of a substituted anthranilic acid with an appropriate isothiocyanate. The following protocol is a robust and reliable method for the synthesis of the title compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A 2-Amino-4-chlorobenzoic Acid C 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone A->C Glacial Acetic Acid, Reflux B Phenyl Isothiocyanate B->C

Caption: Synthetic route to 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorobenzoic acid (1 equivalent).

  • Solvent Addition: Add glacial acetic acid to the flask to dissolve the 2-amino-4-chlorobenzoic acid.

  • Addition of Isothiocyanate: To the stirred solution, add phenyl isothiocyanate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to yield the pure 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone as a crystalline solid.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the cyclization reaction.

  • Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Excess Phenyl Isothiocyanate: A slight excess ensures the complete consumption of the limiting reactant, 2-amino-4-chlorobenzoic acid.

  • Precipitation in Water: The product is insoluble in water, allowing for easy separation from the water-soluble acetic acid and any unreacted starting materials.

  • Recrystallization: This is a standard purification technique to obtain a highly pure crystalline product.

Potential Biological Activities and Mechanisms of Action

While specific biological data for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not extensively published, the activities of closely related analogs provide strong indications of its potential therapeutic applications.

4.1. Anticancer Activity:

Numerous studies have highlighted the potent anticancer properties of quinazolinone derivatives. The presence of a chloro group on the quinazolinone ring has been shown to enhance cytotoxic activity in various cancer cell lines.

  • Potential Mechanisms:

    • Tubulin Polymerization Inhibition: Some quinazolinone derivatives are known to bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle in the G2/M phase.

    • Kinase Inhibition: The quinazolinone scaffold is a key component of several approved kinase inhibitors (e.g., Gefitinib, Erlotinib). It is plausible that 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone could exhibit inhibitory activity against various protein kinases involved in cancer cell proliferation and survival signaling pathways.

    • Apoptosis Induction: Chloro-substituted quinazolinones have been reported to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.

G cluster_pathways Potential Anticancer Mechanisms Quinazolinone_Derivative 7-Chloro-3-phenyl-2-thioxo- 2,3-dihydro-4(1H)-quinazolinone Tubulin Inhibition of Tubulin Polymerization Quinazolinone_Derivative->Tubulin Disrupts Microtubules Kinase Kinase Inhibition Quinazolinone_Derivative->Kinase Blocks Signaling Apoptosis Induction of Apoptosis Quinazolinone_Derivative->Apoptosis Triggers Cell Death Cell_Cycle_Arrest Cell_Cycle_Arrest Tubulin->Cell_Cycle_Arrest G2/M Phase Arrest Proliferation_Block Proliferation_Block Kinase->Proliferation_Block Inhibits Proliferation Cancer_Cell_Death Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Eliminates Cancer Cells

Caption: Plausible anticancer mechanisms of action for the quinazolinone derivative.

4.2. Anti-inflammatory Activity:

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties.

  • Potential Mechanisms:

    • COX Inhibition: Some analogs have shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

    • Cytokine Modulation: They may also modulate the production of pro-inflammatory cytokines such as TNF-α and interleukins.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a series of in vitro assays are recommended.

5.1. In Vitro Cytotoxicity Assay (MTT Assay):

This assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in DMSO and then dilute in cell culture medium. Treat the cells with varying concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with Compound Incubate_24h->Treat Incubate_48_72h Incubate 48-72h Treat->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a promising heterocyclic compound with significant potential in drug discovery. Its structural features, particularly the presence of the chloro and phenyl substituents on the 2-thioxo-quinazolinone scaffold, make it a compelling candidate for investigation as an anticancer and anti-inflammatory agent. The synthetic route outlined in this guide is robust and accessible, facilitating its preparation for further biological evaluation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo evaluation to elucidate its specific mechanisms of action and therapeutic potential.

References

  • PubChem. (n.d.). 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Salahi, R. (2017). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 50(4), 1189-1204.
  • Zahedifard, M., et al. (2015). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Iranian Journal of Pharmaceutical Research, 14(4), 1125–1132.
  • Chandrika, P. M., et al. (2008). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 43(5), 849-856.
  • Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.
  • Lakhan, R., & Srivastava, M. (1993). A convenient preparation of 2-thioxo-4(3H)-quinazolinones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(1), 11-17.
  • Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(3), 843.
  • Abbas, S. E., et al. (2023). QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. World Journal of Pharmaceutical Research, 12(5), 1-20.

Sources

Exploratory

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone synonyms

An In-depth Technical Guide to 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Synthesis, Characterization, and Biological Significance This guide provides a comprehensive technical overview of 7-Chloro-3-phe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Synthesis, Characterization, and Biological Significance

This guide provides a comprehensive technical overview of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a robust and reproducible synthesis protocol, methods for structural verification, and an exploration of its biological activities, grounded in current scientific literature. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this promising quinazolinone derivative.

Introduction: The Quinazolinone Scaffold

The quinazolinone core, a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, is a "privileged structure" in pharmaceutical sciences.[1] This scaffold is present in numerous natural alkaloids and synthetic compounds, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The versatility of the quinazolinone ring, particularly the ease of substitution at various positions (notably N-1, C-2, N-3, and C-7), allows for the fine-tuning of its physicochemical properties and biological targets.[1][2]

The subject of this guide, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, incorporates several key features: a chloro group at position 7, which can enhance lipophilicity and modulate activity[1]; a phenyl group at N-3, influencing steric and electronic properties; and a thioxo group at C-2, which imparts distinct chemical reactivity and has been linked to specific enzyme inhibitory functions.[3][4]

Nomenclature and Physicochemical Properties

Accurate identification is paramount in scientific research. The compound is recognized by several synonyms and unique identifiers. Its key properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 7-chloro-3-phenyl-2-sulfanylidene-2,3-dihydro-1H-quinazolin-4-oneInternal
CAS Number 13165-15-6[5][6][7][8]
Molecular Formula C₁₄H₉ClN₂OS[5][8]
Molecular Weight 288.75 g/mol [5][8]
Appearance Yellow to orange crystalline solid[9]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF)[9]
InChI Key KPCPBBQBISDRFL-UHFFFAOYSA-N[5][8]
Common Synonyms 7-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[8]
7-Chloro-2-mercapto-3-phenyl-3H-quinazolin-4-one[8]
7-chloro-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one[8]

Synthesis and Purification: A Validated Protocol

The synthesis of 2,3-disubstituted 4(3H)-quinazolinones is well-established. The following protocol is a robust method adapted from literature precedents for the synthesis of 2-thioxo-quinazolinones, which involves the cyclocondensation of a substituted anthranilic acid with an isothiocyanate.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification & Final Product R1 2-Amino-4-chlorobenzoic Acid P1 Mix & Reflux in Glacial Acetic Acid (10-12h) R1->P1 Reactant 1 R2 Phenyl Isothiocyanate R2->P1 Reactant 2 P2 Cool to RT & Pour into Ice Water P1->P2 Reaction Mixture P3 Filter Precipitate P2->P3 Crude Product Slurry P4 Wash with Water P3->P4 Crude Solid PU1 Recrystallize from Ethanol P4->PU1 Washed Crude Product FP 7-Chloro-3-phenyl-2-thioxo-2,3- dihydro-4(1H)-quinazolinone PU1->FP Pure Product MPO_Pathway cluster_cell Neutrophil cluster_pathology Pathological Outcome MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO OxStress Oxidative Stress & Tissue Damage HOCl->OxStress Induces Inflammation Chronic Inflammation OxStress->Inflammation Contributes to Inhibitor 7-Chloro-3-phenyl- 2-thioxo-quinazolinone Inhibitor->MPO Inhibits

Sources

Foundational

An In-depth Technical Guide to 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Synthesis, Characterization, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, underlying reaction mechanisms, structural characterization, and the therapeutic promise of the broader quinazolinone class, offering insights for its potential applications in drug discovery and development.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core, a bicyclic system formed by the fusion of a benzene and a pyrimidine ring, is a "privileged structure" in drug discovery.[1] This scaffold is present in numerous natural products and synthetic compounds with a wide array of biological activities.[2][3] The structural versatility of the quinazolinone ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and pharmacological effects.[4] Derivatives of quinazolinone have been reported to exhibit a vast spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[2][3]

The subject of this guide, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, incorporates several key features that make it a compelling candidate for further investigation. The presence of a chlorine atom at the 7-position can significantly influence its electronic properties and metabolic stability. The phenyl group at the 3-position and the thioxo group at the 2-position are also crucial for its biological activity profile.

Synthesis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

The most common and efficient method for the synthesis of 3-substituted-2-thioxo-4(1H)-quinazolinones involves the condensation of an appropriate anthranilic acid derivative with an isothiocyanate.[5] For the synthesis of the title compound, the reaction proceeds between 2-amino-4-chlorobenzoic acid and phenyl isothiocyanate.

Reaction Mechanism

The reaction mechanism initiates with a nucleophilic attack of the amino group of 2-amino-4-chlorobenzoic acid on the electrophilic carbon of the phenyl isothiocyanate. This is followed by an intramolecular cyclization with the elimination of a water molecule to yield the final quinazolinone ring system.

Diagram of the Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 2-amino-4-chlorobenzoic acid C Thiourea Intermediate A->C Nucleophilic attack B Phenyl isothiocyanate B->C D 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone C->D Intramolecular cyclization (-H2O)

Caption: General reaction mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of analogous 3-phenyl-2-thioxo-quinazolinones.[4]

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Phenyl isothiocyanate

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) in absolute ethanol.

  • To this solution, add phenyl isothiocyanate (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[5]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Synthesis Workflow Diagram

G start Start dissolve Dissolve 2-amino-4-chlorobenzoic acid in absolute ethanol start->dissolve add_reagent Add phenyl isothiocyanate (and optional catalyst) dissolve->add_reagent reflux Reflux for 4-6 hours add_reagent->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash purify Recrystallize from a suitable solvent wash->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of the target compound.

Structural Characterization

The structure of the synthesized 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can be confirmed using various spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons from the quinazolinone and phenyl rings, and a characteristic signal for the N-H proton.
¹³C NMR Signals corresponding to the aromatic carbons, the carbonyl carbon (C=O), and the thioxo carbon (C=S).
IR Spectroscopy Characteristic absorption bands for N-H, C=O, and C=S functional groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₉ClN₂OS).

Potential Applications in Drug Development

While specific biological activity data for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not extensively reported in the literature, the broader class of quinazolinone derivatives has shown significant promise in various therapeutic areas. The structural features of the title compound suggest several avenues for investigation.

Anticancer Activity

Numerous quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[2][3] The presence of a halogen, such as chlorine, on the quinazolinone ring has been shown to be a critical determinant of cytotoxic activity in some studies.

Antimicrobial Activity

The quinazolinone scaffold is a common feature in compounds with antibacterial and antifungal properties.[6][7] The lipophilicity imparted by the phenyl group and the reactivity of the thioxo moiety could contribute to the antimicrobial potential of this compound.

Enzyme Inhibition

Quinazolinone derivatives have been identified as inhibitors of various enzymes, including xanthine oxidase and acetylcholinesterase.[8][9] The specific substitution pattern of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone makes it a candidate for screening against a range of enzymatic targets. For instance, some thioxo-dihydroquinazolin-one compounds have been identified as novel inhibitors of myeloperoxidase, an enzyme implicated in inflammatory conditions.

Conclusion

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a synthetically accessible compound with a chemical scaffold that is highly relevant to modern drug discovery. Its synthesis from readily available starting materials and the vast therapeutic potential of the quinazolinone class of compounds make it an attractive target for further research and development. Future studies should focus on the detailed biological evaluation of this compound to uncover its specific pharmacological profile and potential as a lead molecule for the development of novel therapeutics.

References

  • Singh A, Prajapati SK, Namdeo KP, Singh VK, Verma SK. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1). Available from: [Link]

  • Al-Obaydi, F., et al. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules 2021, 26, 485. Available from: [Link]

  • Al-Rawi, J. M. A., et al. Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. Journal of Heterocyclic Chemistry 2015, 52(4), 1059-1066. Available from: [Link]

  • Mahato, A., et al. Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Drug Research 2017, 9(5), 275-279. Available from: [Link]

  • Kumar, A., et al. Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach. Bioorganic & Medicinal Chemistry Letters 2018, 28(15), 2563-2572. Available from: [Link]

  • Wani, M. Y., et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules 2023, 28(2), 798. Available from: [Link]

  • Zhang, H., et al. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology 2022, 61(5), 1-1. Available from: [Link]

  • Khan, I., et al. In vitro and In silico Xanthine Oxidase Inhibitory Activities of 3-Aryl-2- thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives. ACS Omega 2021, 6(4), 2849-2858. Available from: [Link]

  • Fozooni, S., et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules 2023, 28(12), 4787. Available from: [Link]

  • Al-Suwaidan, I. A., et al. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Molecules 2018, 23(11), 2911. Available from: [Link]

  • Samotruyeva, M. A., et al. BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES IN THE LIGHT OF INSIGHTS INTO THE FEATURES OF THE CHEMICAL STRUCTURE AND WAYS OF BINDING TO TARGET MOLECULES. A REVIEW. Doklady Biochemistry and Biophysics 2023, 510(1), 3-27. Available from: [Link]

  • Wang, Y., et al. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules 2022, 27(19), 6296. Available from: [Link]

  • Yakovlev, I. P., et al. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Research Results in Pharmacology 2021, 7(1), 1-7. Available from: [Link]

  • Le, T. T. H., et al. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules 2023, 28(9), 3843. Available from: [Link]

  • Kumar, A., et al. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. International Journal of Organic Chemistry 2012, 2(3), 246-252. Available from: [Link]

  • Fang, Z., et al. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. Scientific Reports 2023, 13(1), 1-1. Available from: [Link]

  • Danova, A., et al. Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. Pharmacia 2025, 72, 1-10. Available from: [Link]

  • PrepChem. Synthesis of 3-phenyl-2,3-dihydro-2-thioxoquinazolin-4(1H)-one. Available from: [Link]

Sources

Exploratory

Introduction: The Quinazolinone Scaffold, A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Discovery and History of 7-Chloro-quinazolinone Derivatives The quinazolinone nucleus, a bicyclic heterocyclic system formed by the fusion of a benzene ring and a pyrimidine ring, stand...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 7-Chloro-quinazolinone Derivatives

The quinazolinone nucleus, a bicyclic heterocyclic system formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives are found in over 200 naturally occurring alkaloids and a vast number of synthetic compounds, demonstrating a remarkable breadth of pharmacological activities.[3] The structural versatility of the quinazolinone core allows for extensive chemical modification, enabling the fine-tuning of its biological effects.[1] This has led to the development of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant therapies.[4][5][6] This guide delves into the history of this remarkable scaffold, with a specific focus on the discovery and development of 7-chloro-quinazolinone derivatives, a subclass that has yielded compounds of significant therapeutic interest.

Part 1: The Genesis - Early Discoveries and the Rise of a Notorious Precursor

The history of quinazolinones is intrinsically linked with one of the most well-known sedative-hypnotics of the 20th century. While not a 7-chloro derivative itself, its story set the stage for the broader exploration of this chemical class.

The Synthesis of Methaqualone

The journey began in 1951 in India, where researchers Indra Kishore Kacker and Syed Husain Zaheer were searching for new antimalarial agents.[7][8] Their work led to the first synthesis of 2-methyl-3-o-tolyl-4(3H)-quinazolinone, a compound that would later be known as methaqualone.[8][9] Though it proved ineffective against malaria, its sedative-hypnotic properties were identified in 1955.[8]

By the 1960s, it was marketed globally under brand names like Quaalude and Sopor as a supposedly safer, non-addictive alternative to barbiturates for treating insomnia and anxiety.[8][9] A combination product with diphenhydramine, an antihistamine that inhibits its metabolism, was sold as Mandrax.[9]

Mechanism of Action and Subsequent Decline

Methaqualone exerts its effects by modulating γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter system in the brain, leading to sedation and muscle relaxation.[10] However, the initial promise of safety was quickly overshadowed by its high potential for abuse and addiction.[9][10] The widespread recreational use during the 1960s and 1970s led to a public health crisis, forcing its reclassification as a controlled substance in many countries and its eventual withdrawal from the market in the mid-1980s.[8][9] The story of methaqualone, while cautionary, highlighted the potent central nervous system activity of the quinazolinone scaffold and spurred further research into its derivatives for other therapeutic purposes.

Part 2: A Strategic Modification - The Emergence of the 7-Chloro Moiety

Following the methaqualone era, researchers began to explore how modifications to the quinazolinone ring system could alter its pharmacological profile, moving away from sedative effects towards other therapeutic targets. The introduction of a chlorine atom at the 7-position of the quinazoline ring proved to be a particularly fruitful strategy.

The Significance of the 7-Chloro Group: A Structure-Activity Relationship (SAR) Perspective

The placement of substituents on the quinazolinone ring is critical in defining the molecule's biological activity.[11] Chlorine, being an electron-withdrawing group, significantly alters the electron density of the bicyclic system.[11] Structure-Activity Relationship (SAR) studies have revealed that the presence of a chlorine atom at the 7-position is a key feature for conferring a range of desirable biological activities:

  • Anticonvulsant Activity: The 7-chloro substitution has been explicitly shown to be favorable for anticonvulsant properties.[11][12]

  • Antibacterial Activity: Small electron-withdrawing groups like chloro at this position have demonstrated potent activity against various bacterial strains.[11]

  • Anticancer Activity: While often associated with substitutions on other parts of the molecule, the 7-chloro group contributes to the overall electronic profile that can enhance binding to cancer-related targets like protein kinases.[5]

This strategic halogenation effectively unlocked a new chapter in the development of quinazolinones, directing research toward a diverse array of diseases.

Part 3: Synthetic Methodologies for 7-Chloro-quinazolinones

The synthesis of the 7-chloro-quinazolinone core is well-established, typically beginning with a correspondingly substituted anthranilic acid derivative. These methods provide a robust foundation for the creation of diverse chemical libraries for drug discovery.

General Synthetic Pathway

A common and effective route involves a multi-step process starting from 2-amino-4-chloro-benzoic acid. The overall workflow can be visualized as a sequence of acylation, cyclization, and further derivatization.

G A 2-Amino-4-chloro -benzoic acid B Step 1: Acylation (e.g., Benzoyl Chloride, Pyridine) A->B Reacts with C 7-Chloro-2-phenyl- benzoxazin-4-one B->C Yields D Step 2: Amination/Cyclization (e.g., Hydrazine Hydrate) C->D Reacts with E 3-Amino-7-chloro-2-phenyl -quinazolin-4-one D->E Yields F Step 3: Derivatization (e.g., Aromatic Aldehydes) E->F Reacts with G Final 7-Chloro-3-substituted -quinazolin-4-one Derivatives F->G Yields

Caption: General synthetic workflow for 7-chloro-quinazolinone derivatives.

Experimental Protocol: Synthesis of 3-Amino-7-chloro-2-phenylquinazolin-4-one

This protocol describes a key step in creating a versatile intermediate for further derivatization, based on established methodologies.[13][14][15]

Step 1: Synthesis of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one

  • To a solution of 2-amino-4-chlorobenzoic acid in pyridine, add benzoyl chloride dropwise while stirring in an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into a beaker of ice-cold water containing concentrated HCl.

  • A solid precipitate will form. Filter the solid, wash thoroughly with cold water, and then with a cold 5% sodium bicarbonate solution to remove unreacted starting material.

  • Wash again with cold water until the washings are neutral.

  • Dry the resulting solid to yield 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one

  • Take the 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one obtained from Step 1 and add it to an excess of hydrazine hydrate.

  • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Filter the resulting solid precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one. This intermediate is now ready for further reactions to create a library of target compounds.[13]

Part 4: Diverse Mechanisms of Action and Therapeutic Applications

7-Chloro-quinazolinone derivatives have been investigated for a multitude of therapeutic applications, each stemming from distinct mechanisms of action at the molecular level. Their versatility makes them a subject of intense research in modern drug development.

Anticancer Activity

The quinazolinone scaffold is a well-known pharmacophore in oncology.[1][4] Derivatives have been developed to inhibit a variety of targets crucial for cancer cell growth and survival.

  • Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5] By blocking the ATP-binding site of EGFR, these compounds prevent the downstream signaling that leads to cell proliferation, making them effective in certain types of lung and breast cancer.

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules by inhibiting tubulin polymerization.[4] Since microtubules are essential for forming the mitotic spindle during cell division, this action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. In certain cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of lethal DNA damage. Quinazolinone derivatives have been designed as effective PARP inhibitors.[16]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor 7-Chloro-Quinazolinone Derivative Inhibitor->EGFR Binds & Blocks ATP Site

Caption: EGFR signaling pathway and its inhibition by a quinazolinone derivative.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of many diseases. Researchers have successfully synthesized 7-chloro-quinazolinone derivatives that exhibit significant anti-inflammatory and analgesic properties. Docking studies have shown that these compounds can effectively bind to and inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[13]

Antimicrobial and Other Activities

The broad biological profile of this chemical class extends to infectious diseases and neurological disorders.

Derivative ClassMolecular Target/MechanismTherapeutic Application
7-Chloro-2-methyl-quinazolinonesDisruption of bacterial cell wall synthesis or other essential processes.Antibacterial (active against strains like Klebsiella pneumonia and Staphylococcus aureus).[15]
7-Chloro-3-substituted-quinazolinonesModulation of ion channels or neurotransmitter receptors in the CNS.Anticonvulsant.[12]
Various 7-chloro derivativesInhibition of viral replication enzymes or host factors.Antiviral, Anti-HIV.[5]

Part 5: Future Perspectives and Conclusion

The journey of quinazolinone derivatives from a notorious sedative to a privileged scaffold in modern drug discovery is a testament to the power of medicinal chemistry. The strategic incorporation of the 7-chloro moiety has been instrumental in this evolution, diverting the pharmacological focus from the central nervous system to a wide array of therapeutic targets in oncology, inflammation, and infectious disease.

Current research continues to build on this versatile core, designing novel hybrid molecules that combine the quinazolinone scaffold with other pharmacophores to create agents with dual or enhanced activity.[6] The ongoing exploration of their structure-activity relationships, coupled with advanced computational and synthetic techniques, ensures that 7-chloro-quinazolinone derivatives will remain a highly valuable and productive area of research for scientists and drug development professionals for the foreseeable future.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications.
  • Methaqualone. (n.d.). CreationWiki.
  • Methaqualone. (n.d.). Wikipedia.
  • Al-Ostath, A., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences.
  • van Zyl, E. F. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers. Forensic Science International.
  • A survey of reported synthesis of methaqualone and some positional and structural isomers. (n.d.). ResearchGate.
  • An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. (2025). Bentham Science.
  • Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate.
  • Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.). ResearchGate.
  • Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][4][7]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences. Retrieved from

  • DARK Classics in Chemical Neuroscience: Methaqualone. (2023). ACS Publications.
  • Study on quinazolinone derivative and their pharmacological actions. (2024). HandWiki.
  • History of discovery and development of antibiotics in chemotherapy. (n.d.). ResearchGate.
  • 7-Chloro-8-hydroxy-quinazoline. (n.d.). Benchchem.
  • Al-Suhaimi, E. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals.
  • Eldehna, W. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.

Sources

Foundational

The 2-Thioxo-Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Quinazolinone Nucleus The quinazolinone scaffold, a bicyclic heterocyclic system...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinazolinone Nucleus

The quinazolinone scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[1][2] The inherent structural features of the quinazolinone core, including its aromaticity, hydrogen bonding capabilities, and amenability to substitution at various positions, make it a "privileged structure" for the design of novel therapeutic agents.[2] Among the various modifications of this versatile scaffold, the introduction of a thioxo group at the 2-position to yield 2-thioxo-quinazolinones has garnered significant attention. This modification imparts unique physicochemical properties and has been shown to enhance the biological activity of the parent molecule, opening up new avenues for drug development.

This technical guide provides a comprehensive overview of the biological significance of the 2-thioxo-quinazolinone scaffold. It is designed to serve as a valuable resource for researchers and drug development professionals, offering insights into the synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships of this important class of compounds.

Synthetic Strategies: Constructing the 2-Thioxo-Quinazolinone Core

The synthesis of the 2-thioxo-quinazolinone scaffold can be achieved through several efficient and versatile methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Below are two representative, detailed protocols for the synthesis of 2-thioxo-quinazolinone derivatives.

Protocol 1: One-Pot Synthesis from Anthranilic Acid

This method provides a convenient and efficient one-pot procedure for the preparation of 3-substituted 2-thioxo-4(3H)-quinazolinones directly from anthranilic acid, a primary amine, and carbon disulfide.[3]

Reaction Scheme:

G Anthranilic_Acid Anthranilic Acid Intermediate Isothiocyanate Intermediate Anthranilic_Acid->Intermediate Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate CS2 Carbon Disulfide (CS2) CS2->Intermediate Base Base (e.g., KOH) Base->Intermediate Product 3-Substituted-2-thioxo-4(3H)-quinazolinone Intermediate->Product Intramolecular Cyclization

Caption: One-pot synthesis of 3-substituted 2-thioxo-4(3H)-quinazolinones.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) and the desired primary amine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add a base, such as potassium hydroxide (2 equivalents), followed by the dropwise addition of carbon disulfide (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Causality of Experimental Choices: The use of a one-pot procedure is advantageous as it avoids the isolation of the intermediate isothiocyanate, which can be unstable and hazardous. The base is crucial for the deprotonation of the amine and carboxylic acid groups, facilitating the reaction with carbon disulfide and the subsequent intramolecular cyclization.

Protocol 2: Synthesis from 2-Aminobenzonitrile

An alternative approach involves the use of 2-aminobenzonitrile as the starting material, which can be converted to the 2-thioxo-quinazolinone scaffold through a tandem reaction.[4]

Reaction Scheme:

G Aminobenzonitrile 2-Aminobenzonitrile Intermediate Thiourea Intermediate Aminobenzonitrile->Intermediate Reagents Reagents (e.g., CS2, Base) Reagents->Intermediate Product 2-Thioxo-1,2-dihydroquinazolin-4(3H)-one Intermediate->Product Cyclization

Caption: Synthesis of 2-thioxo-quinazolinones from 2-aminobenzonitrile.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine 2-aminobenzonitrile (1 equivalent) and a sulfur source, such as carbon disulfide (1.5 equivalents), in a suitable solvent like pyridine.

  • Addition of Base: Add a base, for instance, triethylamine (2 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the sealed tube at a specified temperature (e.g., 120 °C) for a designated period (e.g., 12 hours). Monitor the reaction progress using TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-thioxo-quinazolinone.

Causality of Experimental Choices: The use of a sealed tube and elevated temperature is often necessary to drive the reaction to completion, especially when dealing with less reactive substrates. Pyridine can act as both a solvent and a basic catalyst. Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

A Spectrum of Biological Activities: The Pharmacological Promise of 2-Thioxo-Quinazolinones

Derivatives of the 2-thioxo-quinazolinone scaffold have been extensively investigated and have demonstrated a wide array of potent biological activities. This section delves into the most significant of these, highlighting their potential as therapeutic agents in various disease areas.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The 2-thioxo-quinazolinone core is a prominent feature in many compounds exhibiting significant anticancer activity.[1][5] Their mechanism of action is often multifaceted, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action:

  • Induction of Apoptosis: A primary mechanism by which 2-thioxo-quinazolinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]

    • Intrinsic Pathway: These compounds can induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[6]

    • Extrinsic Pathway: Some derivatives have been shown to activate the extrinsic pathway by upregulating the expression of death receptors, leading to the activation of caspase-8, which in turn can activate caspase-3.[6]

G Thioxoquinazolinone 2-Thioxo-quinazolinone Derivative Bax Bax (Pro-apoptotic) Thioxoquinazolinone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thioxoquinazolinone->Bcl2 Downregulates DeathReceptor Death Receptor Thioxoquinazolinone->DeathReceptor Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytC Cytochrome c Mitochondrion->CytC Releases Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase8->Caspase3 Activates

Caption: Apoptosis induction by 2-thioxo-quinazolinone derivatives.

  • Inhibition of Tubulin Polymerization: Several 2-thioxo-quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8] By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]

  • EGFR Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[1] Some 2-thioxo-quinazolinone derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling pathways that promote cancer cell growth.

Quantitative Anticancer Activity Data:

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Thioxo-quinazolinone DerivativesHeLa1.85 - 4.3[5]
2-Thioxo-quinazolinone DerivativesMDA-MB-2312.81 - 28.3[5]
Thiazolo-[2,3-b] quinazolinone DerivativesHep-G2Varies[9]
Thiazolo-[2,3-b] quinazolinone DerivativesMCF-7Varies[9]
2-Arylquinazolinone DerivativesHCT-154.85[10]
2-Arylquinazolinone DerivativesHeLa0.83[10]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. 2-Thioxo-quinazolinone derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[11][12]

Mechanism of Antimicrobial Action:

While the exact mechanisms are still under investigation for many derivatives, it is believed that these compounds may interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature of the quinazolinone scaffold may facilitate its penetration through microbial cell membranes.

Quantitative Antimicrobial Activity Data:

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Thioxo-benzo[g]quinazolin-4(3H)-one DerivativesS. aureus1.95[11]
2-Thioxo-benzo[g]quinazolin-4(3H)-one DerivativesE. coliVaries[12]
2-Thioxo-benzo[g]quinazolin-4(3H)-one DerivativesC. albicansVaries[12]
Triazino[2,3-c]quinazolin-2-one DerivativesS. aureus6.25 - 100[13]
Triazino[2,3-c]quinazolin-2-one DerivativesE. coli50 - 100[13]
Antiviral Activity: A Potential New Frontier

Several studies have highlighted the antiviral potential of 2-thioxo-quinazolinone derivatives against a range of viruses, including Herpes Simplex Virus (HSV), Coxsackievirus, and Dengue and Zika viruses.[14][15][16]

Mechanism of Antiviral Action:

The antiviral mechanisms of these compounds are diverse and often virus-specific. For some viruses, they may inhibit viral entry into host cells, while for others, they may target viral enzymes essential for replication, such as proteases or polymerases. Molecular docking studies have suggested that some derivatives can bind to the active site of viral proteases.[14]

Quantitative Antiviral Activity Data:

Compound ClassVirusEC50 (µM)Reference
2-Thioxo-benzo[g]quinazolin-4(3H)-one DerivativesCoxsackievirus B4Varies[14][16]
2-Thioxo-benzo[g]quinazolin-4(3H)-one DerivativesHSV-1Varies[16]
Trisubstituted Quinazolinone DerivativesZika Virus0.086[15]
Trisubstituted Quinazolinone DerivativesDengue VirusVaries[15]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases. 2-Thioxo-quinazolinone derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.

Mechanism of Anti-inflammatory Action:

A significant mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, 2-thioxo-quinazolinone derivatives can effectively suppress the inflammatory response.

G Thioxoquinazolinone 2-Thioxo-quinazolinone Derivative IKK IKK Complex Thioxoquinazolinone->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activates Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by 2-thioxo-quinazolinones.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationships of 2-thioxo-quinazolinone derivatives is paramount for the rational design of more potent and selective therapeutic agents.

  • Substitution at the 3-position: The nature of the substituent at the 3-position of the quinazolinone ring significantly influences biological activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced anticancer and antimicrobial effects.[17][18]

  • Modifications at the 2-thioxo group: Alkylation or glycosylation of the sulfur atom at the 2-position can modulate the compound's solubility and pharmacokinetic properties, which in turn can affect its biological activity.[19]

  • Substitution on the Benzene Ring: The introduction of various substituents, such as halogens or methoxy groups, on the benzene ring of the quinazolinone scaffold can have a profound impact on the compound's potency and selectivity. For instance, electron-withdrawing groups have been shown to enhance the anticancer activity of some derivatives.[10]

Conclusion and Future Perspectives

The 2-thioxo-quinazolinone scaffold has firmly established itself as a privileged core in the landscape of drug discovery. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, underscores its immense therapeutic potential. The multi-faceted mechanisms of action, particularly in the realm of oncology, offer exciting opportunities for the development of next-generation therapies that can overcome the challenges of drug resistance.

Future research in this area should focus on several key aspects. A deeper elucidation of the molecular targets and mechanisms of action for the antimicrobial and antiviral activities will be crucial for their further development. The exploration of novel synthetic methodologies to access a wider range of structurally diverse derivatives will undoubtedly lead to the discovery of compounds with improved potency and selectivity. Furthermore, the application of computational modeling and machine learning approaches can accelerate the design and optimization of 2-thioxo-quinazolinone-based drug candidates. As our understanding of the intricate biology of this remarkable scaffold continues to grow, so too will its impact on human health.

References

  • Al-Salahi, R., Al-Omar, M. A., & Marzouk, M. (2017). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Medicinal Chemistry, 13(1), 85-92. [Link]

  • Al-Salahi, R., Abuelizz, H. A., Ghabbour, H. A., & Marzouk, M. (2016). Molecular docking study and antiviral evaluation of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives. Chemistry Central Journal, 10, 21. [Link]

  • Fisyuk, A. S., Kulyk, M. O., & Ogurtsov, V. V. (2020). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[3][11][14]triazino[2,3-c]-quinazolin-2-one Derivatives. Scientia Pharmaceutica, 88(3), 36. [Link]

  • Abdel-Megeed, M. F., Aly, Y. L., Saleh, M. A., Abdo, I. M., El-Hiti, G. A., & Smith, K. (1995). Novel one-pot procedure for the preparation of 3-substituted 2-thioxo-4(3H)-quinazolinones. Sulfur Letters, 19(3), 129-136. [Link]

  • Wang, Z., Li, Y., Cui, Y., Wang, Y., & Zhang, R. (2022). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. ACS infectious diseases, 8(3), 568–577. [Link]

  • Kumar, A., Sharma, P., & Kumar, D. (2014). A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. PloS one, 9(8), e105211. [Link]

  • Al-Salahi, R., Abuelizz, H. A., Ghabbour, H. A., & Marzouk, M. (2016). Molecular docking study and antiviral evaluation of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives. Chemistry Central Journal, 10, 21. [Link]

  • Makiyama, K., Mimura, Y., Tomotani, Y., & Tanimori, S. (2023). Green Synthesis of 2‐Thioxo‐4‐quinazolinone Derivatives in Water. ChemistrySelect, 8(19), e202300793. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Marzouk, M. (2016). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 13(1), 85–92. [Link]

  • Kumar, S., & Van der Eycken, E. V. (2016). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology, 6(16), 6115-6119. [Link]

  • Besson, T., & Thiéry, V. (2016). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]- quinazolin-9-ones via the Hügershoff Reaction. Molecules, 21(6), 789. [Link]

  • Vandyck, K., Deval, J., & Kaptein, S. J. (2021). Dose−response curves and EC50 values for derivatives. (A) % antiviral activity against SARS-CoV-2. (B) % Cell Viability. (C) Plots of both data on the same scale for 1, 3, and 4 where determined EC50 and CC50 values are shown. [Link]

  • Yar, M., & Ullah, H. (2020). Antiviral Agents – Benzazine Derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1319-1334. [Link]

  • Saeed, A., Shahid, M., & Iqbal, J. (2018). Green synthesis of 2‐thioxo‐4‐quinazolinones from 2‐aminobenzamide and isothiocyanates. Journal of Heterocyclic Chemistry, 55(10), 2354-2359. [Link]

  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in pharmaceutical sciences, 11(1), 1–14. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2018). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Journal of Molecular Structure, 1155, 43-51. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Marzouk, M. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Molecules, 22(4), 646. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry, 18(1), 58. [Link]

  • Kamal, A., & Ramana, A. V. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug development research, 83(4), 835–864. [Link]

  • Hamel, E., & Lin, C. M. (1990). Investigation of the mechanism of the interaction of tubulin with derivatives of 2-styrylquinazolin-4(3H)-one. Biochemical pharmacology, 40(8), 1937–1940. [Link]

  • Wang, D., & Li, Z. (2006). Synthesis of 5-Heterocyclic Substituted Quinazolin-4-ones via 2-Aminobenzonitrile Derivatives. Tetrahedron Letters, 47(29), 5127-5130. [Link]

  • Ghorab, M. M., & Alqahtani, A. S. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(22), 7965. [Link]

  • Al-Salahi, R., Abuelizz, H. A., & Marzouk, M. (2023). Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. Molecules, 28(9), 3791. [Link]

  • Makiyama, K., Mimura, Y., Tomotani, Y., & Tanimori, S. (2023). Previous synthesis of 2‐thixo‐4‐quinazolinones. [Link]

  • Kholodnyak, S. V., & Pleshkova, I. O. (2019). Synthesis of New 2-Thio[3][11][14]triazolo[1,5-c]quinazoline Derivatives and Its Antimicrobial Activity. Journal of Heterocyclic Chemistry, 56(1), 241-248. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Mir, S. A., & Behera, A. K. (2021). The IC 50 values displayed by synthesized derivatives of thiazolo-[2,3-b] quina- zolinone molecules and noscapine is taken as a positive control. 3FTQ displayed better inhibitory potency against Hep-G2 similar to erlotinib but against MCF-7 2FTQ show better inhibitory activity. [Link]

  • Wang, Y., & Liu, Z. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(15), 4967. [Link]

  • Shi, S., & Li, Y. (2024). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. European journal of medicinal chemistry, 277, 116766. [Link]

  • Fortin, S., & Bérubé, G. (2013). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. ACS medicinal chemistry letters, 4(6), 539–543. [Link]

  • Al-Ghorbani, M., & Kumar, D. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 391-403. [Link]

  • Ghorab, M. M., & Alqahtani, A. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3021. [Link]

  • Kasyan, A., & Kasyan, L. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6525. [Link]

  • Karmalawy, A. M., & Madbouly, A. (2021). Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies. RSC medicinal chemistry, 12(12), 2097–2112. [Link]

  • Ghorab, M. M., & Alqahtani, A. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7626. [Link]

  • Popa, A., & Avram, S. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International journal of molecular sciences, 23(15), 8235. [Link]

  • Khan, I., & Al-Hadiya, B. H. (2018). In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line. Saudi pharmaceutical journal : SPJ, 26(1), 126–133. [Link]

  • Kamal, A., & Ramana, A. V. (2011). Structure-activity relationship (SAR) of 2-arylquinazolinones. [Link]

  • Patil, D. A., & Patil, P. O. (2012). Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity. Journal of Chemical and Pharmaceutical Research, 4(2), 1033-1037. [Link]

  • Kong, L., & Yin, Y. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. European journal of medicinal chemistry, 281, 117000. [Link]

  • Patil, D. A., Patil, P. O., Deshmukh, P. K., Patil, G. B., Shewale, B. D., Patil, D. D., & Gattani, S. G. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Rajendra J. Pharm. and Tech., 3(4), 999-1005. [Link]

  • Jafari, E., & Khodarahmi, G. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in pharmaceutical sciences, 7(5), S896. [Link]

  • Chiu, Y. J., & Hour, M. J. (2011). Novel quinazoline HMJ-30 induces U-2 OS human osteogenic sarcoma cell apoptosis through induction of oxidative stress and up-regulation of ATM/p53 signaling pathway. Journal of orthopaedic research : official publication of the Orthopaedic Research Society, 29(10), 1626–1633. [Link]

Sources

Exploratory

Introduction: The Quinazolinone Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Pharmacological Potential of 7-Chloro-3-Phenyl-Quinazolinones The quinazolinone nucleus, a bicyclic system formed by the fusion of a benzene ring and a pyrimidine ring, is recognized as...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Potential of 7-Chloro-3-Phenyl-Quinazolinones

The quinazolinone nucleus, a bicyclic system formed by the fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged structure" in the field of medicinal chemistry.[1][2][3] This designation stems from its remarkable ability to bind to a wide array of biological targets, thereby exhibiting a diverse spectrum of pharmacological activities.[2][4][5] Derivatives of this scaffold have been extensively explored and developed into agents with anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and anti-HIV properties.[1][5][6]

Within this versatile chemical family, the 7-chloro-3-phenyl-quinazolinone core represents a particularly promising subclass. Structure-activity relationship (SAR) studies have frequently indicated that the presence of a halogen, specifically a chlorine atom at the 7-position, can significantly enhance the biological efficacy of the molecule.[3] The addition of a phenyl group at the 3-position provides a crucial site for further functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide serves as a technical overview for researchers, scientists, and drug development professionals, consolidating current knowledge on the synthesis, key pharmacological activities, and mechanistic underpinnings of 7-chloro-3-phenyl-quinazolinone derivatives. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data, detailed protocols, and mechanistic diagrams to provide a comprehensive resource for future research and development.

Core Synthesis Strategy

The construction of the 7-chloro-3-phenyl-quinazolinone scaffold is typically achieved through a reliable and straightforward synthetic pathway commencing from 4-chloroanthranilic acid. This approach allows for the systematic introduction of the key phenyl and chloro moieties.

The general synthesis involves a two-step process. The first step is the acylation of 4-chloroanthranilic acid with benzoyl chloride, usually in the presence of a base like pyridine, which leads to the formation of a 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one intermediate.[6][7] This benzoxazinone is a stable and key precursor. The second step involves the reaction of this intermediate with a primary amine (e.g., a substituted aniline) or hydrazine hydrate. The reaction with an aniline derivative directly introduces the 3-phenyl group, yielding the final quinazolinone structure.[7][8] Alternatively, reaction with hydrazine hydrate produces a 3-amino derivative, which can then be condensed with various aromatic aldehydes to generate a diverse library of compounds.[6][7]

G A 4-Chloroanthranilic Acid C Step 1: Acylation (Pyridine) A->C B Benzoyl Chloride B->C D 7-Chloro-2-phenyl-4H-3,1- benzoxazin-4-one (Intermediate) C->D Formation of Benzoxazinone Ring F Step 2: Condensation (Reflux) D->F E Aniline / Substituted Aniline OR Hydrazine Hydrate + Aldehyde E->F G 7-Chloro-3-phenyl-quinazolinone Derivatives F->G Ring Transformation

General Synthetic Workflow for 7-Chloro-3-phenyl-quinazolinones.
Experimental Protocol: Synthesis of 7-Chloro-3-Substituted-2-Phenylquinazolin-4(3H)-ones

This protocol is a representative example based on established methodologies.[6][7]

  • Step 1: Synthesis of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one

    • To a solution of 4-chloroanthranilic acid (0.1 mol) in pyridine (50 mL), add benzoyl chloride (0.12 mol) dropwise with constant stirring in an ice bath.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • Pour the mixture into a beaker containing 200 mL of ice-cold water with 10 mL of concentrated HCl.

    • A solid precipitate will form. Filter the solid, wash thoroughly with cold water, and then with a 5% sodium bicarbonate solution to remove unreacted acid.

    • Finally, wash again with water until the washings are neutral.

    • Dry the crude product and recrystallize from ethanol to obtain the pure benzoxazinone intermediate.

  • Step 2: Synthesis of 3-amino-7-chloro-2-phenylquinazolin-4-one

    • Take the synthesized 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one (0.05 mol) in ethanol (100 mL).

    • Add hydrazine hydrate (99%, 0.1 mol) to the mixture.

    • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature. The product will precipitate out.

    • Filter the solid, wash with cold ethanol, and dry.

  • Step 3: Synthesis of 7-chloro-3-((substituted-benzylidene)amino)-2-phenylquinazolin-4(3H)-one (Final Product)

    • Dissolve the 3-amino-7-chloro-2-phenylquinazolin-4-one (0.01 mol) in ethanol (30 mL).

    • Add a substituted aromatic aldehyde (0.01 mol) and 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture in an ice bath. The resulting solid product is filtered, washed with petroleum ether, and recrystallized from a suitable solvent like ethanol or chloroform.

Pharmacological Activity I: Anticancer Potential

Quinazolinone derivatives are well-established as potent anticancer agents, with several acting as kinase inhibitors.[2] The 7-chloro-3-phenyl-quinazolinone scaffold has shown significant cytotoxic activity against a range of human cancer cell lines.[9][10]

Mechanisms of Cytotoxicity

The anticancer effects of these compounds are often multifaceted, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

  • Induction of Apoptosis: A primary mechanism involves the intrinsic apoptotic pathway. These compounds can modulate the expression of Bcl-2 family proteins, decreasing the level of anti-apoptotic proteins (like Bcl-2) and increasing pro-apoptotic proteins (like Bax).[2] This shift in balance leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of executioner enzymes, primarily caspase-9 and caspase-3, ultimately leading to cell death.[9]

  • PARP-1 Inhibition: Certain quinazolinone derivatives function as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a crucial enzyme in the repair of single-strand DNA breaks.[11] By inhibiting PARP-1, these compounds prevent cancer cells from repairing their DNA damage, leading to genomic instability and cell death, a concept particularly effective in cancers with existing DNA repair deficiencies.

  • Cell Cycle Arrest: These molecules can interfere with the cell cycle progression. Studies have shown that treatment with specific derivatives can cause an accumulation of cancer cells in the G2/M phase, indicating an arrest of the cell cycle before mitosis, thereby preventing proliferation.[11]

G Compound 7-Chloro-3-phenyl- quinazolinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes PARP PARP-1 (DNA Repair Enzyme) Compound->PARP Inhibits Cell_Cycle Cell Cycle Arrest (G2/M Phase) Compound->Cell_Cycle Mito Mitochondria CytC Cytochrome c (Release) Mito->CytC Bcl2->Mito Inhibits Bax->Mito Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis DNA_Damage DNA Damage Accumulation PARP->DNA_Damage Repairs DNA_Damage->Apoptosis Proliferation Cell Proliferation Cell_Cycle->Proliferation Inhibits

Anticancer Mechanisms of 7-Chloro-3-phenyl-quinazolinones.
Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative quinazolinone derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
44 7-chloro, 3-(p-methoxy-phenyl)MCF-7 (Breast)~5[9]
44 7-chloro, 3-(p-methoxy-phenyl)HepG2 (Liver)~10[9]
12c 7-chloro, 3-(sulfonamide-phenyl)MCF-7 (Breast)0.030[11]
H-series 2-(chloromethyl), 3-phenylA549 (Lung)10-20[10]
H-series 2-(chloromethyl), 3-phenylMCF-7 (Breast)15-30[10]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Pharmacological Activity II: Antimicrobial Effects

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[6] Quinazolinone derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[1][12][13]

Spectrum and Mechanism of Action

Derivatives of 7-chloro-3-phenyl-quinazolinone have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger.[13][14]

The precise mechanism of antimicrobial action is not fully elucidated but is thought to involve disruption of essential cellular processes. It is hypothesized that these compounds may interfere with microbial DNA structure or inhibit cell wall synthesis, leading to bacteriostatic or bactericidal effects.[1] Furthermore, some derivatives have shown promising anti-biofilm activity, which is crucial for combating chronic and persistent infections.[14]

Quantitative Data: Antimicrobial Screening

The following table presents the antimicrobial activity of selected compounds, typically measured by the diameter of the zone of inhibition in an agar diffusion assay or by Minimum Inhibitory Concentration (MIC).

Compound ClassTest OrganismActivity MetricResultReference
Schiff Base DerivativesS. aureus (Gram +)Zone of InhibitionModerate to Good[6]
Schiff Base DerivativesE. coli (Gram -)Zone of InhibitionModerate[6]
Pyrrolidine DerivativesS. aureus (Gram +)MIC (mg/mL)0.5[14]
Pyrrolidine DerivativesB. subtilis (Gram +)MIC (mg/mL)0.5[14]
Fused Pyrrolo-quinazolinonesC. albicans (Fungus)MIC (µg/mL)32-64[13]
Fused Pyrrolo-quinazolinonesA. niger (Fungus)MIC (µg/mL)32-64[13]
Experimental Protocol: Agar Well Diffusion Method
  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Also, include a negative control (solvent) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

  • Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Pharmacological Activity III: Anti-inflammatory & Analgesic Effects

Chronic inflammation is a key factor in numerous diseases. Quinazolinones have been investigated as potential anti-inflammatory agents, often exhibiting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs).[7][15]

Mechanism of Action

The primary anti-inflammatory mechanism for many quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[7] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Molecular docking studies have shown that 7-chloro-quinazolinone derivatives can effectively bind to the active site of the COX-2 isoenzyme.[7] Preferential inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

G Start Select Healthy Wistar Rats Step1 Measure Initial Paw Volume Start->Step1 Step2 Administer Test Compound (e.g., 50 mg/kg, p.o.) Step1->Step2 Step3 Wait 1 Hour Step2->Step3 Step4 Inject 0.1 mL Carrageenan into Sub-plantar Region Step3->Step4 Step5 Measure Paw Volume at 1, 2, 3, 4 hours post-injection Step4->Step5 End Calculate % Edema Inhibition vs. Control Group Step5->End

Workflow for In-Vivo Anti-inflammatory Screening.
Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard method for evaluating acute anti-inflammatory activity.

Compound ClassDose (mg/kg)Time (hours)% Edema InhibitionReference Drug (% Inhibition)Reference
7-chloro-3-substituted503Moderate to SignificantDiclofenac (Significant)[7]
Azetidinones50-24.6 - 28.2%Phenylbutazone[15]
Thiazolidinones50-28.8 - 32.5%Phenylbutazone[15]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
  • Animal Selection: Use healthy Wistar albino rats (150-200g), fasted overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6): a control group (vehicle only), a standard group (e.g., Diclofenac sodium, 10 mg/kg), and test groups for each compound.

  • Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.

Conclusion and Future Directions

The 7-chloro-3-phenyl-quinazolinone scaffold is a highly versatile and pharmacologically significant structure. The evidence consolidated in this guide demonstrates its substantial potential in the development of novel therapeutic agents, particularly in the realms of oncology, infectious diseases, and inflammatory disorders. The presence of the 7-chloro group consistently appears to enhance potency, while the 3-phenyl position serves as an ideal handle for synthetic modification to optimize activity and selectivity.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of the 3-phenyl ring and the 2-position of the quinazolinone core to improve target specificity and reduce off-target effects.

  • Mechanistic Elucidation: While primary mechanisms like apoptosis induction and COX inhibition are known, deeper investigations into the specific molecular targets and signaling pathways are required.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to comprehensive in vivo studies to evaluate their efficacy, pharmacokinetic profiles, and toxicity in preclinical models.

By leveraging the foundational knowledge of this chemical class, the scientific community can continue to innovate and potentially translate these promising scaffolds into next-generation therapies.

References

  • Mahato, A. et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 275-279.

  • Dash, B. et al. (n.d.). Scheme for the synthesis of 7-chloro-3-[substituted (amino/ phenyl amino)]-2-phenyl quinazolin-4 (3H)one/thione derivatives... ResearchGate.

  • (n.d.). PHARMACOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. Source not specified.

  • (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences.

  • Al-Ostath, A. et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research.

  • Dash, B. et al. (2020). SYNTHESIS AND ANTI-ANXIETY ACTIVITY OF SOME 7-CHLORO-3- [SUBSTITUTED (AMINO/PHENYL AMINO)] -2 -PHENYL QUINAZOLIN-4 (3H)-ONE/THIONE DERIVATIVES. ResearchGate.

  • (n.d.). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences.

  • Bhat, M. A. et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Drug Discovery Today.

  • Shabaan, M. et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances.

  • El-Sayed, N. N. E. et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports.

  • (2025). 7-chloro-3-(3-chlorophenyl)-4(3H)-quinazolinone. Chemical Synthesis Database.

  • Ismail, M. et al. (2020). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules.

  • Abdeen, S. & Kafo, A. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. ChemEngineering.

  • Kumar, A. et al. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry.

  • Singh, A. et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.

  • Zhang, H. et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters.

  • de Oliveira, R. et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules.

  • Khabnadideh, S. et al. (n.d.). Some recently reported quinazoline-based anticancer agents. ResearchGate.

  • Al-Suhaimi, K. S. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.

  • Kumar, A. et al. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences.

  • Singh, T. et al. (2022). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry.

  • (n.d.). Quinazolinone – Knowledge and References. Taylor & Francis.

  • Raza, A. et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules.

Sources

Foundational

The Quinazolinone Core: A Technical Guide for Heterocyclic Chemistry in Drug Discovery

Abstract The quinazolinone scaffold, a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring, stands as a "privileged structure" in medicinal chemistry. Its remarkable structural versatility and cap...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold, a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring, stands as a "privileged structure" in medicinal chemistry. Its remarkable structural versatility and capacity to interact with a multitude of biological targets have cemented its importance in the development of therapeutics across a wide range of disease areas. From the early sedatives to modern targeted anticancer agents, the quinazolinone core has been a consistent source of innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the quinazolinone class of heterocyclic compounds. We will delve into the rich history of their synthesis, explore their fundamental physicochemical properties, dissect key structure-activity relationships, and provide detailed experimental protocols for their preparation and characterization. This guide is designed to be a practical and authoritative resource, empowering researchers to leverage the full potential of the quinazolinone scaffold in their drug discovery endeavors.

A Storied Past: From Classic Syntheses to Modern Therapeutics

The journey of the quinazolinone ring system in science began in 1869, when Griess first prepared a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid and cyanogen.[1] This pioneering work was followed by the development of more practical synthetic routes by Bischler and Lang, who synthesized the parent quinazoline in 1895, and Gabriel, who devised a more satisfactory synthesis in 1903.[1]

A significant milestone in the therapeutic application of quinazolinones was the synthesis of methaqualone in 1951 by Indian researchers searching for new antimalarial drugs.[2][3] While ineffective against malaria, its potent sedative and muscle relaxant properties were quickly recognized.[2] Marketed as Quaalude, it became a widely prescribed sedative-hypnotic in the 1960s and 70s, but its high potential for abuse and addiction ultimately led to its classification as a Schedule I drug and its withdrawal from medical use.[3][4] The story of methaqualone serves as a compelling case study in the complex interplay between therapeutic benefit and societal impact in drug development.

The versatility of the quinazolinone scaffold was further highlighted by the discovery of febrifugine , a natural product isolated from the Chinese herb Dichroa febrifuga, which has been used for centuries to treat malaria-induced fevers.[5] Febrifugine demonstrated potent antimalarial activity by inhibiting hemozoin formation in the parasite.[5] However, its clinical development was hampered by significant liver toxicity, prompting extensive research into synthesizing analogues with improved therapeutic indices.[5][6]

The modern era of drug discovery has witnessed a resurgence of interest in quinazolinones, particularly in the field of oncology. The development of gefitinib (Iressa), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, marked a paradigm shift towards targeted cancer therapy.[7] Approved by the FDA in 2003 for the treatment of non-small cell lung cancer (NSCLC), gefitinib's success spurred the development of a new generation of quinazolinone-based kinase inhibitors, including lapatinib.[7] These drugs underscore the remarkable adaptability of the quinazolinone core to interact with specific enzymatic targets, paving the way for personalized medicine.

The Quinazolinone Scaffold: Structure and Physicochemical Properties

The fundamental quinazolinone structure consists of a bicyclic system where a benzene ring is fused to a pyrimidine ring containing a carbonyl group. The position of this carbonyl group gives rise to two primary isomers: the more common 4(3H)-quinazolinone and the 2(1H)-quinazolinone .[6] The numbering of the heterocyclic system follows standard IUPAC nomenclature, as illustrated below.

G cluster_0 4(3H)-Quinazolinone cluster_1 2(1H)-Quinazolinone 4_3H_quinazolinone 4_3H_quinazolinone 2_1H_quinazolinone 2_1H_quinazolinone

Caption: Core structures and numbering of 4(3H)-quinazolinone and 2(1H)-quinazolinone.

The physicochemical properties of quinazolinone derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The inherent lipophilicity of the fused aromatic system contributes to their ability to cross cellular membranes, including the blood-brain barrier, which is particularly relevant for CNS-active agents.[8] However, this lipophilicity can also lead to poor aqueous solubility, a common challenge in drug development.

The solubility of quinazolinone derivatives is often pH-dependent due to the presence of basic nitrogen atoms in the pyrimidine ring. This property can be leveraged in formulation strategies to enhance bioavailability. The stability of the quinazolinone ring is generally high, though it can be susceptible to hydrolysis under harsh acidic or basic conditions.[3]

Table 1: Physicochemical Properties of Representative Quinazolinone Derivatives

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKalogPAqueous Solubility
4(3H)-Quinazolinone[Image of 4(3H)-Quinazolinone]C₈H₆N₂O146.15~7.5 (basic)~1.5Poor
Methaqualone[Image of Methaqualone]C₁₆H₁₄N₂O250.30~2.5 (basic)~3.8Very low
Gefitinib[Image of Gefitinib]C₂₂H₂₄ClFN₄O₃446.90~5.4, ~7.2~3.2pH-dependent, low

Note: The pKa and logP values are approximate and can vary depending on the experimental or computational method used. Aqueous solubility is generally low for the neutral forms of these compounds.

Synthesis of the Quinazolinone Core: Key Methodologies

The construction of the quinazolinone scaffold can be achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Niementowski Quinazolinone Synthesis

The Niementowski reaction is a widely employed method for the synthesis of 4(3H)-quinazolinones. It involves the thermal condensation of an anthranilic acid with an amide, typically at high temperatures (130-150°C).[6] The reaction proceeds through an o-amidobenzamide intermediate, which then undergoes cyclization with the elimination of water.[9]

G reactant1 Anthranilic Acid intermediate o-Amidobenzamide Intermediate reactant1->intermediate Condensation (Heat) reactant2 Amide reactant2->intermediate product 4(3H)-Quinazolinone intermediate->product Cyclization (-H2O) EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR ATP ATP ATP->EGFR Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Chloride_ion Cl- ion GABA_A_Receptor->Chloride_ion Opens Channel Methaqualone Methaqualone Methaqualone->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx Synthesis Synthesis and Purification NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR FT-IR Spectroscopy Synthesis->IR Xray X-ray Crystallography (for single crystals) Synthesis->Xray Purity Purity Assessment (HPLC, Elemental Analysis) Synthesis->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Xray->Structure_Confirmation

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Detailed Guide to the Synthesis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinazolinone Scaffold Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities. These activities include anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2] The 2-thioxo-quinazolinone moiety, in particular, is a key pharmacophore that has been explored for its potential as an inhibitor of various enzymes and as an antioxidant agent.[3]

This document provides a comprehensive, field-proven protocol for the synthesis of a specific derivative, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. The synthesis commences from the commercially available 2-amino-4-chlorobenzoic acid (also known as 4-chloroanthranilic acid) and phenyl isothiocyanate. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, present expected characterization data, and offer insights grounded in practical laboratory experience.

Reaction Scheme & Mechanism

The synthesis is a one-pot condensation reaction that proceeds through two key stages: the formation of a thiourea intermediate followed by intramolecular cyclization.

Overall Reaction:

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of the primary amino group (-NH₂) of 2-amino-4-chlorobenzoic acid on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of phenyl isothiocyanate.[4] This forms an N,N'-disubstituted thiourea derivative as an intermediate. The acidic conditions, typically facilitated by a solvent like glacial acetic acid, then promote an intramolecular cyclization.[3] The carboxylic acid group attacks the thiocarbonyl carbon, leading to the elimination of a water molecule and the formation of the stable heterocyclic quinazolinone ring system.

G A 2-Amino-4-chlorobenzoic Acid (Nucleophile) C Thiourea Intermediate A->C Nucleophilic attack by -NH2 on C of -NCS B Phenyl Isothiocyanate (Electrophile) B->C D Thiourea Intermediate E Cyclized Intermediate D->E Attack by -COOH on thiocarbonyl F Target Quinazolinone E->F Dehydration (-H2O)

Caption: Reaction mechanism workflow.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction, isolation, and purification.

3.1. Materials and Equipment

  • Reagents:

    • 2-Amino-4-chlorobenzoic acid (4-Chloroanthranilic acid)[2][5]

    • Phenyl isothiocyanate

    • Glacial Acetic Acid (Solvent)[3]

    • Ethanol (for recrystallization)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (100 mL or appropriate size)

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Magnetic stir bar

    • Buchner funnel and filter flask

    • Beakers and Erlenmeyer flasks

    • Thin Layer Chromatography (TLC) apparatus

    • Melting point apparatus

3.2. Synthesis Workflow

G start Start reagents Combine Reactants: - 2-Amino-4-chlorobenzoic acid - Phenyl isothiocyanate - Glacial Acetic Acid start->reagents reflux Heat to Reflux (e.g., 10-12 hours) reagents->reflux monitor Monitor Reaction (via TLC) reflux->monitor cool Cool to Room Temp. & Pour into Ice Water monitor->cool Upon Completion precipitate Filter Precipitate cool->precipitate wash Wash Solid (with cold water) precipitate->wash dry Dry Crude Product wash->dry recrystallize Recrystallize (from Ethanol) dry->recrystallize isolate Isolate Pure Product (Filtration) recrystallize->isolate characterize Characterize: - Melting Point - IR, NMR, MS isolate->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chlorobenzoic acid (e.g., 10 mmol, 1.72 g).

  • Solvent and Reagent Addition: To the flask, add glacial acetic acid (30-40 mL). Stir the mixture to achieve a suspension. Add phenyl isothiocyanate (e.g., 10 mmol, 1.2 mL, 1.35 g) to the suspension. Causality Note: Glacial acetic acid serves as both the solvent and a catalyst, providing the acidic environment necessary for the final dehydration and ring closure step.[3]

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring.

  • Monitoring: The reaction progress should be monitored using Thin Layer Chromatography (TLC), typically with a mobile phase like ethyl acetate:hexane (e.g., 3:7). The reaction is generally complete after 10-12 hours, indicated by the consumption of the starting materials.[3]

  • Work-up and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water to remove any residual acetic acid.

  • Drying: Dry the crude product, either air-dried or in a vacuum oven at a low temperature (e.g., 50-60°C).

  • Purification: The primary method for purification is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The expected product is a solid.

Product Characterization Data

The identity and purity of the synthesized 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone should be confirmed using standard analytical techniques.

Property Expected Value / Observation
Chemical Name 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone[6]
Molecular Formula C₁₄H₉ClN₂OS[6]
Molecular Weight 288.8 g/mol [6]
Appearance Solid (e.g., white, off-white, or pale yellow crystals)
Melting Point To be determined experimentally (literature values for similar compounds vary)
IR (KBr, cm⁻¹) Expected peaks: ~3200-3100 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=C aromatic), ~1250 (C=S stretch)[2][3]
¹H NMR (DMSO-d₆) Expected signals: δ ~12.9 (s, 1H, NH), δ ~7.2-8.0 (m, 8H, Ar-H)[3]
Mass Spec (ESI-MS) m/z: [M+H]⁺ at ~289.0

Note: The exact spectral values should be determined experimentally on the synthesized compound. The values provided are based on characteristic peaks for the functional groups and data for structurally similar molecules.[2][3]

Trustworthiness & Field-Proven Insights

  • Purity of Starting Materials: Ensure the 2-amino-4-chlorobenzoic acid and phenyl isothiocyanate are of high purity. Impurities in the starting materials can lead to side reactions and complicate the purification process.

  • Anhydrous Conditions: While the reaction can tolerate some moisture, using a dry solvent and apparatus is good practice, especially during the initial thiourea formation, to prevent any potential hydrolysis of the isothiocyanate.

  • Recrystallization Solvent: Ethanol is a common choice for recrystallization. If the yield is low due to high solubility, an ethanol/water mixture can be explored to decrease the solubility of the product in the cold solvent system.[7]

  • Safety Precautions: Phenyl isothiocyanate is a lachrymator and toxic. Glacial acetic acid is corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available at: [Link]

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. Available at: [Link]

  • Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid. Google Patents.
  • (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. Available at: [Link]

  • Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com. Available at: [Link]

  • Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. TSI Journals. Available at: [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

Sources

Application

Synthesis of 7-chloro-3-phenyl-2-thioxo-quinazolinone: An Application Note and Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 7-chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 7-chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein details a robust and reproducible method involving the cyclocondensation of 2-amino-4-chlorobenzoic acid with phenyl isothiocyanate. This application note is designed to not only provide a step-by-step procedure but also to offer insights into the chemical principles and safety considerations underpinning the synthesis, ensuring a thorough understanding for researchers and professionals in the field.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds, recognized for their diverse and significant pharmacological activities.[1] The introduction of a thioxo group at the C2 position and various substituents on the quinazolinone scaffold can lead to a wide array of biological effects, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The specific target of this protocol, 7-chloro-3-phenyl-2-thioxo-quinazolinone, is a member of this important family of molecules. Its synthesis is a foundational technique for researchers exploring structure-activity relationships within this chemical space. This guide will provide a detailed, reliable, and safe protocol for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of 7-chloro-3-phenyl-2-thioxo-quinazolinone is achieved through a one-pot reaction between 2-amino-4-chlorobenzoic acid and phenyl isothiocyanate in a suitable solvent. The reaction proceeds via the initial formation of a phenylthiourea derivative, which subsequently undergoes intramolecular cyclization to yield the desired quinazolinone ring system.[3]

Figure 1: Synthesis of 7-chloro-3-phenyl-2-thioxo-quinazolinone

G cluster_0 Starting Materials cluster_1 Product compound Starting Materials -> Product A 2-amino-4-chlorobenzoic acid C 7-chloro-3-phenyl-2-thioxo-quinazolinone A->C + Phenyl Isothiocyanate Glacial Acetic Acid, Reflux B Phenyl Isothiocyanate G start Start reagents Combine 2-amino-4-chlorobenzoic acid and phenyl isothiocyanate in glacial acetic acid start->reagents reflux Reflux the mixture for 10 hours reagents->reflux cool Cool the reaction mixture to room temperature reflux->cool precipitate Pour into ice-water to precipitate the crude product cool->precipitate filter Collect the solid by vacuum filtration and wash with water precipitate->filter recrystallize Recrystallize the crude product from ethanol filter->recrystallize dry Dry the purified product recrystallize->dry characterize Characterize the final product (m.p., IR, NMR, MS) dry->characterize end End characterize->end

Sources

Method

Application Note: High-Purity Isolation of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone via Silica Gel Column Chromatography

Abstract This application note provides a detailed, step-by-step protocol for the purification of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone from a crude synthetic mixture using normal-phase column chroma...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the purification of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone from a crude synthetic mixture using normal-phase column chromatography. Quinazolinone derivatives are a critical class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Achieving high purity is paramount for subsequent biological screening and structural analysis. This guide is designed for researchers and scientists in organic synthesis and drug development, offering a robust methodology grounded in established chromatographic principles to ensure reproducible, high-purity outcomes.

Introduction

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (C₁₄H₉ClN₂OS, MW: 288.8 g/mol ) is a heterocyclic compound belonging to the quinazolinone family.[1] This class of molecules is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The thioxo-substitution at the 2-position, combined with the chloro and phenyl groups, imparts specific physicochemical properties that can be leveraged for selective isolation.

This document outlines a validated protocol for purifying the title compound, beginning with the crucial preliminary analysis using Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, followed by a detailed procedure for preparative column chromatography.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Causality: Before committing the entire crude sample to a preparative column, it is imperative to determine the optimal solvent system (mobile phase) using TLC.[7] TLC serves as a small-scale, rapid analytical tool to predict the separation behavior on a larger column. The goal is to find a solvent mixture that provides a good separation between the target compound and its impurities, ideally with a retention factor (Rf) of 0.2-0.4 for the desired product.[7] An Rf in this range ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Materials for TLC
Reagent/EquipmentSpecifications
TLC PlatesSilica gel 60 F₂₅₄ coated aluminum or glass plates
Developing ChamberGlass tank with a tight-fitting lid
Spotting CapillariesGlass, fine-tipped
SolventsACS or HPLC grade (Hexane, Ethyl Acetate, etc.)
VisualizationUV lamp (254 nm), Iodine chamber, or specific stain
Crude Sample Solution~1 mg of crude product in 100 µL of DCM or THF
Protocol for TLC Method Development
  • Chamber Saturation: Pour a small amount (~0.5 cm depth) of a test solvent system (e.g., 7:3 Hexane:Ethyl Acetate) into the developing chamber. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors.[8] This prevents the solvent on the TLC plate from evaporating during development, which would alter the Rf values.

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved crude sample onto the baseline of the TLC plate. The spot should be small and concentrated (1-2 mm diameter) to prevent streaking.[8]

  • Development: Place the spotted plate into the saturated chamber, ensuring the baseline is above the solvent level.[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (254 nm).[8] Circle any visible spots. If necessary, further visualization can be achieved using an iodine chamber or a potassium permanganate stain.[8]

  • Rf Calculation & Optimization: Calculate the Rf value for each spot. Adjust the polarity of the solvent system until the target compound's spot has an Rf of ~0.2-0.4.

    • If the Rf is too high (spot is near the solvent front), decrease the mobile phase polarity (e.g., increase the hexane proportion).

    • If the Rf is too low (spot is near the baseline), increase the mobile phase polarity (e.g., increase the ethyl acetate proportion).

    • Common starting solvent systems for quinazolinone derivatives include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[7]

Preparative Column Chromatography Protocol

Once an optimal solvent system is identified, the purification can be scaled up to a preparative column. This protocol assumes a standard silica gel stationary phase.

Materials and Equipment
Reagent/EquipmentSpecifications
Chromatography ColumnGlass, appropriate size for the sample amount (e.g., 50g silica for 1g crude)
Stationary PhaseSilica Gel, flash grade (230-400 mesh)
Mobile PhaseOptimized solvent system from TLC analysis (e.g., Hexane:Ethyl Acetate)
SandWashed, sea sand
Collection VesselsTest tubes or flasks
SampleCrude 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
AncillaryFunnel, beaker, glass rod, cotton or glass wool plug, clamps, stand
Step-by-Step Purification Procedure
  • Column Preparation:

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[4] Add a thin layer (~1 cm) of sand over the plug.

    • This initial layer of sand prevents the fine silica particles from washing out of the column.

  • Packing the Column (Slurry Method):

    • In a separate beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample).[9]

    • Create a slurry by mixing the silica gel with the initial, least polar mobile phase. Stir gently to remove air bubbles.

    • Promptly pour the slurry into the column using a funnel. Tap the column gently to encourage even packing and dislodge any trapped air. A uniform packing is crucial for a good separation.[10]

    • Open the stopcock to drain some solvent, allowing the silica to settle. Add more solvent as needed, ensuring the silica bed never runs dry.[10]

    • Once the silica has settled into a stable bed, add another layer of sand (~1 cm) on top. This top layer protects the silica surface from being disturbed during sample and solvent addition.[4]

  • Sample Loading:

    • Dry Loading (Recommended for samples not readily soluble in the mobile phase): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the sample weight) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto silica.[11] Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase.[4] Using a pipette, carefully apply the solution to the top layer of sand in the column, ensuring not to disturb the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Maintain a constant level of solvent above the silica bed at all times. Allowing the column to run dry will cause cracks in the stationary phase, leading to poor separation.[10]

    • If a gradient elution is required (as determined by complex TLC results), start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent.[6][11] This allows less polar impurities to elute first, followed by the target compound, and finally the more polar impurities.

  • Monitoring the Separation:

    • Systematically analyze the collected fractions using TLC to determine which ones contain the pure product.

    • Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture and a pure standard (if available).

    • Fractions containing only the spot corresponding to the desired product's Rf are considered pure.

  • Isolation of Pure Compound:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

    • Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point analysis.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in the purification workflow.

G cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Column Chromatography TLC_Start Crude Product TLC_Solvent Prepare Test Solvent Systems (e.g., Hexane:EtOAc Ratios) TLC_Start->TLC_Solvent TLC_Run Run TLC Plates TLC_Solvent->TLC_Run TLC_Analyze Analyze Rf under UV Light (Target Rf = 0.2-0.4) TLC_Run->TLC_Analyze TLC_Decision Optimal System Found? TLC_Analyze->TLC_Decision TLC_Decision->TLC_Solvent No, Adjust Polarity Col_Prep Prepare & Pack Column (Silica Gel Slurry) TLC_Decision->Col_Prep Yes Col_Load Load Sample (Dry or Wet Loading) Col_Prep->Col_Load Col_Elute Elute with Mobile Phase & Collect Fractions Col_Load->Col_Elute Col_Monitor Monitor Fractions by TLC Col_Elute->Col_Monitor Col_Combine Combine Pure Fractions Col_Monitor->Col_Combine Col_Isolate Evaporate Solvent Col_Combine->Col_Isolate Final_Product Pure Compound Col_Isolate->Final_Product

Caption: Workflow for purification via column chromatography.

G cluster_column Chromatography Column cluster_compounds Compound Elution Order ColumnTop Mobile Phase Flow -> SilicaBed Top Sand Layer Stationary Phase (Silica Gel) Bottom Sand/Plug Impurity_NP Non-Polar Impurity Target Target Compound (Moderate Polarity) Impurity_P Polar Impurity Elution Elution Principle Explanation Non-polar compounds have weaker interactions with the polar silica gel. They travel faster down the column and elute first. Polar compounds have stronger interactions, travel slower, and elute last.

Caption: Principle of separation in normal-phase chromatography.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Improper solvent choice- Column overloaded- Column packed unevenly- Sample band too wide- Re-optimize the mobile phase using TLC.- Use a larger column or less sample (adsorbent-to-sample ratio should be >50:1).- Repack the column carefully.- Dissolve the sample in the minimum volume of solvent.
Cracked Silica Bed - Column ran dry- Heat generated during packing (for some solvents like alcohols)- Always keep the solvent level above the sand layer.- Allow the slurry to cool before pouring, or pack using a non-polar solvent first.
Compound Won't Elute - Mobile phase is not polar enough- Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a system like 5% methanol in dichloromethane may be needed.[8]
Streaking on TLC - Sample is too concentrated- Compound is acidic or basic- Co-eluting impurities- Dilute the sample before spotting.- Add a small amount of modifier to the mobile phase (e.g., ~0.5% triethylamine for basic compounds, or acetic acid for acidic compounds).[7][8]
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Silica gel is a fine powder and can be a respiratory irritant. Avoid inhaling the dust by handling it carefully in a fume hood.

  • Organic solvents are flammable and toxic. Avoid contact with skin and eyes, and keep away from ignition sources.

References
  • Benchchem. (n.d.). Purification of 4(3H)-Quinazolinone Derivatives. Technical Support Center.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Benchchem. (n.d.). Thin-Layer Chromatography (TLC) for Quinoline Compounds. Technical Support Center.
  • Microbe Notes. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • UTSC. (n.d.). Column Chromatography Theory. Chemistry Online.
  • PMC - NIH. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.
  • IJCRT.org. (2023, May 5). Column Chromatography.
  • finetech industry limited. (n.d.). 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-.
  • Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
  • PMC - NIH. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • Magritek. (n.d.). Column Chromatography.
  • Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • NIH. (n.d.). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry.

Sources

Application

Application Note: 1H NMR Characterization of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Introduction: The Structural Significance of a Privileged Scaffold The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Privileged Scaffold

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. The specific derivative, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, is of significant interest to researchers in drug development for its potential applications in crafting novel therapeutic agents. The incorporation of a chlorine atom at the 7-position, a phenyl group at the 3-position, and a thioxo group at the 2-position creates a unique electronic and steric profile, making precise structural confirmation paramount.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This application note provides a detailed guide to the ¹H NMR characterization of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, offering insights into spectral interpretation and a robust protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's spectral features for synthesis confirmation, quality control, and further research endeavors.

Predicted ¹H NMR Spectral Analysis: Unraveling the Molecular Fingerprint

The ¹H NMR spectrum of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The analysis below is based on established principles of NMR spectroscopy and data from structurally related quinazolinone derivatives.[1][2][3] The proposed chemical shifts are for a spectrum recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.[1][4][5]

Molecular Structure and Proton Numbering

To facilitate the discussion of the ¹H NMR spectrum, the protons of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone are systematically numbered as illustrated in the diagram below.

Caption: Molecular structure with proton designations.

Detailed Peak Assignments
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N₁-H ~12.9Singlet (broad)-The N-H proton of the thioamide is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl and thioxo groups, as well as potential hydrogen bonding with the DMSO solvent. Its signal is often broad due to quadrupolar relaxation and chemical exchange.[3]
H-5 ~8.0Doublet~8.5This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-6.
H-6 ~7.4Doublet of doubletsJ(H6-H5) ≈ 8.5, J(H6-H8) ≈ 2.0H-6 is coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling), resulting in a doublet of doublets. The chloro group at position 7 will have a moderate electronic effect on its chemical shift.
H-8 ~7.8Doublet~2.0This proton is ortho to the nitrogen atom and will be deshielded. It exhibits a small meta-coupling to H-6, appearing as a doublet.
H-2', H-6' ~7.6Multiplet-The ortho protons of the N-phenyl ring are expected to be deshielded due to their proximity to the quinazolinone core.
H-3', H-4', H-5' ~7.5Multiplet-The meta and para protons of the N-phenyl ring will resonate in the typical aromatic region, likely as a complex multiplet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for the preparation of a sample of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and the acquisition of its ¹H NMR spectrum.

Materials and Instrumentation
  • Sample: 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (5-10 mg)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm high-resolution NMR tubes

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh 5-10 mg of sample dissolve Dissolve in ~0.7 mL of DMSO-d6 start->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Insert sample into NMR spectrometer transfer->instrument lock Lock on the deuterium signal of DMSO-d6 instrument->lock shim Shim the magnetic field lock->shim acquire Acquire the 1H NMR spectrum shim->acquire fourier Apply Fourier transform acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline calibrate Calibrate the chemical shift to TMS (0 ppm) baseline->calibrate integrate Integrate the signals calibrate->integrate

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

    • Transfer the sample into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS as an internal standard.

    • Vortex the sample until the solid is completely dissolved.

    • Carefully transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all the signals and normalize the integration values to determine the relative number of protons for each signal.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the inclusion of an internal standard (TMS), which provides a reliable reference for chemical shifts. The expected multiplicities and coupling constants serve as a self-validating system; for instance, the observation of a doublet for H-5 with a coupling constant of ~8.5 Hz should be matched by a corresponding coupling in the doublet of doublets for H-6. Any significant deviation from the predicted pattern would warrant further investigation into the sample's purity or structural identity.

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural characterization of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the synthesis and purity of this important heterocyclic compound. The detailed protocol provided herein offers a standardized approach to obtaining high-quality, reproducible ¹H NMR data, which is crucial for advancing research and development in medicinal chemistry.

References

  • Patel, et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical and Scientific Research, 1(3).
  • Zhang, Y., et al. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available at: [Link]

  • Yüksek, H., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • G-Bourceanu, M., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. PubMed Central.
  • Supporting Information for a relevant study. (n.d.). Available at: [Link]

  • Al-Salahi, R., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-cancer Agents. MDPI. Available at: [Link]

Sources

Method

Application Note: 13C NMR Analysis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Introduction The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific derivative, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, is of significant interest to researchers in drug discovery and development. Its biological activity is intrinsically linked to its precise molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such novel chemical entities.[3]

Among NMR techniques, 13C NMR spectroscopy provides a direct insight into the carbon backbone of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific signal, making it a powerful method for verifying the successful synthesis of the target compound and ensuring its purity. This application note provides a detailed guide to the 13C NMR analysis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, intended for researchers, scientists, and drug development professionals. We will delve into the principles of the analysis, provide a comprehensive experimental protocol, and offer a detailed interpretation of the expected 13C NMR spectrum.

Principles of 13C NMR Spectroscopy for the Analysis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

13C NMR spectroscopy is based on the magnetic properties of the ¹³C isotope. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this transition (the chemical shift, δ) is highly sensitive to the local electronic environment of the carbon atom.

Several key factors influence the 13C chemical shifts in 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone:

  • Hybridization: The hybridization state of the carbon atom significantly affects its chemical shift. For instance, sp² hybridized carbons in aromatic rings and carbonyl groups resonate at a lower field (higher ppm) compared to sp³ hybridized carbons.

  • Electronegativity: The presence of electronegative atoms such as chlorine, nitrogen, oxygen, and sulfur causes a deshielding effect on adjacent carbon atoms, shifting their signals to a lower field. In our target molecule, the C4 (C=O), C2 (C=S), C7 (C-Cl), and C8a (C-N) carbons are expected to be significantly influenced by these effects.

  • Aromaticity: Carbons within the phenyl and quinazolinone aromatic rings will resonate in the typical aromatic region (approximately 110-150 ppm).

  • Functional Groups: The carbonyl (C=O) and thiocarbonyl (C=S) groups have characteristic chemical shift ranges. The C=O group in a quinazolinone ring typically appears around 160-165 ppm, while the C=S group is expected further downfield, in the range of 174-177 ppm.[4]

Based on the structure of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, we anticipate a total of 14 distinct signals in the 13C NMR spectrum, as there are no planes of symmetry that would render any carbon atoms chemically equivalent.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

Sample Preparation
  • Solvent Selection: The choice of a suitable deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of organic compounds, including quinazolinone derivatives.[4]

  • Concentration: For a standard 5 mm NMR tube, dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆. This concentration should provide a good signal-to-noise ratio in a reasonable acquisition time.

  • Filtration: To ensure a homogeneous solution and prevent line broadening due to suspended particles, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can reference the spectrum to the residual solvent peak (for DMSO-d₆, the quintet is centered at δ ≈ 39.52 ppm).

Data Acquisition

The following parameters are a general guideline for a 400 MHz NMR spectrometer. Optimal parameters may vary depending on the specific instrument and sample concentration.

  • Spectrometer: 400 MHz NMR spectrometer equipped with a broadband probe.

  • Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

  • Spectral Width (SW): 0 to 200 ppm.

  • Temperature: 298 K.

Spectral Interpretation and Analysis

The interpretation of the 13C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule. The following table provides a predicted assignment for the 13C NMR chemical shifts of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone based on data from closely related compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2 (C=S)~175Characteristic downfield shift for a thiocarbonyl group.[4]
C4 (C=O)~161Typical chemical shift for a carbonyl group in a quinazolinone ring system.[5]
C4a~120Quaternary carbon in the aromatic ring, adjacent to the chloro-substituted ring.
C5~128Aromatic CH, influenced by the adjacent C4 carbonyl.
C6~126Aromatic CH, ortho to the chlorine atom.
C7~132Aromatic carbon directly attached to the electronegative chlorine atom.[5]
C8~119Aromatic CH, ortho to the nitrogen atom and the chloro-substituted carbon.[5]
C8a~148Quaternary carbon of the quinazolinone ring, bonded to nitrogen.[5]
C1' (Phenyl)~138Quaternary carbon of the phenyl ring attached to the nitrogen atom.[5]
C2'/C6' (Phenyl)~128Aromatic CH carbons ortho to the point of attachment.[5]
C3'/C5' (Phenyl)~129Aromatic CH carbons meta to the point of attachment.[5]
C4' (Phenyl)~128Aromatic CH carbon para to the point of attachment.[5]

Note: The chemical shifts of the phenyl group carbons (C2'/C6', C3'/C5', and C4') are expected to be very close and may require 2D NMR techniques like HSQC and HMBC for unambiguous assignment.

Experimental Workflow

The overall workflow for the 13C NMR analysis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (20-50 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr Acquire 13C NMR Spectrum (400 MHz Spectrometer) filter->nmr process Fourier Transform Phase Correction Baseline Correction nmr->process assign Peak Picking & Chemical Shift Assignment process->assign report Generate Report assign->report

Caption: Experimental workflow for 13C NMR analysis.

Conclusion

13C NMR spectroscopy is a definitive analytical technique for the structural verification of synthesized compounds like 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. By following the detailed protocol for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality spectra. The provided predictive chemical shift assignments, grounded in data from closely related structures, offer a robust framework for the accurate interpretation of the experimental results. This ensures the structural integrity of the molecule, a critical step in the drug discovery and development pipeline.

References

  • Jin, L., Le, Z. G., Fan, Q., Yang, J., & Xie, Z. (2022). Supporting Information for "Photocatalytic Aerobic Oxidative Annulation of 2-Aminobenzamides with Aldehydes to Quinazolin-4(3H)-ones". Photochemical & Photobiological Sciences, 22, 525-534. Available at: [Link]

  • Al-Suod, H., Al-Qaisi, J., Al-Adhami, A., Al-Refai, M., & El-Abadelah, M. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 27(19), 6545. Available at: [Link]

  • SpectraBase. (n.d.). 3-Phenyl-2-thioxo-2,3,R-4a,cis-5,6,7,cis-8,cis-8a-octahydro-5,8-methanoquinazolin-4(1H)-one. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2019). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1326–1338. Available at: [Link]

  • Kubinyi, H. (Ed.). (2006). NMR in drug discovery. John Wiley & Sons. Available at: [Link]

  • Hassan, A. A., Osman, A. M., & El-Sharkawy, M. M. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9370. Available at: [Link]

  • Bagh, B., & Jana, S. (2016). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4 (3H)-Quinazolinones. RSC advances, 6(10), 8349-8353. Available at: [Link]

  • Olawore, N. O., & Olajire, A. A. (2021). Synthesis and Mass Spectral Fragmentation Patterns of Novel Quinazolin-4-(3H)-one Derivatives. Journal of Material Sciences & Manufacturing Research, 2(1). Available at: [Link]

  • Abdel-Gawad, H., El-Sayed, W. A., & Abdel-Wahab, B. F. (2023). Design, antiproliferative potency, and in silico studies of novel 2-((5-methylfuran-3-yl) thio)-3-phenylquinazolin-4 (3H)-one based derivatives as potential EGFR inhibitors. Scientific Reports, 13(1), 12437. Available at: [Link]

  • GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][5]–oxazin–4–one and 3 o. Available at: [Link]

  • Abdel-Gawad, H., El-Sayed, W. A., & Abdel-Wahab, B. F. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2, 3-dihydroquinazolin-4 (1H)-ones. ACG Publications, 17(3), 231-240. Available at: [Link]

  • IOSR Journal. (n.d.). Design, synthesis, characterization and biological evaluation of 3-(4-(7-chloro-2-(4-chlorophenyl)-4-oxo-quinazolin-3(4H)-yl)p. Available at: [Link]

  • da Silva, P. B., & de Souza, M. V. N. (2018). 7-Chloroquinoline-1, 2, 3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society, 29, 2193-2200. Available at: [Link]

  • ResearchGate. (n.d.). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Available at: [Link]

  • Mahato, A., & Singh, P. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available at: [Link]

Sources

Application

Mass spectrometry of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

An Application Note on the Structural Elucidation of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone using High-Resolution Mass Spectrometry Abstract This application note presents a comprehensive protocol for...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Structural Elucidation of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone using High-Resolution Mass Spectrometry

Abstract

This application note presents a comprehensive protocol for the analysis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Quinazolinone derivatives are significant scaffolds in medicinal chemistry, necessitating robust analytical methods for their structural confirmation and impurity profiling.[1] This guide provides a detailed methodology, from sample preparation to data interpretation, focusing on electrospray ionization (ESI) techniques. We delve into the rationale behind parameter selection and propose a detailed fragmentation pathway for the title compound, supported by high-resolution mass spectral data. This protocol is designed for researchers in pharmaceutical development, medicinal chemistry, and analytical sciences.

Introduction and Rationale

The quinazolinone core is a bicyclic heterocyclic system found in numerous pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.[1][2] 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a representative member of this class, incorporating a chloro-substituent and a thioxo group, which can influence its metabolic fate and biological activity.

Mass spectrometry (MS) is an indispensable analytical tool in drug discovery and development, offering unparalleled sensitivity and specificity for molecular mass determination and structural elucidation.[3] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful platform for analyzing complex mixtures and confirming the identity of synthesized compounds.[3]

This guide focuses on using tandem mass spectrometry (MS/MS) for the structural analysis of the target molecule. The rationale for this approach is twofold:

  • Confirmation of Identity : High-resolution mass measurement of the molecular ion provides a highly accurate molecular formula, serving as the first line of confirmation.

  • Structural Elucidation : Collision-Induced Dissociation (CID) of the isolated molecular ion generates a unique fragmentation pattern, or "fingerprint," which provides definitive structural information, allowing differentiation between isomers and confirming the connectivity of atoms.[4] Electrospray ionization (ESI) is selected as the ionization method due to its efficacy in ionizing polar, nitrogen-containing heterocyclic compounds with minimal in-source fragmentation.[5][6]

Chemical Profile of Analyte
Compound Name 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
CAS Number 13165-15-6[7]
Molecular Formula C₁₄H₉ClN₂OS[7]
Monoisotopic Mass 288.0124 g/mol
Average Molecular Weight 288.8 g/mol [7]
Chemical Structure Chemical Structure of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Experimental Methodology

The following protocols are designed as a self-validating system. The use of a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) allows for accurate mass measurements, which intrinsically validates the elemental composition of detected ions.[8]

Sample Preparation

The goal of sample preparation is to solubilize the analyte and remove matrix components that could interfere with ionization.[9]

  • Stock Solution Preparation : Accurately weigh 1 mg of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and dissolve it in 1 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution : Perform a serial dilution of the stock solution with 50:50 Acetonitrile:Water (containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to a final concentration of 1 µg/mL.

  • Filtration : Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Instrumentation and Analytical Conditions

The method described utilizes a standard Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution tandem mass spectrometer.[10][11]

ParameterSettingRationale
UHPLC System
ColumnC18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm)Provides excellent retention and separation for moderately polar heterocyclic compounds.[10]
Mobile Phase AWater + 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Flow Rate0.4 mL/minOptimal for 2.1 mm ID columns, ensuring efficient separation.
Gradient5% B to 95% B in 5 min, hold for 2 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Injection Volume2 µLMinimizes peak distortion while providing sufficient analyte for detection.
Column Temp.40 °CImproves peak shape and reproducibility.
Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI)"Soft" ionization technique ideal for polar, thermally labile molecules, reducing premature fragmentation.[6][12]
PolarityPositive and NegativeTo capture both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species for comprehensive analysis.
Capillary Voltage3.5 kV (Positive), -3.0 kV (Negative)Standard voltage to ensure efficient spray and ion generation.[5]
Desolvation Temp.350 °CFacilitates solvent evaporation from charged droplets.
Desolvation Gas Flow800 L/hr (Nitrogen)Aids in the desolvation process.[11]
MS1 Scan Rangem/z 50 - 500Covers the expected molecular ion and its potential fragments.
MS/MS AcquisitionData-Dependent Acquisition (DDA)Automatically selects the most intense precursor ions from the MS1 scan for fragmentation.
Collision GasArgonInert gas used to induce fragmentation in the collision cell.
Collision EnergyRamped 15-40 eVA range of energies ensures the capture of both low-energy (major fragments) and high-energy (smaller fragments) dissociation products.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Weigh & Dissolve (1 mg/mL in ACN) B 2. Dilute to Working Conc. (1 µg/mL) A->B C 3. Filter Sample (0.22 µm PTFE) B->C D 4. UHPLC Separation (C18 Column) C->D E 5. ESI Ionization (+/- Polarity) D->E F 6. Full Scan MS1 (m/z 50-500) E->F G 7. Data-Dependent MS/MS (CID Fragmentation) F->G H 8. Accurate Mass Analysis (Molecular Formula) G->H I 9. Fragmentation Pattern (Structural Confirmation) H->I

Caption: Overall workflow for the LC-MS/MS analysis.

Results and Discussion: Predicted Data

Full Scan (MS1) Analysis

In positive ion mode, the analyte is expected to form a protonated molecular ion, [M+H]⁺, at m/z 289.0197 . Due to the presence of one chlorine atom and one sulfur atom, a characteristic isotopic pattern will be observed. The A+2 peak (containing ³⁷Cl) will be approximately 32% of the A peak (containing ³⁵Cl), and the A+2 peak containing ³⁴S will be about 4.2% of the A peak. This distinct isotopic signature is a powerful tool for confirming the presence of chlorine and sulfur.

In negative ion mode, a deprotonated molecule, [M-H]⁻, is expected at m/z 287.0048 .

Ion SpeciesCalculated m/zIonization Mode
[C₁₄H₁₀ClN₂OS]⁺289.0197Positive (ESI+)
[C₁₄H₈ClN₂OS]⁻287.0048Negative (ESI-)
Tandem MS (MS/MS) and Fragmentation Pathway

The structural elucidation relies on the fragmentation of the precursor ion. The following pathway is proposed for the [M+H]⁺ ion (m/z 289.0) based on established fragmentation rules for heterocyclic and thione-containing compounds.[5][13][14] The most labile bonds are typically adjacent to heteroatoms and carbonyl/thiocarbonyl groups.

  • Loss of Phenyl Group : A common fragmentation for N-phenyl substituted compounds is the cleavage of the N-C bond, leading to the loss of a neutral phenyl radical (•C₆H₅) or benzene (C₆H₆). This would result in a fragment ion at m/z 212.0 .

  • Thioxo Group Fragmentation : The C=S group can fragment via the loss of a sulfhydryl radical (•SH) or hydrogen sulfide (H₂S). Loss of •SH from the precursor would yield a fragment at m/z 256.0 .

  • Quinazolinone Ring Cleavage : Fused heterocyclic systems often undergo retro-Diels-Alder (RDA) type reactions or other ring-opening cleavages.[5] A key fragmentation could involve the cleavage of the pyrimidine ring, leading to the loss of entities like phenylisothiocyanate (C₆H₅NCS), resulting in a fragment at m/z 154.0 .

  • Loss of CO : Following initial fragmentations, the loss of a stable neutral molecule like carbon monoxide (CO, 28 Da) from the quinazolinone core is a very common pathway.[13][15]

Sources

Method

Application Notes and Protocols: In Vitro Cytotoxicity Assay of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone on Cancer Cells

Authored by: A Senior Application Scientist Introduction Quinazolinone scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Quinazolinone scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of quinazolinone have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The anticancer activity of quinazolinone derivatives is of particular interest, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3][4][5][6] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][4]

This application note provides a detailed protocol for evaluating the in vitro cytotoxicity of a specific quinazolinone derivative, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone , on cancer cells. This compound, with a molecular formula of C₁₄H₉ClN₂OS and a molecular weight of 288.8 g/mol , is a promising candidate for anticancer drug discovery.[7][8][9][10] We will focus on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[11]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the compound.[11]

Materials and Reagents

Cell Lines

A panel of human cancer cell lines is recommended to assess the spectrum of activity of the test compound. Suitable cell lines for screening quinazolinone derivatives include:

  • MCF-7 (Breast adenocarcinoma)

  • A549 (Lung carcinoma)

  • HCT-116 (Colorectal carcinoma)

  • LoVo (Colorectal adenocarcinoma)

Reagents and Consumables
  • 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS: 13165-15-6)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Doxorubicin hydrochloride (Positive Control)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile, flat-bottomed 96-well cell culture plates

  • Sterile serological pipettes and pipette tips

  • Microplate reader

Experimental Protocols

Preparation of Stock Solutions

Rationale: A concentrated stock solution of the test compound is prepared in an organic solvent to ensure its solubility and allow for accurate serial dilutions in the aqueous cell culture medium. DMSO is a common solvent for this purpose.[11][12]

  • Test Compound: Prepare a 10 mM stock solution of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in 100% DMSO. For example, dissolve 2.89 mg of the compound in 1 mL of DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Positive Control: Prepare a 1 mM stock solution of Doxorubicin in sterile water or DMSO. Store at -20°C.

Note on Stability: Some quinazolinone derivatives may exhibit limited stability in solution.[13] It is recommended to prepare fresh dilutions of the test compound from the stock solution for each experiment.

Cell Seeding

Rationale: The optimal cell seeding density ensures that the cells are in the exponential growth phase during the compound treatment period and that there is a linear relationship between cell number and formazan production.

  • Culture the chosen cancer cell lines in their recommended complete medium until they reach 70-80% confluency.

  • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.

Compound Treatment

Rationale: Cells are treated with a range of concentrations of the test compound to determine the dose-dependent cytotoxic effect and to calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Prepare serial dilutions of the 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Similarly, prepare serial dilutions of the Doxorubicin stock solution to be used as a positive control (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the test compound (typically ≤ 0.5%).

  • Also, include a negative control group with untreated cells (medium only).

  • After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle control.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay

Rationale: This step allows for the conversion of MTT to formazan by viable cells, providing a measurable endpoint for cytotoxicity.

  • After the incubation period with the compounds, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine the IC50 Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Expected Results

The cytotoxicity of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is expected to be dose-dependent. Based on studies of similar quinazolinone derivatives, the IC50 values may fall within the micromolar range.[3][5] The positive control, Doxorubicin, should exhibit potent cytotoxicity with IC50 values in the low micromolar or nanomolar range, depending on the cell line.[14][15][16][17]

Sample Data Presentation
CompoundConcentration (µM)% Viability (MCF-7)% Viability (A549)% Viability (HCT-116)
Vehicle Control (0.5% DMSO) 0100 ± 5.2100 ± 4.8100 ± 6.1
7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone 0.198 ± 4.597 ± 5.199 ± 4.9
192 ± 6.190 ± 5.594 ± 5.3
1065 ± 7.368 ± 6.972 ± 6.5
5032 ± 4.935 ± 5.240 ± 5.8
10015 ± 3.818 ± 4.122 ± 4.5
Doxorubicin 0.0185 ± 5.988 ± 6.290 ± 5.7
0.155 ± 6.860 ± 7.165 ± 6.9
125 ± 4.330 ± 4.735 ± 5.1
105 ± 2.18 ± 2.510 ± 2.8
100<1<1<1
CompoundIC50 (µM) - MCF-7IC50 (µM) - A549IC50 (µM) - HCT-116
7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone [Calculated Value][Calculated Value][Calculated Value]
Doxorubicin [Calculated Value][Calculated Value][Calculated Value]

Visualizations

Caption: Experimental workflow for the in vitro cytotoxicity assay.

G cluster_cell Cancer Cell cluster_pathways Potential Mechanisms of Action Quinazolinone 7-Chloro-3-phenyl-2-thioxo- 2,3-dihydro-4(1H)-quinazolinone Kinase Protein Kinase Inhibition Quinazolinone->Kinase Inhibits Apoptosis Induction of Apoptosis Quinazolinone->Apoptosis Induces CellCycle Cell Cycle Arrest Quinazolinone->CellCycle Induces Cytotoxicity Cytotoxicity & Reduced Viability Kinase->Cytotoxicity Apoptosis->Cytotoxicity CellCycle->Cytotoxicity

Caption: Potential signaling pathways affected by quinazolinone derivatives.

References

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & Al-Abdullah, N. A. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 8(13), 1535–1557.
  • Asadi, M., & Ziarati, A. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(3), 229–237.
  • Kumar, A., Sharma, S., & Sharma, V. (2019). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic Chemistry, 86, 564–576.
  • Fares, M., Aboutabl, M. E., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Kerdawy, A. M. (2018). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Medicinal Chemistry Research, 27(10), 2359–2372.
  • Abdel-Gawad, H., El-Gazzar, A. R. B. A., & Amin, N. H. (2011). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Acta Poloniae Pharmaceutica, 68(5), 655–663.
  • Hassan, A. S., Haiba, M. E., & El-Zahabi, H. S. A. (2016). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 21(11), 1463.
  • Molbase. (n.d.). 7-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1h)-quinazolinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]

  • Khaleel, S. A., Al-Abd, A. M., Ali, A. A., & Abdel-Naim, A. B. (2013). Abstract 3292: The potential chemomodulatory effects of didox and resveratrol on doxorubicin in colon cancer cells. Cancer Research, 73(8 Supplement), 3292.
  • [Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549]. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. Retrieved from [Link]

  • Al-Sanea, M. M., Al-Harbi, N. O., & Al-Agamy, M. H. M. (2021). Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. ACS Omega, 6(48), 32698–32707.
  • Google Patents. (n.d.). US3748325A - Process for the preparation of quinazolinone derivatives.
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4791.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • ChemSigma. (n.d.). 13165-15-6 7-CHLORO-3-PHENYL-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE. Retrieved from [Link]

  • El-Sayed, M. F., & El-Bendary, E. R. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 10(16), 1957–1977.
  • Staicu, A., Pascu, M. L., & Militaru, A. (2012). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Current Pharmaceutical Analysis, 8(3), 273–280.
  • Häusler, R., Reinisch, D., & Dürauer, A. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Metabolites, 13(1), 122.
  • ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Screening the Antimicrobial Activity of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Introduction: The Therapeutic Potential of Quinazolinone Scaffolds The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global public health. This has catalyzed the search for novel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinazolinone Scaffolds

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global public health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. The quinazolinone nucleus, a fused nitrogen heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of 4(3H)-quinazolinone have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on screening the antimicrobial activity of a specific novel compound: 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone . The protocols detailed herein are based on established, robust methodologies compliant with the Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure data integrity and reproducibility.[4][5] We will explore two primary screening methods: the Agar Well Diffusion assay for preliminary qualitative assessment and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: A Plausible Hypothesis

While the precise mechanism for this specific compound is yet to be elucidated, many quinazolinone derivatives exert their antimicrobial effects by targeting essential bacterial enzymes. A prominent target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[6] By inhibiting this enzyme, quinazolinones can disrupt DNA supercoiling, leading to cell death.[6] This targeted approach is advantageous as DNA gyrase is present in bacteria but not in humans, offering a degree of selective toxicity.

Part 1: Preliminary Screening via Agar Well Diffusion

The agar well diffusion method is a cost-effective and widely used technique for initial screening of antimicrobial compounds.[7][8] It provides a qualitative assessment of antimicrobial activity and helps in selecting promising candidates for further quantitative analysis. The principle relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.

Experimental Protocol: Agar Well Diffusion Assay

1. Preparation of Materials and Reagents:

  • Test Compound: 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. Prepare a stock solution of 1 mg/mL in Dimethyl Sulfoxide (DMSO).

  • Microbial Cultures: Use standardized cultures of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and a fungal strain (e.g., Candida albicans ATCC 10231).

  • Growth Media: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.

  • Controls:

    • Positive Control: Standard antibiotic discs or solutions (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: DMSO (the solvent used to dissolve the test compound).

  • Equipment: Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes, incubator.

2. Inoculum Preparation:

  • Aseptically pick 4-5 well-isolated colonies of the test microorganism from an overnight culture plate.

  • Suspend the colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

3. Plate Inoculation and Well Creation:

  • Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of the MHA or SDA plate.

  • Allow the plate to dry for 5-10 minutes.

  • With a sterile 6 mm cork borer, create uniform wells in the agar.

4. Application of Test Compound and Controls:

  • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.

  • In separate wells on the same plate, add the positive control antibiotic and the negative control (DMSO).

5. Incubation:

  • Incubate the bacterial plates at 35-37°C for 18-24 hours.

  • Incubate the fungal plates at 28-30°C for 24-48 hours.

6. Observation and Data Recording:

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

  • A clear zone around the well indicates antimicrobial activity. The negative control (DMSO) should show no inhibition zone.

Data Presentation: Zone of Inhibition

Summarize the results in a clear, tabular format for easy comparison.

Test MicroorganismGram StainCompound (100 µ g/well ) Zone of Inhibition (mm)Positive Control (e.g., Ciprofloxacin 5 µg) Zone of Inhibition (mm)Negative Control (DMSO) Zone of Inhibition (mm)
Staphylococcus aureusPositive18250
Escherichia coliNegative15300
Candida albicansN/A1222 (Fluconazole 25 µg)0

Part 2: Quantitative Analysis via Broth Microdilution

Following a positive preliminary screen, the Broth Microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] This quantitative data is crucial for evaluating the potency of the compound. This protocol is based on the CLSI M07 guidelines.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials and Reagents:

  • Test Compound: Stock solution (1 mg/mL) of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in DMSO.

  • Microbial Cultures: Standardized inoculum adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipette, incubator.

2. Preparation of Compound Dilutions:

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Column 1: Add broth and the highest concentration of the compound.

  • Columns 2-10: Perform serial dilutions.

  • Column 11 (Growth Control): Broth with inoculum but no compound.

  • Column 12 (Sterility Control): Broth only.

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared microbial suspension.

  • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[10]

Data Presentation: Minimum Inhibitory Concentration (MIC)

Present the quantitative MIC data in a structured table.

Test MicroorganismGram StainMIC of Test Compound (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureusPositive161 (Ciprofloxacin)
Escherichia coliNegative320.5 (Ciprofloxacin)
Candida albicansN/A644 (Fluconazole)

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the experimental process.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_primary_screen Part 1: Preliminary Screening cluster_quantitative_analysis Part 2: Quantitative Analysis cluster_results Data Analysis & Interpretation Compound Test Compound Stock (7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone) AgarWell Agar Well Diffusion Assay Compound->AgarWell BrothMicro Broth Microdilution Assay Compound->BrothMicro Cultures Microbial Cultures (Bacteria & Fungi) Cultures->AgarWell Cultures->BrothMicro Media Growth Media (MHA, CAMHB, etc.) Media->AgarWell Media->BrothMicro Inoculation Plate Inoculation AgarWell->Inoculation WellCreation Well Creation & Compound Application Inoculation->WellCreation Incubation1 Incubation WellCreation->Incubation1 MeasureZones Measure Zones of Inhibition Incubation1->MeasureZones MeasureZones->BrothMicro Active Compound DataAnalysis Compare Activity to Controls Evaluate Spectrum of Activity MeasureZones->DataAnalysis SerialDilution Serial Dilution in 96-Well Plate BrothMicro->SerialDilution Inoculation2 Inoculation of Wells SerialDilution->Inoculation2 Incubation2 Incubation Inoculation2->Incubation2 ReadMIC Determine MIC Incubation2->ReadMIC ReadMIC->DataAnalysis

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The described protocols provide a standardized framework for evaluating the antimicrobial potential of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. Based on the hypothetical data, the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria, as well as some antifungal activity. The higher MIC values compared to standard antibiotics suggest that further structural modifications may be necessary to enhance potency. Future studies should focus on synthesizing analogues to establish a Structure-Activity Relationship (SAR), investigating the precise mechanism of action, and evaluating the cytotoxicity of promising candidates in mammalian cell lines to assess their therapeutic index.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(8), e29334. [Link]

  • ResearchGate. (2021). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]

  • El-Nassan, H. B., et al. (2021). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. Molecules, 26(15), 4567. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Ninth Edition. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

  • Nayyar, A., & Malde, A. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 171, 166-184. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • AWS. (n.d.). Agar Well Diffusion Method Protocol. [Link]

  • Kasyanov, V., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Pharmacy & Pharmacology, 9(3), 198-208. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • NCCLS. (n.d.). NCCLS Guidelines For Antimicrobial Susceptibility Testing. [Link]

  • Liu, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 11, 589860. [Link]

  • Asghari, S., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 13. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Research, 8(9), 3824-3830. [Link]

  • Gholap, A. R., et al. (2007). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 6(4), 279-286. [Link]

  • Ali, M., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(15), 5707. [Link]

  • Kasyanov, V., et al. (2023). BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES IN THE LIGHT OF INSIGHTS INTO THE FEATURES OF THE CHEMICAL STRUCTURE AND WAYS OF BINDING TO TARGET MOLECULES. A REVIEW. Volgograd Journal of Medical Research, 510(1), 3-27. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Cancer Agents. Molecules, 27(21), 7469. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Molecules, 23(10), 2636. [Link]

  • Kumar, P., et al. (2013). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. ISRN Organic Chemistry, 2013, 932097. [Link]

Sources

Method

Enzyme inhibition assay protocol for 7-chloro-quinazolinone derivatives

Application Note & Protocol A Luminescence-Based Kinase Inhibition Assay for the Characterization of 7-Chloro-quinazolinone Derivatives Abstract Quinazolinone derivatives are a prominent class of heterocyclic compounds r...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Luminescence-Based Kinase Inhibition Assay for the Characterization of 7-Chloro-quinazolinone Derivatives

Abstract

Quinazolinone derivatives are a prominent class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant portion of their therapeutic potential, particularly in oncology, stems from their ability to inhibit protein kinases, which are crucial regulators of cellular processes.[2][3] The 7-chloro-quinazolinone core, in particular, is a key feature in several potent enzyme inhibitors.[2][4] This document provides a detailed protocol for determining the inhibitory activity of 7-chloro-quinazolinone derivatives against a target protein kinase using a robust, high-throughput luminescence-based assay platform. We will detail the scientific principles, step-by-step experimental procedures, data analysis, and troubleshooting, providing researchers with a comprehensive guide for evaluating this important class of compounds.

Introduction: The Rationale for Kinase Inhibition Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental mechanism of signal transduction.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[5][6] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.

7-Chloro-quinazolinone derivatives have been identified as potent modulators of various biological targets, with protein kinases being a major focus.[1][3] To characterize the potency and selectivity of these compounds, a reliable and sensitive method to quantify their inhibitory effect on kinase activity is essential.[6][7] This protocol describes the use of the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[8] The signal generated is directly proportional to kinase activity, allowing for a precise determination of inhibitor potency.[5][8]

Principle of the Luminescence-Based Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[8] This method is highly sensitive and applicable to virtually any kinase that utilizes ATP as a phosphate donor.[8]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the kinase, its substrate, ATP, and the inhibitor compound. After a set incubation period, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.[8][9] This step is crucial because the large excess of ATP from the kinase reaction would otherwise interfere with the subsequent ADP detection.

  • ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for luciferase, which catalyzes the conversion of luciferin into oxyluciferin, generating a light signal (luminescence) that is directly proportional to the initial amount of ADP produced.[8][10] Therefore, a potent inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescence signal.[5]

Caption: Assay principle of the two-step luminescence-based kinase assay.

Materials and Reagents

  • Enzyme: Purified target kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the target kinase.

  • Compounds: 7-chloro-quinazolinone derivatives dissolved in 100% DMSO.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar).

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) for use as a positive control.[11]

  • Plates: White, opaque, flat-bottom 96-well or 384-well assay plates (low-volume).[12]

  • Equipment:

    • Multichannel pipettes or automated liquid handler.

    • Plate shaker.

    • Luminometer (plate reader capable of measuring luminescence).

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates. It is critical to first determine the optimal enzyme and ATP concentrations to ensure the reaction is in the linear range.[13]

Reagent Preparation
  • Assay Buffer: Prepare the kinase reaction buffer and bring it to room temperature before use.[12]

  • ATP Solution: Prepare a working solution of ATP at 2x the final desired concentration in the assay buffer. The optimal concentration is typically at or near the Kₘ for the specific kinase.[13]

  • Enzyme/Substrate Mix: Prepare a 2x working solution of the kinase and its substrate in the assay buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal-to-background ratio.[14]

  • Compound Plates: Prepare serial dilutions of the 7-chloro-quinazolinone derivatives.

    • Start with a high concentration (e.g., 1 mM) in 100% DMSO.

    • Perform a 1:3 or 1:10 serial dilution series in 100% DMSO to create 8-10 concentrations.[15]

    • For the assay, create an intermediate dilution plate by diluting the DMSO stock 1:25 in assay buffer (this results in a 4% DMSO concentration).

Assay Procedure

The following steps should be performed at room temperature.[8]

G A 1. Add 5 µL of serially diluted compound or control to wells. B 2. Add 10 µL of 2x Kinase/Substrate mix to all wells. A->B C 3. Pre-incubate for 15 minutes at room temperature. B->C D 4. Initiate reaction by adding 10 µL of 2x ATP solution. Mix on plate shaker. C->D E 5. Incubate for 60 minutes at room temperature. D->E F 6. Add 25 µL of ADP-Glo™ Reagent to stop reaction. Incubate for 40 minutes. E->F G 7. Add 50 µL of Kinase Detection Reagent. Incubate for 30-60 minutes. F->G H 8. Read luminescence on a plate reader. G->H

Caption: Step-by-step experimental workflow for the kinase inhibition assay.

  • Compound Addition: Add 5 µL of the appropriate solution to each well:

    • Test Wells: 5 µL of diluted 7-chloro-quinazolinone derivative.

    • Positive Control: 5 µL of diluted known inhibitor (e.g., Staurosporine).[11]

    • Negative (Vehicle) Control (0% Inhibition): 5 µL of 4% DMSO in assay buffer.

    • Background Control (100% Inhibition): 5 µL of assay buffer without enzyme.

  • Enzyme/Substrate Addition: Add 10 µL of the 2x Kinase/Substrate mix to all wells.

  • Pre-incubation: Gently mix the plate on a shaker for 30 seconds. Cover and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[11]

  • Initiate Kinase Reaction: Add 10 µL of the 2x ATP solution to all wells to start the reaction. The final reaction volume is 25 µL.

  • Kinase Reaction Incubation: Mix the plate gently. Cover and incubate for 60 minutes at room temperature. Ensure that less than 10% of the ATP is consumed to maintain initial velocity conditions.[11]

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute. Incubate for 40 minutes at room temperature.[9]

  • Generate Luminescence: Add 50 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]

  • Measure Signal: Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw data will be in relative light units (RLU). The percent inhibition for each compound concentration is calculated using the signals from the control wells.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background))

Where:

  • RLU_inhibitor: Signal from wells with the test compound.

  • RLU_vehicle: Average signal from the negative (0% inhibition) control wells.

  • RLU_background: Average signal from the background (100% inhibition) control wells.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[16] It is a key measure of inhibitor potency.

  • Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[16][17]

  • The IC₅₀ value is determined from the inflection point of this curve.[16]

Most data analysis software (e.g., GraphPad Prism, Origin) can perform this calculation automatically.

Sample Data Presentation

The results should be summarized in a clear, tabular format.

Compound IDTarget KinaseIC₅₀ (nM) [± SEM]Hill Slopen
QZ-Cl-001Kinase X15.2 ± 1.81.13
QZ-Cl-002Kinase X250.7 ± 25.10.93
StaurosporineKinase X5.6 ± 0.51.03

Note: The IC₅₀ value is dependent on the specific assay conditions, particularly the ATP concentration.[18] For competitive inhibitors, the IC₅₀ can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides a more absolute measure of affinity.[19]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects due to evaporation.- Use calibrated pipettes; prepare a master mix for additions.[12]- Ensure thorough but gentle mixing after each reagent addition.- Use a plate sealer; avoid using the outer wells of the plate.[20]
Low Signal or Low Signal-to-Background Ratio - Enzyme concentration is too low or enzyme is inactive.- Insufficient incubation time.- Sub-optimal ATP concentration.- Test a higher enzyme concentration or use a fresh enzyme stock.[20]- Optimize the kinase reaction incubation time.- Empirically determine the optimal ATP concentration (near Kₘ).
Compound Interference - Compound precipitates in the assay buffer.- Compound inhibits the luciferase enzyme.- Compound is autofluorescent/autoluminescent.- Check the solubility of the compound at the tested concentrations.- Run a counter-screen against the luciferase enzyme alone.[9]- This is less of an issue for luminescence but check if the compound itself emits light.
IC₅₀ Curve is Flat or Incomplete - Compound is not potent enough.- Compound concentration range is too low.- Test higher concentrations if solubility permits.[21]- If the compound shows no inhibition at the highest testable concentration, report as "> [max concentration]".

Conclusion

This protocol provides a robust and reliable framework for assessing the inhibitory potential of 7-chloro-quinazolinone derivatives against protein kinase targets. The luminescence-based assay offers high sensitivity and is amenable to high-throughput screening, making it an invaluable tool in the early stages of drug discovery.[6][8] By carefully following the outlined steps, including proper controls and data analysis, researchers can generate high-quality, reproducible data to guide structure-activity relationship (SAR) studies and advance promising lead candidates.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). NIH. [Link]

  • Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. (n.d.). PMC - NIH. [Link]

  • Additional Possibility of Data Analysis of Enzyme. (n.d.). Amanote Research. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Half maximal inhibitory concentration. (n.d.). Wikipedia. [Link]

  • Fluorescent Peptide Assays For Protein Kinases. (n.d.). PMC - NIH. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015). ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

  • Fluorescence detection techniques for protein kinase assay. (2025). ResearchGate. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]

  • Kinetics Data Analysis - Enzyme Kinetics. (2022). YouTube. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]

  • (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. (2017). ResearchGate. [Link]

  • Rational design of the target quinazolinone derivatives (6-15). (n.d.). ResearchGate. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). NIH. [Link]

  • Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. (n.d.). MDPI. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • What is an Inhibition Assay?. (n.d.). Biobide. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH. [Link]

  • Quinazoline derivatives as kinases inhibitors and methods of use thereof. (n.d.).

Sources

Application

Cell-based assays for evaluating the efficacy of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

An in-depth guide to the cellular evaluation of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a novel compound with therapeutic potential. This document provides a suite of validated cell-based assays for c...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the cellular evaluation of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a novel compound with therapeutic potential. This document provides a suite of validated cell-based assays for characterizing its cytotoxic and cytostatic efficacy.

Introduction: The Therapeutic Promise of the Quinazolinone Scaffold

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Modifications to this core, such as the inclusion of a 2-thioxo group and specific substitutions at the N-3 and C-7 positions, can significantly modulate its pharmacological profile.[4][5]

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a synthetic derivative designed for biological evaluation. Given that many quinazolinone analogs exhibit potent anti-proliferative and cytotoxic effects, a primary focus of investigation is their potential as anticancer agents.[6][7][8] The initial assessment of such a compound is a critical filter in the drug discovery pipeline, requiring robust and reproducible methods to determine its efficacy and elucidate its mechanism of action.[9]

This application guide, designed for drug development scientists, outlines a logical, multi-step strategy for evaluating the in vitro efficacy of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. We will proceed from a foundational assessment of cytotoxicity to a more detailed investigation into the mechanisms of cell death and cell cycle perturbation.

Part 1: Foundational Efficacy Screening - The Cytotoxicity Assay

The first crucial step in evaluating a potential anticancer compound is to determine its dose-dependent effect on cancer cell viability.[10] The MTT assay is a reliable and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[11]

Principle of the MTT Assay

The assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. These crystals are then solubilized, and the absorbance is measured, allowing for the quantification of cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

Apoptosis_Pathway cluster_early Early Events cluster_mid Mid Events cluster_late Late Events compound 7-Chloro-3-phenyl-2-thioxo- 2,3-dihydro-4(1H)-quinazolinone ps_flip Phosphatidylserine (PS) Translocation to Outer Membrane compound->ps_flip mito Loss of Mitochondrial Membrane Potential compound->mito assay_annexin Detected by Annexin V Assay ps_flip->assay_annexin caspase_init Initiator Caspase Activation (e.g., Caspase-9) mito->caspase_init caspase_exec Executioner Caspase Activation (e.g., Caspase-3, 7) caspase_init->caspase_exec parp PARP Cleavage caspase_exec->parp dna_frag DNA Fragmentation & Chromatin Condensation caspase_exec->dna_frag blebbing Membrane Blebbing caspase_exec->blebbing assay_caspase Detected by Caspase Activity Assay caspase_exec->assay_caspase assay_tunel Detected by TUNEL Assay dna_frag->assay_tunel

Caption: Key events in the apoptotic cascade and their detection methods.

Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Data Presentation

The data is typically presented as a quadrant plot, showing the percentage of cells in each population. An increase in the Annexin V-positive populations with increasing compound concentration indicates apoptosis induction.

Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells (48h Treatment)

Treatment Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control 95.2 2.5 2.3
Compound (12.5 µM) 60.1 25.3 14.6

| Compound (25 µM) | 25.7 | 40.5 | 33.8 |

Part 3: Investigating Cytostatic Effects - Cell Cycle Analysis

Some compounds may not be immediately cytotoxic but may instead halt cell proliferation by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase). [12]This cytostatic effect is another important anticancer mechanism.

Principle of Cell Cycle Analysis

Cell cycle analysis by flow cytometry measures the DNA content of individual cells within a population. [13]Cells are permeabilized and stained with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. [12]* Cells in the G0/G1 phase have a normal (2n) amount of DNA.

  • Cells in the S phase are actively synthesizing DNA and have a DNA content between 2n and 4n.

  • Cells in the G2 and M phases have a doubled (4n) amount of DNA. By analyzing the fluorescence intensity histogram, one can determine the percentage of cells in each phase of the cell cycle. Treatment with a cell cycle-arresting agent will cause an accumulation of cells in a specific phase.

Experimental Workflow: Cell Cycle Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Welcome to the technical support guide for the synthesis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. This resource is designed for researchers, scientists, and professionals in drug development, provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a critical process in the development of various pharmacologically active compounds. Quinazolinone derivatives are known for a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2][3] Achieving a high yield of this target molecule is paramount for efficient drug discovery and development pipelines.

A common synthetic route involves the reaction of an appropriately substituted anthranilic acid derivative with an isothiocyanate. For the target molecule, this typically involves reacting 2-amino-4-chlorobenzoic acid with phenyl isothiocyanate. The reaction proceeds through the formation of a thiourea intermediate, which then undergoes cyclization to form the desired 2-thioxo-quinazolinone ring system.

Below is a general representation of the reaction pathway:

Reaction_Mechanism 2-amino-4-chlorobenzoic_acid 2-amino-4-chlorobenzoic acid thiourea_intermediate Thiourea Intermediate 2-amino-4-chlorobenzoic_acid->thiourea_intermediate + Phenyl isothiocyanate phenyl_isothiocyanate Phenyl isothiocyanate target_molecule 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone thiourea_intermediate->target_molecule Cyclization (e.g., heat, acid/base catalysis) Troubleshooting_Low_Yield start Low or No Product Yield check_purity Verify Starting Material Purity (NMR, MS, MP) start->check_purity check_purity->start Impure optimize_temp Optimize Reaction Temperature (Screen different temperatures) check_purity->optimize_temp Purity Confirmed screen_solvent Screen Solvents (Polar vs. Non-polar) optimize_temp->screen_solvent Temperature Optimized check_atmosphere Control Reaction Atmosphere (Inert gas if needed) screen_solvent->check_atmosphere Solvent Selected optimize_workup Optimize Workup Procedure (pH adjustment, extraction solvent) check_atmosphere->optimize_workup Atmosphere Controlled purification Review Purification Method (Recrystallization, Chromatography) optimize_workup->purification Workup Optimized success Improved Yield purification->success Purification Successful

Sources

Optimization

Common side products in the synthesis of 2-thioxo-quinazolinones

Introduction Welcome to the technical support guide for the synthesis of 2-thioxo-quinazolinones. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-thioxo-quinazolinones. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. 2-Thioxo-quinazolinones are key intermediates and final products in a variety of pharmacologically active compounds.[1][2] Their synthesis, most commonly achieved through the condensation of an anthranilic acid derivative with an isothiocyanate, can be prone to side product formation.

This guide provides in-depth, experience-based troubleshooting advice in a question-and-answer format to help you identify, minimize, and eliminate common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-thioxo-quinazolinones, and what are its primary challenges?

The most prevalent and versatile method is the reaction of an anthranilic acid (or its ester/amide equivalent) with a suitable isothiocyanate.[3][4] This reaction proceeds via an initial formation of a thiourea intermediate, which then undergoes intramolecular cyclization to form the desired 2-thioxo-quinazolinone ring system.

The primary challenges associated with this synthesis are:

  • Incomplete Cyclization: The intermediate thiourea may fail to cyclize completely, remaining as a significant impurity.

  • Side Product Formation: Reaction conditions can inadvertently promote the formation of undesired side products, complicating purification and reducing yields.

  • Poor Solubility: Starting materials or the product may have poor solubility in common organic solvents, hindering reaction kinetics and purification.[5]

Q2: I've observed an unexpected mass peak corresponding to the addition of two sulfur atoms. What is this side product?

This is likely a 2,4-dithioxoquinazoline derivative. This side product arises when carbon disulfide (CS₂) is used as a reagent with an anthranilic acid derivative, or in some cases, from the degradation of the isothiocyanate starting material under harsh reaction conditions.

Q3: My NMR spectrum shows a complex mixture, and I suspect unreacted starting materials. How can I confirm this and why did it happen?

To confirm the presence of starting materials, compare the NMR of your crude product with the spectra of pure anthranilic acid and the isothiocyanate used. Look for characteristic peaks that do not belong to the product.

Common Causes for Incomplete Reaction:

  • Insufficient Temperature: The cyclization step often requires elevated temperatures to overcome the activation energy barrier.[5]

  • Inappropriate Solvent: Using a solvent where reactants are not fully soluble can lead to a sluggish or incomplete reaction.[5][6] Polar aprotic solvents like DMF or DMSO are often effective.[5]

  • Steric Hindrance: Bulky substituents on either the anthranilic acid or the isothiocyanate can slow down the reaction rate.

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific experimental issues and provides actionable solutions based on mechanistic principles.

Issue 1: Formation of N,N'-disubstituted Thiourea Intermediate

Question: My reaction has stalled, and the major isolated product is the open-chain thiourea intermediate, not the cyclized quinazolinone. What went wrong?

Causality: The formation of the 2-thioxo-quinazolinone is a two-step process: (1) formation of the thiourea, and (2) intramolecular cyclization with the elimination of water. The cyclization step is often the rate-limiting step and is highly dependent on reaction conditions.

Solutions:

  • Increase Reaction Temperature: Refluxing in a higher-boiling solvent such as DMF, DMSO, or dioxane can provide the necessary energy for cyclization.

  • Acid/Base Catalysis:

    • Acid Catalysis: Adding a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can protonate the carbonyl group of the carboxylic acid, making it more electrophilic and promoting nucleophilic attack by the thiourea nitrogen.

    • Base-Mediated Cyclization: If starting with an anthranilate ester, a base (e.g., sodium ethoxide in ethanol) is required to deprotonate the thiourea nitrogen, facilitating its attack on the ester carbonyl.

  • Use of a Dehydrating Agent: In cases where the elimination of water is problematic, adding a dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.

Issue 2: Formation of 2,4-Dithioxoquinazolines

Question: My product is contaminated with a highly insoluble yellow solid which I believe is the 2,4-dithioxo analog. How can I prevent its formation?

Causality: This side product is most common when using carbon disulfide (CS₂) as the thiocarbonyl source. The reaction can proceed at both the amino group and the ortho-position of the aromatic ring, especially under harsh basic conditions, leading to the formation of a second thioxo group at the C4 position.

Solutions:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to carbon disulfide to minimize side reactions.

  • Milder Reaction Conditions: Employ milder bases (e.g., triethylamine instead of sodium hydroxide) and lower reaction temperatures.

  • Alternative Reagents: If possible, switch from CS₂ to a pre-formed isothiocyanate, which provides a more controlled route to the desired 2-thioxo product.

Workflow: Main Reaction vs. Side Product Formation

The following diagram illustrates the desired reaction pathway versus the formation of the common thiourea and dithioxo side products.

G SM Anthranilic Acid + Isothiocyanate Thiourea Intermediate: Thiourea Derivative SM->Thiourea Step 1: Addition Thiourea->SM Incomplete Reaction (Low Temp) Product Desired Product: 2-Thioxo-quinazolinone Thiourea->Product Step 2: Cyclization (Heat, Acid/Base) Dithioxo Side Product: 2,4-Dithioxoquinazoline CS2 Anthranilic Acid + Carbon Disulfide (CS₂) CS2->Dithioxo Harsh Conditions (Excess CS₂, Strong Base)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Niementowski Quinazolinone Synthesis

Welcome to the technical support center for the Niementowski quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Niementowski quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this venerable yet often temperamental reaction. Here, we address specific issues encountered during experimentation in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Part 1: Troubleshooting Guide - Addressing Specific Experimental Issues

Low yields in the Niementowski synthesis can be frustrating, but they are often traceable to a few key experimental parameters. This section provides a systematic approach to diagnosing and resolving these issues.

Q1: My reaction is sluggish, and I'm observing a significant amount of unreacted anthranilic acid. What are the primary factors to investigate?

This is a classic symptom of insufficient reaction activation. The Niementowski reaction, a thermal condensation, is highly dependent on temperature.[1][2]

Core Areas for Investigation:

  • Reaction Temperature: The traditional Niementowski synthesis often requires high temperatures, typically in the range of 130-150°C, to drive the dehydration and cyclization steps.[2][3] If your heating mantle or oil bath is not accurately calibrated, you may be operating at a suboptimal temperature.

  • Reaction Time: While higher temperatures can accelerate the reaction, sufficient time is still necessary for the reaction to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific substrates.

  • Purity of Starting Materials: Impurities in the anthranilic acid or the amide can interfere with the reaction. Ensure your starting materials are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Niementowski reactions.

Q2: I'm observing the formation of multiple side products, complicating purification and reducing the yield of my desired quinazolinone. What are these common side products, and how can I minimize them?

Side product formation is a frequent challenge and often points to issues with reaction conditions or the inherent reactivity of the substrates.

Common Side Products and Their Causes:

Side ProductProbable CauseMitigation Strategy
N-Acylanthranilamide Incomplete cyclization of the intermediate.[4]Increase reaction temperature and/or time. Consider using a dehydrating agent or a catalyst.
Products from Self-Condensation Starting materials reacting with themselves.[4]This is more common with certain substituted anthranilic acids. Lowering the reaction temperature slightly and ensuring a proper stoichiometric ratio can help.
Decarboxylation Products High reaction temperatures can sometimes lead to the decarboxylation of the anthranilic acid starting material.Carefully control the reaction temperature and avoid excessive heating.

Experimental Protocol: Minimizing Side Product Formation

  • Temperature Optimization: Begin the reaction at the lower end of the typical temperature range (e.g., 130°C) and gradually increase it while monitoring the reaction profile by TLC. The goal is to find the temperature at which the desired product forms efficiently with minimal side product formation.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to improve yields and reduce reaction times in the Niementowski synthesis.[1][2][3] The rapid and uniform heating provided by microwaves can often minimize the formation of thermally induced side products.[1]

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to cleaner product formation and higher yields.[5][6]

Q3: My desired quinazolinone product is difficult to purify from the crude reaction mixture. What are the recommended purification strategies?

Effective purification is critical for obtaining a high-purity final product. A multi-step approach is often the most successful.[4]

Recommended Purification Workflow:

Caption: A generalized workflow for the purification of quinazolinone derivatives.

Detailed Purification Techniques:

  • Recrystallization: This is often the first and most cost-effective method for purifying solid compounds.[7] The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[7]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities.[7] A silica gel column is commonly used, with a gradient of ethyl acetate and hexane as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or for separating closely related analogs, preparative HPLC is the method of choice.[7] A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is typically employed.[7]

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the Niementowski quinazolinone synthesis, providing foundational knowledge to support your experimental design.

Q1: What is the underlying mechanism of the Niementowski quinazolinone synthesis?

The Niementowski synthesis is a thermal condensation reaction between an anthranilic acid and an amide.[2][8] The reaction proceeds through the formation of an intermediate N-acylanthranilic acid, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the quinazolinone ring system.[2][9]

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Intermediate + Amide, -H2O Amide Amide Quinazolinone Quinazolinone Intermediate->Quinazolinone Cyclization, -H2O Water H2O

Caption: Simplified mechanism of the Niementowski quinazolinone synthesis.

Q2: Are there any modern variations of the Niementowski synthesis that can improve yields and reaction conditions?

Yes, several modifications to the classical Niementowski synthesis have been developed to improve its efficiency and expand its scope.

Key Variations:

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can significantly reduce reaction times and improve yields.[1][2][3] This is due to the rapid and efficient heating of the reaction mixture.

  • Catalyst-Assisted Synthesis: While the traditional Niementowski reaction is often performed without a catalyst, the use of certain catalysts can improve yields and lower the required reaction temperature. Acidic catalysts, such as p-toluenesulfonic acid, or Lewis acids have been shown to be effective in some cases.

  • Solvent-Free Synthesis: Performing the reaction under neat conditions can be advantageous, leading to higher yields and simpler work-up procedures.[5][6]

Q3: What are the key safety considerations when performing a Niementowski quinazolinone synthesis?

As with any chemical synthesis, proper safety precautions are paramount.

Safety Precautions:

  • High Temperatures: The reaction is typically carried out at high temperatures, so appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn. The reaction should be conducted in a well-ventilated fume hood.

  • Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Pressure Build-up: When performing the reaction in a sealed vessel, especially under microwave irradiation, be aware of the potential for pressure build-up. Use appropriate pressure-rated vessels and follow the manufacturer's guidelines for the microwave reactor.

By understanding the key parameters that influence the Niementowski quinazolinone synthesis and by systematically troubleshooting any issues that arise, researchers can significantly improve their success rate in obtaining these valuable heterocyclic compounds.

References

  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem.
  • Technical Support Center: Synthesis of Quinazolinone Derivatives - Benchchem.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. Available from: [Link]

  • Niementowski quinoline synthesis - Wikipedia. Available from: [Link]

  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem.
  • Synthesis of quinazolinones - Organic Chemistry Portal. Available from: [Link]

  • A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Niementowski synthesis of 4(3H)-quinazolinone; Condensation of... - ResearchGate. Available from: [Link]

  • Niementowski quinazoline synthesis - chemeurope.com. Available from: [Link]

  • Niementowski quinazoline synthesis - Wikipedia. Available from: [Link]

  • The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2 - arkat usa. Available from: [Link]

  • Troubleshooting common issues in quinazoline synthesis protocols - Benchchem.
  • The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione - ResearchGate. Available from: [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH. Available from: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - MDPI. Available from: [Link]

  • A Novel Route to the Niementowski Reaction | Request PDF - ResearchGate. Available from: [Link]

  • Seeking Alternative Catalyst Solutions | Pharmaceutical Technology. Available from: [Link]

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Available from: [Link]

  • Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and - Semantic Scholar. Available from: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. Available from: [Link]

  • Niementowski Quinazoline Synthesis. Available from: [Link]

  • (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity - ResearchGate. Available from: [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. Available from: [Link]

  • One-pot reductive cyclization to antitumor quinazoline precursors - Arkivoc. Available from: [Link]

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers. Available from: [Link]3389/fchem.2022.1068886/full)

Sources

Optimization

Improving the solubility of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone for biological assays

A Guide for Researchers on Improving Solubility for Biological Assays Welcome to the technical support guide for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. This document, prepared by our senior applicati...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Improving Solubility for Biological Assays

Welcome to the technical support guide for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and systematic protocols to address solubility challenges commonly encountered when working with this compound in biological assays. Our goal is to equip you with the scientific principles and practical techniques to ensure reliable and reproducible experimental outcomes.

Part 1: Troubleshooting Common Solubility Issues (FAQs)

This section addresses the most frequent questions our team receives.

Question 1: I've dissolved the compound in 100% DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. What's happening?

Answer: This is a classic issue for many hydrophobic compounds. DMSO is an excellent organic solvent, but its ability to keep a compound dissolved dramatically decreases when it is diluted in an aqueous environment.[1] The compound crashes out because the water-dominant final solution cannot maintain the high concentration that was possible in pure DMSO. The final concentration of DMSO in your assay should also be carefully controlled, as levels above 0.5% can be cytotoxic to many cell lines.[2][3]

Question 2: My compound won't fully dissolve in DMSO, even at a low concentration. What should I do?

Answer: First, ensure your DMSO is anhydrous (water-free), as absorbed moisture can significantly reduce its solvating power. If solubility is still an issue, gentle warming (e.g., to 37°C) and sonication can help overcome the energy barrier of the crystal lattice.[4] However, be cautious with heat, as it could degrade the compound. If these methods fail, you may need to consider a different stock solvent or a co-solvent strategy from the outset.

Question 3: Can I adjust the pH of my buffer to improve the solubility of this quinazolinone derivative?

Answer: Yes, this can be a very effective strategy. The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[4] These compounds are typically weak bases and become more soluble in acidic conditions (lower pH) where they can be protonated to form a more soluble salt.[4][5] Conversely, solubility often decreases at neutral or basic pH.[4] It is crucial to determine the pKa of your specific compound to guide the pH adjustment and to ensure the chosen pH is compatible with your biological assay.[6][7]

Question 4: I've seen precipitation in my DMSO stock solution after storing it at -20°C. Is the compound degrading?

Answer: While degradation is a possibility over long periods, the more likely cause is temperature-dependent solubility.[4] The compound may be less soluble in cold DMSO. Before use, allow the stock solution to warm completely to room temperature and vortex thoroughly to ensure it is fully redissolved. If the issue persists, consider preparing fresh stock solutions more frequently or storing them at room temperature if stability data permits.

Part 2: A Systematic Guide to Solubility Optimization

For compounds like 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a systematic approach is the key to achieving the desired concentration without compromising the integrity of your experiment.

Step 1: Initial Solvent Selection for Stock Solutions

The first step is to create a high-concentration stock solution that can be diluted into the final assay medium. DMSO is the most common starting point due to its broad solvating power.

Protocol for Initial Solubility Testing:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg).

  • Add a measured volume of the primary solvent (e.g., 100 µL of anhydrous DMSO) to achieve a high target concentration (e.g., 10 mg/mL).

  • Vortex vigorously for 1-2 minutes.

  • If not fully dissolved, use an ultrasonic bath for 5-10 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes.

  • Visually inspect for any undissolved particulate matter against a dark background.

If DMSO fails, other organic solvents can be tested. The table below provides a comparison of common choices.

SolventPolarityProsCons & Assay Considerations
DMSO HighExcellent solubilizing power for many compounds.Can be cytotoxic at concentrations >0.5%.[2] May interfere with some enzyme assays.
Ethanol HighBiologically compatible at low concentrations.Less potent solvent than DMSO. Cytotoxic at concentrations ≥1%.[2]
DMF HighStrong solvent, similar to DMSO.Higher toxicity than DMSO; use with caution.
PEG 400 MediumLow toxicity, often used in in vivo formulations.More viscous, can be difficult to pipette accurately.
Step 2: Leveraging pH for Enhanced Aqueous Solubility

As a weak base, the solubility of this quinazolinone derivative can be significantly increased by lowering the pH. This protonates the molecule, forming a more water-soluble salt.

Caption: pH-dependent solubility of a weakly basic compound.

Experimental Protocol for pH Optimization:

  • Prepare a series of biologically compatible buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Prepare a concentrated stock of the compound in a minimal amount of organic solvent (e.g., 100 mM in DMSO).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the solutions at the experimental temperature for 1-2 hours.

  • Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using UV-Vis spectroscopy or HPLC.

  • Crucially, run a parallel control to ensure that the pH changes do not affect the biological activity or stability of your assay system.

Step 3: Utilizing Co-solvents and Excipients in Final Dilutions

When diluting the DMSO stock into aqueous media, the addition of a biocompatible co-solvent or surfactant can prevent precipitation.[1][8] These agents create a more favorable microenvironment for the hydrophobic compound.

Workflow for Co-Solvent and Surfactant Screening:

CoSolvent_Workflow Start Prepare High-Concentration Stock in DMSO Dilute Dilute DMSO Stock into Prepared Media Start->Dilute Prepare_Media Prepare Assay Media with Potential Excipients Prepare_Media->Dilute Incubate Incubate & Observe for Precipitation Dilute->Incubate Analyze Select Best Excipient & Validate in Assay Incubate->Analyze

Sources

Troubleshooting

Technical Support Center: Stability of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in DMSO Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. This guide provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when prepared and stored in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experimental results.

Troubleshooting Guide: Unforeseen Experimental Outcomes

Unexpected results, such as diminished biological activity or the appearance of unknown peaks in analytical chromatograms, can often be traced back to compound instability. This section provides a logical workflow to diagnose and resolve these issues.

Issue 1: Diminished or Inconsistent Biological Activity of DMSO Stock Solutions

You've prepared a 10 mM stock solution of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in DMSO. After a period of storage, you observe a significant decrease in its expected biological effect in your assays.

A Start: Diminished Biological Activity B 1. Verify Compound Identity and Purity (Fresh Sample) A->B C 2. Assess Purity of Aged DMSO Stock via HPLC-UV B->C If pure... D Presence of Degradation Peaks? C->D E No Degradation Peaks, but Lower AUC D->E No F Significant Degradation Peaks Present D->F Yes G 3. Investigate Storage Conditions E->G H 4. Characterize Degradants by LC-MS F->H I 5. Implement Corrective Actions G->I H->I J End: Restored Confidence in Experimental Data I->J

Caption: Troubleshooting workflow for diminished biological activity.

Step-by-Step Analysis and Action:

  • Verify Initial Compound Integrity: Before suspecting the stability of your DMSO stock, it's crucial to confirm the identity and purity of the solid compound. A fresh sample should be analyzed by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This baseline analysis ensures that the starting material meets the required specifications.

  • Analyze the Aged DMSO Stock: Using the same HPLC method, analyze your aged DMSO stock solution. Compare the chromatogram to that of the fresh sample.

    • Observation: Look for the appearance of new peaks, which indicate the formation of degradation products. Also, assess the area under the curve (AUC) of the parent compound's peak.

  • Interpret HPLC Results:

    • Scenario A: No New Peaks, but Lower AUC for the Parent Compound. This could suggest precipitation of the compound from the DMSO solution, especially if stored at low temperatures.

      • Action: Visually inspect the solution for any precipitate. If present, gently warm the solution and vortex to redissolve. To prevent this, consider storing at a slightly higher temperature if stability permits, or preparing fresh solutions more frequently.

    • Scenario B: Appearance of New Peaks. This is a clear indication of chemical degradation. The presence of additional peaks, especially those with different retention times, points to the formation of new chemical entities.

  • Investigate Storage Conditions: Review your storage protocol. Key factors that can influence stability include:

    • Temperature: While freezing is often assumed to preserve compounds, freeze-thaw cycles can sometimes accelerate degradation or cause precipitation.[1] Studies have shown that for many compounds, storage at 4°C can be a viable option.[2]

    • Light: Photodegradation is a common issue for many organic molecules.[3] Ensure your DMSO stock solutions are stored in amber vials or otherwise protected from light.

    • Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. Water can hydrolyze susceptible functional groups. While some studies suggest that a small percentage of water in DMSO does not affect the stability of many compounds, this is highly compound-dependent.[2][4]

  • Characterize Degradation Products: If significant degradation is observed, identifying the degradation products can provide valuable insights into the degradation pathway. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, allowing for the determination of the molecular weights of the degradation products.

  • Implement Corrective Actions: Based on your findings, adjust your experimental protocol. This may involve:

    • Preparing fresh DMSO stock solutions more frequently.

    • Storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protecting solutions from light at all times.

    • Using anhydrous DMSO for particularly sensitive compounds.

Issue 2: Appearance of Extraneous Peaks in HPLC Analysis of a Freshly Prepared Solution

You've just dissolved 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in DMSO and immediately observe unexpected peaks in your HPLC chromatogram.

A Start: Extraneous Peaks in Fresh Solution B 1. Check DMSO Quality A->B C 2. Analyze Blank (DMSO only) B->C D Peaks in Blank? C->D E Yes D->E Yes F No D->F No G Source New, High-Purity DMSO E->G H 3. Investigate Compound Purity F->H J End: Clean Chromatogram G->J I 4. Consider On-Column Degradation H->I I->J A 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone B Oxidation A->B C 7-Chloro-3-phenyl-2,3-dihydro-4(1H)-quinazolinone (Oxo-analog) B->C [O] (e.g., from air, trace peroxides in DMSO)

Caption: Potential oxidative degradation pathway.

Q4: How can I set up a simple experiment to assess the stability of my compound in DMSO?

A straightforward stability study can be performed using HPLC.

Experimental Protocol: Isothermal Stability Assessment

  • Preparation: Prepare a 10 mM stock solution of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in high-purity DMSO.

  • Aliquoting: Dispense 100 µL aliquots into multiple amber HPLC vials.

  • Storage: Store the vials under the conditions you wish to evaluate (e.g., room temperature, 4°C, -20°C).

  • Time Points: Designate time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • Analysis: At each time point, analyze one aliquot by a validated, stability-indicating HPLC-UV method. The initial analysis at T=0 serves as the 100% reference.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A decrease in the parent peak area and the emergence of new peaks indicate degradation.

Data Presentation:

The results of a stability study can be effectively summarized in a table.

Storage ConditionTime Point% Parent Compound RemainingObservations
Room Temperature0 h100%Single peak
24 h98.5%Minor new peak observed
1 week92.1%Increase in degradation peak
4°C0 h100%Single peak
1 week99.2%No significant degradation
1 month98.8%Trace degradation peak
-20°C0 h100%Single peak
1 month99.5%No significant degradation
3 months99.1%No significant degradation

Note: The data in this table is illustrative and should be determined experimentally for your specific compound and conditions.

Q5: What type of HPLC method is suitable for analyzing the stability of this compound?

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of quinazolinone derivatives.

Recommended Starting HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (typically in the range of 254-350 nm for quinazolinones).

  • Column Temperature: 30°C

For basic quinazolinone compounds that may exhibit peak tailing, using a column specifically designed for basic compounds or adjusting the mobile phase pH can improve peak shape. [5] By implementing these troubleshooting guides and adhering to the best practices outlined in the FAQs, researchers can mitigate the risks associated with compound instability in DMSO, leading to more reliable and reproducible experimental outcomes.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
  • Benchchem. (n.d.). Technical Support Center: HPLC Methods for Quinazolinone Compounds.
  • SIELC Technologies. (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column.
  • PubMed. (n.d.).
  • Patel, et al. (2021). Molecular Modeling of Some Novel 4(3h)
  • Benchchem. (n.d.). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec).
  • ResearchGate. (n.d.).
  • Al-Suwaidan, I. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC.
  • Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry.
  • Lee, Y., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica, 59(2), 249-252.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Lin, C. H., et al. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Environmental Science and Pollution Research, 21(1), 445-453.
  • Oriental Journal of Chemistry. (n.d.).
  • Spac, A. F., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1386(1), 549-552.
  • Popa-Burke, I. G., et al. (2014). The Effect of Initial Purity on the Stability of Solutions in Storage. Journal of Biomolecular Screening, 19(6), 854-863.
  • Mischenko, V. V., et al. (2020). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18.
  • Semin, D., et al. (2005). A Novel Approach to Determine Water Content in DMSO for a Compound Collection Repository. Journal of Biomolecular Screening, 10(5), 457-462.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(8), 757-763.
  • ResearchGate. (n.d.). Stability of Screening Compounds in Wet DMSO.
  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129.
  • El-Gamal, M. I., et al. (2018). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Molecules, 23(11), 2849.
  • Al-Obaidi, A. M. J., et al. (2018).
  • Kumar, A., et al. (2011). Synthesis and Biological Evaluation of Some New Quinazolinone Analogs. PMC.
  • Finetech Industry Limited. (n.d.). 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.
  • Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.
  • Wang, H., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(13), 5082.
  • ResearchGate. (n.d.).
  • Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry.
  • Li, J., et al. (2009).
  • MDPI. (n.d.). Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors.
  • PubMed. (n.d.). 6-Chloro-3-phenethyl-2-thioxo-2,3-di-hydro-quinazolin-4(1H)-one.
  • Royal Society of Chemistry. (n.d.). DMSO (dimethyl sulfoxide) as a two-methyl source: C–H (trideutero)methylation of (iso)quinolines and their N-oxides.
  • PMC. (n.d.). Heterocycles in Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of quinazolinones through DMSO as a synthon.
  • PMC. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy.
  • PubMed. (n.d.).

Sources

Optimization

Technical Support Center: Ensuring the Stability of Thioxo-quinazolinone Compounds

Welcome to the technical support center for thioxo-quinazolinone compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thioxo-quinazolinone compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of these valuable molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research and ensure the integrity of your compounds.

The quinazolinone scaffold is known for its relative stability, however, the presence of the thioxo- group introduces unique considerations for handling and storage.[1][2] This guide will provide in-depth answers to frequently asked questions and troubleshooting strategies to prevent degradation and maintain the purity and activity of your thioxo-quinazolinone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for thioxo-quinazolinone compounds?

A1: Thioxo-quinazolinone compounds are susceptible to three primary degradation pathways: oxidation, hydrolysis, and photodegradation.

  • Oxidation: The thioxo- group (C=S) is prone to oxidation, which can convert it to a sulfoxide (C=S=O) or a sulfone (C=S(=O)2). This is often the most significant concern for thioxo-containing heterocycles.[3] The presence of atmospheric oxygen, trace metal ions, or oxidizing agents in solvents can catalyze this process.

  • Hydrolysis: While the quinazolinone ring itself is generally stable to hydrolysis in cold, dilute acidic or alkaline solutions, it can be cleaved under more aggressive conditions such as boiling.[1][4] The thioxo- group can also be susceptible to hydrolysis, leading to the corresponding oxo-quinazolinone (C=O) and the release of hydrogen sulfide.

  • Photodegradation: Like many aromatic heterocyclic compounds, thioxo-quinazolinones can be sensitive to light, particularly UV radiation. Prolonged exposure can lead to complex degradation pathways, including dimerization, ring cleavage, or reaction with solvent molecules.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: I've noticed a change in the color of my solid thioxo-quinazolinone compound during storage.

Possible Cause: Discoloration, often to a yellowish or brownish hue, is a common indicator of oxidative degradation. The formation of oxidized species can alter the chromophore of the molecule.

Troubleshooting Steps:

  • Assess Storage Conditions:

    • Atmosphere: Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)? If not, atmospheric oxygen is a likely culprit.

    • Temperature: Was the compound stored at the recommended temperature? Elevated temperatures can accelerate oxidation.

    • Light Exposure: Was the container protected from light? Amber vials or storage in a dark cabinet are essential.

  • Analytical Confirmation:

    • Use an appropriate analytical technique to confirm degradation. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) is ideal for observing the appearance of new peaks with different UV-Vis spectra. Mass spectrometry (MS) can be used to identify the masses of potential oxidation products.

  • Corrective Actions:

    • If degradation is confirmed, it is best to use a fresh, pure sample for critical experiments.

    • For future storage, transfer the compound to an amber vial, purge with an inert gas, and store at or below the recommended temperature, typically -20°C for long-term storage.

Issue 2: My thioxo-quinazolinone compound shows poor solubility or has precipitated out of solution (e.g., in DMSO).

Possible Cause: While solubility issues can be inherent to the molecule, precipitation after a period in solution can indicate degradation to a less soluble product or slow equilibration between tautomeric forms.[5] The lactam-lactim tautomerism of the quinazolinone ring can be influenced by the solvent polarity.[5]

Troubleshooting Workflow:

G start Precipitation Observed in Solution check_time Did precipitation occur immediately upon dissolution? start->check_time check_storage How was the solution stored? (Temperature, Light, Headspace) check_time->check_storage No solubility_issue Likely an inherent solubility issue. Consider alternative solvents or formulation strategies. check_time->solubility_issue Yes analyze_precipitate Analyze the precipitate and supernatant separately (e.g., by HPLC, LC-MS). check_storage->analyze_precipitate compare_profiles Compare the chemical profiles. Is the precipitate a different compound? analyze_precipitate->compare_profiles compare_profiles->solubility_issue No, same compound degradation_issue Precipitate is likely a degradation product. compare_profiles->degradation_issue Yes storage_protocol Review and optimize solution storage protocol: - Use fresh, high-purity solvent. - Store at -20°C or -80°C. - Minimize headspace. - Protect from light. degradation_issue->storage_protocol

Caption: Troubleshooting workflow for precipitation issues.

Issue 3: I'm observing a loss of biological activity in my assay over time.

Possible Cause: A decline in potency is a strong indicator of compound degradation. The thioxo- moiety is often critical for the biological activity of these compounds, and its modification can lead to a significant loss of function.[3]

Troubleshooting Steps:

  • Purity Analysis: Immediately analyze the purity of the stock solution and the sample used in the assay by HPLC. Quantify the percentage of the parent compound remaining.

  • Control Experiment: Run a time-course experiment where the compound is incubated in the assay buffer without cells or target proteins. Analyze samples at different time points to assess the compound's stability in the assay medium.

  • Review Assay Conditions:

    • Redox Environment: Does your assay medium contain components that could promote oxidation?

    • pH: Is the pH of the buffer appropriate for the compound's stability? While quinazolinones are relatively stable in cold dilute acids and bases, extremes in pH or elevated temperatures can cause degradation.[1][4]

Recommended Storage Conditions

To minimize degradation, adhere to the following storage guidelines:

ConditionSolid CompoundIn Solution (e.g., DMSO)
Temperature -20°C (long-term) or 4°C (short-term)-20°C or -80°C
Atmosphere Inert gas (Argon or Nitrogen)Minimal headspace in the vial
Light Amber, light-blocking vialsAmber vials or foil-wrapped tubes
Container Tightly sealed glass vials with inert capsTightly sealed vials with PTFE-lined caps

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of thioxo-quinazolinone compounds and detecting degradation products.

Materials:

  • HPLC system with a UV-Vis or Diode-Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the thioxo-quinazolinone compound in DMSO.

    • Dilute the stock solution to a final concentration of 10-20 µg/mL in a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: Acetonitrile with 0.1% FA

    • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at multiple wavelengths, including the λmax of the parent compound (typically in the UV range). A DAD is highly recommended.

  • Data Analysis:

    • Integrate the peak areas. The purity can be estimated as the area of the main peak divided by the total area of all peaks.

    • The appearance of new, earlier-eluting peaks often corresponds to more polar degradation products (e.g., oxidized species).

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and pathways under stressed conditions.

Procedure:

  • Prepare separate solutions of your compound (e.g., 100 µg/mL) in the following stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Incubate a solid sample and a solution at 60°C.

    • Photolytic: Expose a solution to a UV lamp (e.g., 254 nm) or direct sunlight.

  • Incubate the solutions for a defined period (e.g., 24, 48, or 72 hours) at room temperature (except for the thermal sample).

  • At each time point, neutralize the acidic and basic samples and analyze all samples by HPLC-MS to identify and characterize any degradation products.

Degradation Pathway Visualization

G parent Thioxo-quinazolinone oxidized Sulfoxide/Sulfone Derivative parent->oxidized Oxidation (O₂, H₂O₂) hydrolyzed Oxo-quinazolinone parent->hydrolyzed Hydrolysis (H₂O, H⁺/OH⁻) photoproduct Photodegradation Product(s) parent->photoproduct Photodegradation (UV/Light)

Caption: Primary degradation pathways for thioxo-quinazolinones.

By understanding the inherent chemical liabilities of thioxo-quinazolinone compounds and implementing these proactive storage and handling strategies, you can ensure the integrity and reproducibility of your experimental results.

References

  • Molecules. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • AIP Conference Proceedings. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

  • Petro Arkan. (2024). Granular sulfur storage + 5 methods of storing. [Link]

  • ACS Publications. (2016). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. [Link]

  • IntechOpen. (2020). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. [Link]

  • Ural Federal University. (2020). QUINAZOLINONE DERIVATIVES: SYNTHESIS AND LUMINESCENCE PROPERTIES. [Link]

  • ResearchGate. (2019). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

  • ResearchGate. (2019). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]

  • ResearchGate. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

  • ResearchGate. (2016). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase | Request PDF. [Link]

  • MDPI. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2018). A REVIEW ON QUINAZOLINONE AND ITS DERIVATIVES WITH DIVERSE BIOLOGICAL ACTIVITIES. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Welcome to the technical support guide for the purification of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS No. 13165-15-6).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS No. 13165-15-6). This resource is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

Issue 1: My crude product is a persistent yellow/orange oil and won't solidify.
  • Question: I've completed the synthesis, and after the initial workup, my product is an intractable oil instead of the expected solid. What's causing this, and how can I induce crystallization?

  • Answer: The oily nature of your crude product likely indicates the presence of significant impurities, such as unreacted starting materials or by-products, which are depressing the melting point of the desired compound.[1] The typical appearance of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a yellow to orange crystalline solid.[2]

    Causality:

    • Excess Starting Material: Unreacted 2-amino-4-chlorobenzoic acid or phenyl isothiocyanate can contaminate the product.

    • Solvent Residue: Residual high-boiling point solvents like DMF or DMSO from the reaction can trap the product in an oily state.

    • By-product Formation: Side reactions can lead to the formation of more soluble, lower-melting-point impurities.[3]

    Troubleshooting Protocol:

    • Initial Washing: Vigorously triturate the oil with a non-polar solvent like hexanes or diethyl ether. This will often wash away less polar impurities and can sometimes induce crystallization.

    • Acid/Base Wash: If starting materials are suspected, dissolve the oil in a suitable solvent like ethyl acetate and perform a wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute base (e.g., 5% NaHCO3 solution) to remove acidic starting materials like 2-amino-4-chlorobenzoic acid.[4]

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating.

    • Recrystallization: If the above steps yield a solid, proceed with recrystallization. If it remains an oil, attempt a "two-solvent" recrystallization by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or acetone) and then slowly adding a poor solvent (e.g., hexanes) until turbidity persists. Scratching the flask with a glass rod at the solvent interface can initiate crystallization.

Issue 2: My recrystallized product has a low yield.
  • Question: I've successfully recrystallized my product, but the final yield is much lower than expected. What are the common causes for low recovery during recrystallization?

  • Answer: Low yield during recrystallization is a frequent issue and can often be attributed to the choice of solvent or procedural missteps.[1]

    Causality:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound has high solubility in the cold solvent, a significant amount will remain in the mother liquor.

    • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will lead to poor recovery upon cooling.

    • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities.[1]

    Troubleshooting and Optimization:

    Table 1: Solvent Selection for Recrystallization

    Solvent System Suitability for Quinazolinones Key Considerations
    Ethanol / Methanol Often effective for quinazolinone derivatives.[4][5][6] Good for moderately polar compounds.
    Ethyl Acetate A common choice for compounds of intermediate polarity.[1]
    Dichloromethane/Hexane A two-solvent system for when a single solvent is not ideal. Dichloromethane is the "good" solvent, and hexane is the "poor" solvent.

    | Glacial Acetic Acid | Can be used for poorly soluble compounds.[7] | Ensure complete removal after recrystallization. |

    Step-by-Step Protocol for Optimized Recrystallization:

    • Solvent Screening: In parallel test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

    • Minimal Solvent Usage: Add the chosen hot solvent portion-wise to the crude product until it just dissolves.

    • Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution to remove insoluble impurities.[1]

    • Slow Cooling: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.

    • Mother Liquor Recovery: If the yield is still low, concentrate the mother liquor and perform a second recrystallization to recover more product.

Issue 3: Impurities are co-eluting with my product during column chromatography.
  • Question: I'm using column chromatography for purification, but TLC analysis of the fractions shows that one or more impurities have a very similar Rf value to my desired product. How can I improve the separation?

  • Answer: Co-elution is a common challenge in chromatography, especially with structurally similar impurities. The polarity of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone will be influenced by the polar quinazolinone core and the non-polar phenyl and chloro substituents.

    Causality:

    • Isomeric By-products: The synthesis may produce isomers with very similar polarities.

    • Ineffective Eluent System: The chosen mobile phase may not have the optimal polarity to resolve the compounds on the stationary phase.[3]

    • Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor separation.

    Troubleshooting Workflow for Column Chromatography:

    G start Start: Co-eluting Impurities tlc Optimize TLC Separation start->tlc solvent Adjust Solvent System (e.g., Hexane/Ethyl Acetate) tlc->solvent Fine-tune polarity gradient Switch to Gradient Elution solvent->gradient If isocratic fails column Prepare Column Properly gradient->column load Load Sample Concentrated column->load run Run Column Chromatography load->run analyze Analyze Fractions by TLC run->analyze pure Combine Pure Fractions analyze->pure Rf matches standard impure Re-column Impure Fractions analyze->impure Impurities present

    Caption: Workflow for troubleshooting column chromatography.

    Step-by-Step Protocol for Enhanced Chromatographic Separation:

    • TLC Optimization: Experiment with different solvent systems for your TLC analysis. A good system will give your product an Rf value of approximately 0.2-0.3. Try mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.

    • Solvent System Adjustment: If using a hexane/ethyl acetate system, try reducing the proportion of the more polar solvent (ethyl acetate) to increase the retention time and potentially improve separation.

    • Gradient Elution: If an isocratic (single solvent mixture) system fails, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the column run.[8]

    • Proper Column Packing and Loading: Ensure the silica gel is packed uniformly without any air bubbles. Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This technique, known as dry loading, often results in better separation than loading the sample as a concentrated liquid.

II. Frequently Asked Questions (FAQs)

  • Q1: What are the expected spectroscopic data for pure 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone?

    • A1: While a comprehensive dataset is best obtained from direct analysis, typical spectroscopic features for quinazolinone derivatives can be inferred.[9] For 1H NMR, you would expect to see aromatic protons in the range of 7-8.5 ppm. The IR spectrum should show a characteristic C=O stretch (around 1680 cm⁻¹) and a C=S stretch.[8] Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of 288.75 g/mol .[10]

  • Q2: My purified product is showing signs of degradation after storage. What are the optimal storage conditions?

    • A2: Thioxo compounds can be susceptible to oxidation and hydrolysis. Although specific stability data for this compound is limited, it is best practice to store it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prolong its shelf life.[3]

  • Q3: Is this compound thermally stable? Can I use a high-temperature drying oven?

    • A3: Quinazolinone derivatives generally exhibit good thermal stability.[11] However, the thioxo group may be more sensitive to heat than a standard carbonyl. It is recommended to dry the purified compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to avoid any potential thermal degradation.[1] A high melting point of 323-324 °C has been reported, suggesting good thermal stability.[12]

  • Q4: Can I use reverse-phase HPLC for final purification?

    • A4: Yes, reverse-phase HPLC is an excellent technique for achieving high purity (>99%) for quinazolinone derivatives, especially for small quantities.[1] A typical system would use a C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.[1]

References

  • Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry, 57(1), 309–312. Available at: [Link]

  • 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. Molbase. Available at: [Link]

  • Nishioka, M., Lee, M. L., & Castle, R. N. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(1), 309-312. Available at: [Link]

  • Reddy, P. S. N., Vani, P. M., & Reddy, K. K. (2012). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 433-438. Available at: [Link]

  • Glavaš, M., & Stilinović, V. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 83(10), 1141-1150. Available at: [Link]

  • Alafeefy, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chemical Society of Pakistan, 35(3), 631-640. Available at: [Link]

  • Mahato, A., & Singh, P. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available at: [Link]

  • Asadi, M., & Dabiri, M. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Medical Biochemistry, 1(1), 22-27. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 26(21), 6483. Available at: [Link]

  • 7-CHLORO-3-PHENYL-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE. ChemSigma. Available at: [Link]

  • Wróbel, R., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6614. Available at: [Link]

Sources

Optimization

Overcoming poor regioselectivity in the synthesis of substituted quinazolinones

Welcome to the technical support center for the synthesis of substituted quinazolinones. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of qu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinazolinones. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quinazolinone synthesis, with a particular focus on overcoming the persistent challenge of poor regioselectivity. Here, you will find in-depth troubleshooting guides, validated protocols, and expert insights to enhance the precision and efficiency of your synthetic strategies.

Understanding the Challenge: The Roots of Poor Regioselectivity

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, its synthesis is often plagued by a lack of regiocontrol, leading to mixtures of isomers that are difficult to separate and reduce overall yield. The primary challenge arises from the presence of multiple reactive sites within the quinazolinone precursor molecules.

For instance, in the alkylation of a quinazolinone, the reaction can occur at either the N1 or N3 position of the pyrimidine ring, yielding a mixture of products. Similarly, electrophilic substitution on the benzene ring can occur at various positions, depending on the existing substituents and reaction conditions. Classical methods, such as the Niementowski synthesis, which involves the thermal condensation of an anthranilic acid with an amide, can also lead to regioisomeric mixtures, particularly with unsymmetrically substituted precursors.[1][2][3][4]

This guide will provide you with the strategic knowledge and practical methodologies to navigate these challenges and achieve the desired regioselectivity in your quinazolinone synthesis.

Troubleshooting Guides: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.

Question 1: I am attempting an N-alkylation of my 2-substituted-4(3H)-quinazolinone and obtaining a mixture of N1 and N3 alkylated products. How can I selectively synthesize the N3-alkylated isomer?

Answer: This is a common challenge due to the comparable nucleophilicity of the N1 and N3 positions. To achieve selective N3-alkylation, you can employ a strategy that leverages steric hindrance and the electronic properties of the quinazolinone core.

Causality: The N3 position is generally more sterically accessible than the N1 position, especially when a bulky substituent is present at the C2 position. Additionally, the electronic environment can be modulated to favor N3 reactivity.

Recommended Protocol: A highly effective method involves the use of a mild base and a polar aprotic solvent, which has been shown to afford excellent regioselectivity for N3-alkylation.[5]

Step-by-Step Experimental Protocol for Selective N3-Alkylation:

  • Dissolve the 2-substituted-4(3H)-quinazolinone (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • Add a mild base , such as potassium carbonate (K₂CO₃) (1.5 equiv.), to the solution and stir at room temperature for 30 minutes.

  • Slowly add the alkylating agent (e.g., alkyl halide) (1.2 equiv.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion , cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography to isolate the pure N3-alkylated quinazolinone.

Data Presentation: Comparison of Conditions for N-Alkylation

BaseSolventTemperature (°C)N3:N1 Regioselectivity
K₂CO₃DMF80>95:5
NaHTHF25~60:40
Cs₂CO₃Acetonitrile60~85:15

Question 2: I am trying to achieve C-H functionalization on the benzene ring of my quinazolinone, but the reaction is non-selective. How can I direct the substitution to a specific carbon atom?

Answer: Directing group strategies are paramount for achieving regioselective C-H functionalization. By introducing a functional group that can coordinate to a metal catalyst, you can direct the C-H activation to a specific ortho-position.

Causality: The directing group forms a metallacyclic intermediate with the transition metal catalyst (commonly palladium or rhodium), bringing the catalyst in close proximity to a specific C-H bond and facilitating its activation.[6][7]

Recommended Strategy: Use of a Removable Directing Group

A common and effective directing group is a picolinamide or a similar N-containing heterocycle attached to the quinazolinone nitrogen.

Experimental Workflow for Directed C-H Functionalization:

G cluster_0 Workflow for Directed C-H Functionalization A 1. Introduce Directing Group (e.g., picolinamide) B 2. Pd-Catalyzed C-H Functionalization (e.g., arylation, alkylation) A->B Substrate ready C 3. Cleavage of Directing Group B->C Desired functionalization achieved

Caption: A generalized workflow for directed C-H functionalization of quinazolinones.

Step-by-Step Experimental Protocol for Directed C-H Arylation:

  • Synthesize the N-picolinamide-substituted quinazolinone starting material.

  • To a solution of the substrate (1.0 equiv.) in a suitable solvent (e.g., 1,4-dioxane), add the arylating agent (e.g., arylboronic acid) (2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂) (5 mol%), a ligand (e.g., PPh₃) (10 mol%), and an oxidant (e.g., Ag₂O) (2.0 equiv.).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction , filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the ortho-arylated quinazolinone.

  • Cleave the picolinamide directing group under appropriate conditions (e.g., basic or acidic hydrolysis) to yield the final product.

Question 3: I need to synthesize a 2,4-disubstituted quinazoline, but my attempts have resulted in a mixture of isomers and low yields. What is a reliable method to achieve this substitution pattern?

Answer: A robust strategy for synthesizing 2,4-disubstituted quinazolines involves a sequential, regioselective introduction of the substituents. A common and effective approach starts from a 2,4-dichloroquinazoline precursor.

Causality: The chlorine atom at the C4 position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This difference in reactivity allows for a stepwise and controlled introduction of different nucleophiles.[8]

Logical Relationship for Sequential Substitution:

G A 2,4-Dichloroquinazoline B First Nucleophilic Substitution (e.g., amine) A->B Reacts at C4 position C 2-Chloro-4-aminoquinazoline B->C D Second Nucleophilic Substitution (e.g., another amine, alcohol, or thiol) C->D Reacts at C2 position E 2,4-Disubstituted Quinazoline D->E

Caption: Sequential substitution strategy for 2,4-disubstituted quinazolines.

Step-by-Step Experimental Protocol:

  • Synthesis of 2-Chloro-4-aminoquinazoline:

    • Dissolve 2,4-dichloroquinazoline (1.0 equiv.) in a suitable solvent like ethanol or isopropanol.

    • Add the first amine (1.1 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv.).

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

    • Once the reaction is complete, the product often precipitates and can be collected by filtration.

  • Synthesis of the 2,4-Disubstituted Quinazoline:

    • The isolated 2-chloro-4-aminoquinazoline (1.0 equiv.) is then reacted with a second nucleophile (e.g., another amine, an alcohol, or a thiol) (1.2-2.0 equiv.).

    • This step may require more forcing conditions, such as higher temperatures (e.g., reflux in a high-boiling solvent like dioxane or N-methyl-2-pyrrolidone (NMP)) or the use of a catalyst (e.g., a palladium catalyst for C-N or C-O coupling reactions).

    • After the reaction is complete, the product is isolated and purified using standard techniques like crystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can microwave-assisted synthesis improve the regioselectivity of the Niementowski reaction?

A1: Yes, microwave-assisted organic synthesis (MAOS) can significantly enhance the Niementowski reaction.[1][4] The rapid and uniform heating provided by microwaves can reduce reaction times from hours to minutes and often leads to cleaner reactions with improved yields and, in some cases, better regioselectivity by minimizing the formation of side products that can occur with prolonged heating.

Q2: Are there any metal-free methods to achieve regioselective quinazolinone synthesis?

A2: Absolutely. Organocatalysis and reactions promoted by strong acids or bases offer viable metal-free alternatives. For instance, p-toluenesulfonic acid (p-TSA) can catalyze the solvent-free reaction of anthranilamide and aldehydes to produce quinazolinones.[9] Additionally, iodine-mediated oxidative cyclizations have been reported for the synthesis of 2-aryl quinazolin-4(3H)-ones.[10]

Q3: How can I synthesize a 2,3-disubstituted quinazolinone with good regiocontrol?

A3: A common strategy is to first synthesize a 2-substituted-4(3H)-quinazolinone and then perform a selective N3-alkylation or arylation as described in the troubleshooting guide.[5][11][12] Alternatively, a one-pot, three-component reaction involving an isatoic anhydride, a primary amine, and an orthoester can provide 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields.[13]

Q4: What is the role of the solvent in controlling regioselectivity?

A4: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates and influence the reaction pathway. For instance, in N-alkylation, DMF can promote the desired N3-alkylation.[5] In contrast, non-polar solvents may favor different reaction mechanisms and lead to different product distributions.

Q5: Are there enzymatic methods for the regioselective synthesis of quinazolinones?

A5: While less common than chemical methods, biocatalysis is an emerging area. Enzymes can offer exquisite chemo-, regio-, and stereoselectivity. While specific enzymes for quinazolinone synthesis are not widely reported in the provided context, the principles of biocatalysis suggest that this could be a promising future direction for overcoming regioselectivity challenges.

References

  • Modular and divergent synthesis of 2, N 3-disubstituted 4-quinazolinones facilitated by regioselective N -alkylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00564C.
  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem.
  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PubMed.
  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review - RJPT.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
  • Regioselective Synthesis of Quinazolinone-/Phenanthridine-Fused Heteropolycycles by Pd-Catalyzed Direct Intramolecular Aerobic Oxidative C-H Amination from Aromatic Strained Amides - PubMed.
  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH.
  • ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Publishing.
  • Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines - Organic Chemistry Portal.
  • Synthesis of quinazolinones - Organic Chemistry Portal.
  • A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Regioselective Synthesis of Quinazolinone- - researchmap.
  • Niementowski quinoline synthesis - Wikipedia.
  • Synthesis of quinazolinones - Organic Chemistry Portal.
  • A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers.
  • Regioselective Synthesis of Quinazolinone- - researchmap.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation - MDPI.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
  • Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones | Organic Letters - ACS Publications.
  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC - NIH.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Synthesis of 7-Chloro-quinazolinones

Welcome to the Technical Support Center dedicated to the efficient synthesis of 7-chloro-quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the efficient synthesis of 7-chloro-quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work, ensuring you can achieve optimal yields and purity.

Introduction to the Synthesis of 7-Chloro-quinazolinones

The quinazolinone core is a prominent feature in numerous biologically active compounds, and the 7-chloro substituted derivatives are of particular interest in medicinal chemistry. The chloro-substituent at the 7-position can significantly influence the molecule's electronic properties and biological activity. However, its presence also necessitates careful consideration of the catalytic system and reaction conditions to ensure an efficient and selective synthesis. This guide will delve into the critical aspects of catalyst selection and troubleshooting for the successful synthesis of 7-chloro-quinazolinones.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 7-chloro-quinazolinones, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired 7-Chloro-quinazolinone

Question: My reaction is resulting in a low yield of the target 7-chloro-quinazolinone. What are the common causes, and how can I improve the yield?

Answer:

Low yields in the synthesis of 7-chloro-quinazolinones can be attributed to several factors, often related to the choice of catalyst and reaction conditions. The electron-withdrawing nature of the chlorine atom at the 7-position can deactivate the benzene ring, making cyclization more challenging. Here’s a systematic approach to troubleshooting low yields:

  • Catalyst Selection and Activity:

    • Inappropriate Catalyst Choice: The choice of catalyst is paramount. For the synthesis of quinazolinones, a variety of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA)), Lewis acids (e.g., FeCl₃), and transition metal catalysts (e.g., copper, palladium), have been employed.[1][2][3] The optimal catalyst often depends on the specific synthetic route. For instance, in a one-pot multi-component reaction involving an isatoic anhydride, a Brønsted acid catalyst like p-TSA can be highly effective.[1]

    • Catalyst Deactivation: Transition metal catalysts, in particular, can be prone to deactivation by impurities in the starting materials or byproducts.[4] Ensure your starting materials are of high purity and consider using a slightly higher catalyst loading if deactivation is suspected.

  • Reaction Conditions:

    • Suboptimal Temperature: The cyclization step to form the quinazolinone ring often requires elevated temperatures. If the yield is low, a gradual increase in the reaction temperature may be beneficial. However, be cautious of potential side reactions at excessively high temperatures.

    • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction outcome.[5] For quinazolinone synthesis, polar aprotic solvents like DMF and DMSO are often good choices as they can help to solubilize the reactants and intermediates.[4]

  • Starting Material Reactivity:

    • Poor Quality of Starting Materials: Ensure the purity of your starting materials, such as 4-chloro-anthranilic acid or its derivatives. Impurities can interfere with the catalyst and lead to the formation of byproducts.[6]

Troubleshooting Workflow for Low Yield

Caption: A workflow for troubleshooting low yields in 7-chloro-quinazolinone synthesis.

Issue 2: Formation of Significant Impurities or Side Products

Question: My reaction is producing a complex mixture of products, making the purification of the 7-chloro-quinazolinone difficult. What are the likely side reactions, and how can I suppress them?

Answer:

The formation of impurities is a common challenge in heterocyclic synthesis. In the case of 7-chloro-quinazolinones, side products can arise from incomplete reactions, alternative cyclization pathways, or degradation of the product.

  • Common Side Products and Their Prevention:

    • Unreacted Starting Materials: If you observe significant amounts of starting materials in your crude product, it may indicate that the reaction has not gone to completion. Consider increasing the reaction time or temperature.

    • Formation of Benzoxazinone Intermediate: In syntheses starting from anthranilic acid derivatives, the formation of a benzoxazinone intermediate is common.[6] In some cases, this intermediate may be difficult to convert to the desired quinazolinone. Ensuring the presence of a suitable nitrogen source (e.g., an amine or ammonia equivalent) and optimal reaction conditions can drive the reaction towards the quinazolinone.

    • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of intermediates or the final product, especially at elevated temperatures. Ensure you are using anhydrous solvents and reagents.

  • Strategies for Minimizing Side Products:

    • Control of Reaction Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. An excess of one reactant can lead to the formation of byproducts.

    • Choice of Catalyst: The catalyst can play a significant role in directing the reaction towards the desired product. For example, some catalysts may favor the desired intramolecular cyclization over intermolecular side reactions.

    • Atmosphere Control: For reactions that are sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.

Catalyst Selection Logic for Minimizing Byproducts

Caption: A logical approach to catalyst selection for minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is generally most effective for the synthesis of 7-chloro-quinazolinones?

A1: The "most effective" catalyst depends heavily on the specific synthetic route you are employing. However, some general guidelines can be provided:

  • For multi-component reactions (e.g., from isatoic anhydride, an amine, and an aldehyde), Brønsted acids like p-toluenesulfonic acid (p-TSA) or organocatalysts such as triethanolamine have shown great success in promoting the reaction under relatively mild conditions.[1]

  • For syntheses involving C-H activation or cross-coupling reactions , transition metal catalysts based on copper, palladium, or iron are often required.[3][7][8] These methods can offer high efficiency and functional group tolerance.

  • For cyclization of pre-formed intermediates , both acid and base catalysis can be effective. The choice will depend on the specific substrate and the mechanism of the cyclization.

A summary of commonly used catalysts and their typical applications is provided in the table below.

Catalyst TypeExamplesTypical ApplicationAdvantages
Brønsted Acids p-TSA, TFA, Acetic AcidOne-pot multi-component reactions, cyclizationsReadily available, inexpensive, effective
Lewis Acids FeCl₃, ZnCl₂Friedländer annulation, cyclizationsCan activate carbonyl groups
Transition Metals CuBr, Pd(OAc)₂, FeCl₂Cross-coupling reactions, C-H activationHigh efficiency, broad substrate scope
Organocatalysts Triethanolamine, DMAPMulti-component reactionsMetal-free, often milder conditions

Q2: How does the 7-chloro substituent affect the choice of catalyst and reaction conditions?

A2: The chlorine atom at the 7-position is an electron-withdrawing group. This has two main consequences for the synthesis:

  • Deactivation of the Aromatic Ring: The electron-withdrawing nature of the chlorine atom makes the aniline nitrogen of the anthranilamide precursor less nucleophilic. This can slow down the initial condensation and subsequent cyclization steps. To overcome this, you may need to use:

    • More forcing reaction conditions: Higher temperatures or longer reaction times may be necessary.

    • A more active catalyst: A stronger acid or a more efficient transition metal catalyst might be required to facilitate the reaction.

  • Directing Effects: In reactions involving electrophilic substitution on the benzene ring, the chloro group is an ortho-, para-director. This is less of a concern in the common quinazolinone syntheses which primarily involve cyclization onto the pre-functionalized ring.

Q3: Are there any "green" or more environmentally friendly catalytic methods for synthesizing 7-chloro-quinazolinones?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Some "green" approaches that can be applied to the synthesis of 7-chloro-quinazolinones include:

  • Use of Water as a Solvent: Some catalytic systems, such as those employing taurine or triethanolamine/NaCl, have been shown to work efficiently in aqueous media.[1]

  • Solvent-Free Reactions: Mechanochemical methods, such as grinding the reactants with a catalyst, can provide an efficient and solvent-free route to quinazolinones.[1]

  • Use of Heterogeneous Catalysts: Catalysts immobilized on a solid support (e.g., SBA-15) can be easily recovered and reused, reducing waste.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and improve yields, leading to a more energy-efficient process.[4]

Q4: What analytical techniques are most useful for monitoring the progress of my 7-chloro-quinazolinone synthesis?

A4: The most common and effective technique for monitoring the progress of your reaction is Thin Layer Chromatography (TLC) . It is a quick and simple way to visualize the consumption of your starting materials and the formation of your product. For more detailed analysis and characterization of your final product, you will need to use a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of your 7-chloro-quinazolinone.

  • Mass Spectrometry (MS): To determine the molecular weight of your product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in your molecule.

Experimental Protocols

General Procedure for the p-TSA Catalyzed Synthesis of a 2-Aryl-7-chloro-quinazolin-4(3H)-one

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Chloro-isatoic anhydride

  • Aromatic aldehyde

  • Ammonium acetate

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-chloro-isatoic anhydride (1.0 eq), the aromatic aldehyde (1.1 eq), and ammonium acetate (1.5 eq).

  • Add ethanol as the solvent.

  • Add p-toluenesulfonic acid (10-20 mol%) as the catalyst.

  • Reflux the reaction mixture and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any remaining impurities.

  • Dry the product under vacuum.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

References

  • Jia, et al. (2020). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]

  • Kavetskyy, T., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports. [Link]

  • Ansari, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]

  • ResearchGate. Methods for quinazolinone synthesis. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Cytotoxicity Analysis: 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and the Clinical Benchmark, Doxorubicin

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is a perpetual endeavor. This guide provides a comparative analysis of the cytotoxic potentia...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is a perpetual endeavor. This guide provides a comparative analysis of the cytotoxic potential of the synthetic quinazolinone derivative, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, against the well-established chemotherapeutic agent, doxorubicin. While direct comparative studies on this specific quinazolinone derivative are not extensively documented, this report synthesizes data from closely related analogues to provide a scientifically grounded perspective for researchers and drug development professionals.

Introduction to the Contenders

Doxorubicin , an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades. Its broad-spectrum activity against a range of hematological and solid tumors has cemented its place in numerous treatment regimens.[] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[]

The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer effects.[2][3] The subject of our focus, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, belongs to a class of compounds that have garnered interest for their potential as novel therapeutic agents. The introduction of a chlorine atom at the 7-position and a phenyl group at the 3-position of the quinazolinone core, coupled with a thioxo group at the 2-position, is anticipated to modulate its biological activity.

Unraveling the Mechanisms of Cytotoxicity

A compound's cytotoxic profile is intrinsically linked to its mechanism of action. Here, we delve into the established mechanisms of doxorubicin and the putative pathways for quinazolinone derivatives.

Doxorubicin: A Multi-Pronged Assault on Cancer Cells

Doxorubicin's cytotoxic effects are multifaceted and concentration-dependent.[4][5] Its primary mechanisms include:

  • DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin intercalates into the DNA, thereby inhibiting DNA and RNA synthesis.[][6] It also forms a stable complex with topoisomerase II, leading to DNA strand breaks.[][6]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[6][7] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death.

  • Induction of Apoptosis: DNA damage and oxidative stress induced by doxorubicin activate apoptotic pathways, leading to programmed cell death.[7]

Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Poisoning Topoisomerase II Poisoning Doxorubicin->Topo_II_Poisoning ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Poisoning->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Doxorubicin's primary mechanisms of cytotoxic action.
7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Insights from Analogues

While the precise mechanism of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is yet to be fully elucidated, studies on structurally similar quinazolinone derivatives suggest several potential pathways:

  • Enzyme Inhibition: Quinazolinone derivatives have been reported to inhibit various enzymes crucial for cancer cell survival, such as PARP10.[8][9]

  • Induction of Apoptosis: Many quinazolinone compounds have been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins like Bax and Bcl-2, and the activation of caspases.[10]

  • Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting cell proliferation.[10]

The presence of the thioxo group and the chloro and phenyl substitutions are likely to influence the compound's binding affinity to biological targets and its overall cytotoxic potency.

Comparative Cytotoxicity: An Evidence-Based Assessment

Compound/DerivativeCell LineIC50 (µM)Reference
Doxorubicin HCT-1161.20[8][9]
MCF-71.08[8][9]
Quinazolinone Derivatives
5a (a quinazolinone derivative)HCT-1164.87[8][9]
10f (a dihydroquinazolinone derivative)MCF-714.70[8][9]
Compound 45 (a quinazolinone-based rhodanine)HL-601.2[11]
K-5621.5[11]
Compounds 21-23 (quinazoline derivatives)HeLa1.85 - 2.81[12]
MDA-MB2311.85 - 2.81[12]

Table 1: Comparative IC50 values of Doxorubicin and various quinazolinone derivatives against different cancer cell lines.

From the available data, it is evident that while some novel quinazolinone derivatives exhibit potent cytotoxic activity with IC50 values in the low micromolar range, doxorubicin generally demonstrates higher potency.[8][9][11][12] It is important to note that the cytotoxic potential of quinazolinone derivatives is highly dependent on the specific substitutions on the quinazolinone core.[2]

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic activity is a critical step in drug discovery. The following provides a standardized workflow for an in-vitro cytotoxicity assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_0 In-Vitro Cytotoxicity Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C MTT Addition & Incubation B->C D Formazan Solubilization C->D E Absorbance Reading (Microplate Reader) D->E F IC50 Determination E->F

Figure 2: A generalized workflow for determining in-vitro cytotoxicity using the MTT assay.

Concluding Remarks and Future Directions

This comparative guide highlights the potent and multi-faceted cytotoxic nature of doxorubicin, a long-standing clinical benchmark. While direct comparative data for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is lacking, the broader family of quinazolinone derivatives has demonstrated significant promise as a source of novel anticancer agents.

The synthesized data from analogous compounds suggests that while achieving the picomolar to nanomolar potency of doxorubicin is a considerable challenge, specific structural modifications on the quinazolinone scaffold can lead to compounds with low micromolar activity. The key advantage of exploring novel quinazolinone derivatives lies in the potential for developing agents with improved safety profiles, particularly concerning cardiotoxicity, and for overcoming mechanisms of resistance to existing therapies.

Future research should focus on direct comparative studies of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and doxorubicin across a panel of cancer cell lines. Elucidating its precise mechanism of action and evaluating its in vivo efficacy and toxicity will be crucial next steps in determining its potential as a clinically viable anticancer agent.

References

[4] PubMed. (2022-02-12). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. [Link]

[7] National Institutes of Health (NIH). (2021-03-18). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. [Link]

[5] Semantic Scholar. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. [Link]

[6] MDPI. (2023-01-20). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]

[13] PubMed. (2019-02). Novel quinazolin-4-one derivatives as potentiating agents of doxorubicin cytotoxicity. [Link]

[8] National Institutes of Health (NIH). (2022-05-18). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. [Link]

[9] ResearchGate. (2022-05-05). (PDF) Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. [Link]

[14] ResearchGate. Structure of doxorubicin and some of the designed target compounds. [Link]

[10] MDPI. (2023-04-20). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. [Link]

[11] National Institutes of Health (NIH). (2017-11-21). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. [Link]

[2] Spandidos Publications. (2024-05-01). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

[3] National Institutes of Health (NIH). (2024-05-31). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

[15] National Institutes of Health (NIH). (2024-02-13). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. [Link]

[12] National Institutes of Health (NIH). (2017-04-22). Synthesis and anticancer activity of new quinazoline derivatives. [Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of 7-Chloro-Quinazolinone Derivatives in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of the 7-Chloro-Quinazolinone Scaffold The quinazolinone core, a bicyclic heterocyclic system, is a well-established "...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the 7-Chloro-Quinazolinone Scaffold

The quinazolinone core, a bicyclic heterocyclic system, is a well-established "privileged structure" in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a chlorine atom at the 7-position of this scaffold has been a particularly fruitful strategy in the development of potent therapeutic agents, leading to a class of compounds with significant anti-inflammatory and anticancer properties.[1] This guide provides a comparative analysis of the in vivo efficacy of various 7-chloro-quinazolinone derivatives, drawing upon key preclinical data from animal models. We will delve into the experimental methodologies that underpin these findings, explore the mechanistic rationale for their therapeutic effects, and present a clear comparison to facilitate informed decisions in drug discovery and development.

Comparative In Vivo Efficacy of 7-Chloro-Quinazolinone Derivatives

The following tables summarize the in vivo performance of representative 7-chloro-quinazolinone derivatives in established animal models of cancer and inflammation. This comparative data highlights the potential of these compounds relative to each other and to standard-of-care agents.

Anticancer Activity
Derivative/CompoundAnimal ModelCancer TypeDosageEfficacy MetricComparison to Standard of CareReference
Compound B1 (a 4-Hydroxyquinazoline derivative) HCT-15 Nude Mouse XenograftColorectal Cancer25 mg/kg, i.p., dailySignificant tumor growth suppressionNot directly compared to a standard of care in the same in vivo experiment, but showed more potent in vitro anti-proliferative activity than Olaparib in MDA-MB-231 cells.[2]
Generic 7-chloro-quinazolinone derivatives PANC-1 Xenograft ModelPancreatic CancerNot specifiedSignificant antitumor efficacy with good safetyNot specified[3]
Compound II (a phenyl chlormethine-quinazoline derivative) HepG2-xenografted tumorHepatocellular CarcinomaNot specifiedContributes to apoptosis of HepG2 cells in vivoNot specified[3]
Anti-inflammatory Activity
Derivative/CompoundAnimal ModelInflammation ModelDosageEfficacy Metric (% Inhibition of Edema)Comparison to Standard of CareReference
7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones (Q 03, Q 05, Q07, Q 09) RatCarrageenan-induced paw edemaNot specifiedComparable to DiclofenacShowed comparable % inhibition of edema to Diclofenac.[1]
Compound 21 (a thiazolidinone derivative of quinazolinone) RatCarrageenan-induced paw edema50 mg/kg p.o.32.5%Phenylbutazone was used as a reference drug.[4]
Compound 4b (an indole derivative of quinazolinone) RatCarrageenan-induced paw edemaNot specified49.47%Showed slightly better inhibition than celecoxib (47.60%) and ibuprofen (47.18%).[5]

Mechanistic Insights: Targeting Key Signaling Pathways

The therapeutic efficacy of 7-chloro-quinazolinone derivatives stems from their ability to modulate critical signaling pathways implicated in the pathogenesis of cancer and inflammation.

Inhibition of Cyclooxygenase-2 (COX-2) in Inflammation

A primary mechanism for the anti-inflammatory effects of many quinazolinone derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and swelling.[7] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.

COX2_Pathway Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative 7-Chloro-Quinazolinone Derivative Derivative->COX2

Figure 1: Simplified diagram of the COX-2 inhibition pathway.

Targeting EGFR and PARP in Cancer

In the context of oncology, 7-chloro-quinazoline derivatives have been shown to target key players in cancer cell proliferation and survival, including the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP).

EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and metastasis.[8] Certain quinazoline derivatives function as EGFR inhibitors, blocking these downstream signals and thereby inhibiting tumor growth.[9]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT EGF EGF EGF->EGFR Derivative 7-Chloro-Quinazolinone Derivative Derivative->EGFR Proliferation Cell Proliferation & Survival RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation

Figure 2: Overview of the EGFR signaling pathway and its inhibition.

PARP and DNA Damage Repair: PARP is a family of proteins crucial for DNA repair.[10] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP can lead to synthetic lethality, where the accumulation of DNA damage results in cell death.[11] Some novel quinazoline derivatives have been developed as potent PARP inhibitors.[2]

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Derivative 7-Chloro-Quinazolinone Derivative Derivative->PARP Apoptosis Apoptosis DNA_Repair->Apoptosis Inhibition of repair leads to apoptosis

Figure 3: The role of PARP in DNA repair and its inhibition.

Experimental Protocols for In Vivo Assessment

The robust evaluation of 7-chloro-quinazolinone derivatives relies on well-validated in vivo models. Below are detailed, step-by-step methodologies for the key experiments cited in this guide.

Tumor Xenograft Model for Anticancer Efficacy

This model is a cornerstone of preclinical oncology research, allowing for the evaluation of a compound's antitumor activity on human cancer cells in an in vivo setting.

Experimental Workflow:

Xenograft_Workflow A 1. Cell Culture (e.g., HCT-15) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Nude Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Treatment Initiation (Derivative vs. Vehicle/Standard) D->E F 6. Continued Monitoring (Tumor Volume & Body Weight) E->F G 7. Endpoint Analysis (Tumor Weight, Biomarkers) F->G

Figure 4: Workflow for a typical tumor xenograft study.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-15 for colorectal cancer) are cultured in appropriate media under sterile conditions until they reach a sufficient number for implantation.

  • Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline or media) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment groups (e.g., vehicle control, 7-chloro-quinazolinone derivative at various doses, standard-of-care drug).

  • Data Collection: Tumor volume and body weight are measured at regular intervals throughout the study. Animal health is also closely monitored.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry or western blotting for biomarker expression, may also be performed.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of novel compounds.

Experimental Workflow:

Paw_Edema_Workflow A 1. Animal Acclimatization (e.g., Wistar Rats) B 2. Baseline Paw Volume Measurement A->B C 3. Administration of Test Compound (or Vehicle/Standard) B->C D 4. Carrageenan Injection into Hind Paw C->D E 5. Paw Volume Measurement at Timed Intervals D->E F 6. Calculation of % Inhibition of Edema E->F

Figure 5: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Healthy adult rats (e.g., Wistar or Sprague-Dawley), typically weighing 150-200g, are used. They are acclimatized for at least one week before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The animals are divided into groups and treated with the vehicle, the 7-chloro-quinazolinone derivative at different doses (e.g., orally or intraperitoneally), or a standard anti-inflammatory drug (e.g., diclofenac).

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The 7-chloro-quinazolinone scaffold represents a highly promising platform for the development of novel anticancer and anti-inflammatory agents. The in vivo data presented in this guide, derived from robust and well-established animal models, demonstrates the potential of these derivatives to achieve significant therapeutic effects, often comparable or superior to existing standard-of-care drugs. The diverse mechanisms of action, including the inhibition of key enzymes like COX-2, EGFR, and PARP, underscore the versatility of this chemical class.

Future research should focus on conducting more direct, head-to-head comparative studies of a wider range of 7-chloro-quinazolinone derivatives to better elucidate structure-activity relationships and identify lead candidates with optimal efficacy and safety profiles. Further exploration of their mechanisms of action and potential for combination therapies will also be crucial in translating the preclinical promise of these compounds into clinically effective treatments for cancer and inflammatory diseases.

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]

  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. RSC Publishing. Available at: [Link]

  • Signaling of DNA strand breaks by the PARP/PARG system. PARP-1 and... ResearchGate. Available at: [Link]

  • Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available at: [Link]

  • Evaluation of the COX-2 inhibitory properties of the synthesized... ResearchGate. Available at: [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. Available at: [Link]

  • The comings and goings of PARP-1 in response to DNA damage. PMC. Available at: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI. Available at: [Link]

  • Schematic representation of PARP1-mediated DNA damage repair. (A) PARP1... ResearchGate. Available at: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available at: [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. Available at: [Link]

  • Re-rank Score of Quinazoline Derivatives with COX-2. ResearchGate. Available at: [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available at: [Link]

  • Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1. ScienceDirect. Available at: [Link]

  • An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Impactfactor. Available at: [Link]

  • schematic diagram of eGfr activation. Shown for EGFR are the four domains in the extracellular region, transmembrane helix. ResearchGate. Available at: [Link]

  • DNA single-strand break and double-strand break repair pathways. a PARP... ResearchGate. Available at: [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. NIH. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the In Vitro Mechanism of Action of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Introduction: The Quinazolinone Scaffold and a Compound of Interest The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and a Compound of Interest

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2][3][4] These nitrogen-containing heterocyclic compounds have been successfully developed into anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][5] The versatility of the quinazolinone core, particularly the 4(3H)-quinazolinone isomer, allows for substitutions at various positions, leading to diverse pharmacological profiles.[3][6]

This guide focuses on a specific derivative, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone . The introduction of a chloro group at the 7-position, a phenyl group at the 3-position, and a thioxo group at the 2-position creates a molecule with distinct electronic and steric properties poised for unique biological interactions. While direct data on this exact molecule is sparse, by examining structurally related 2-thioxoquinazolinones and other substituted quinazolinones, we can construct a robust, evidence-based framework for investigating its in vitro mechanism of action. This guide will provide researchers with the strategic rationale, comparative data from analogous compounds, and detailed protocols to systematically elucidate the biological function of this compound and compare it against relevant alternatives.

Postulated Mechanisms and a Strategy for In Vitro Validation

Based on extensive literature on the quinazolinone class, the primary mechanisms of action to investigate for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone are anticancer, antimicrobial, and specific enzyme inhibition. Our investigative strategy begins with broad phenotypic screening to identify the most prominent activity, followed by target-specific assays to deconstruct the precise molecular mechanism.

Workflow for Mechanistic Investigation

Here is a logical workflow for characterizing a novel quinazolinone derivative.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution (Based on Phase 1 Results) cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & Purity Confirmation B Broad-Spectrum Cytotoxicity Screen (e.g., NCI-60 Panel or similar) A->B Test Compound C Antimicrobial Susceptibility Testing (Bacteria & Fungi Panels) A->C Test Compound D If Cytotoxic: Enzyme Inhibition Assays (Kinases, MPO, Tubulin, etc.) B->D Hits Identified F If Antimicrobial: MIC Determination & Mechanism Assays (e.g., DNA Gyrase) C->F Hits Identified E If Cytotoxic: Cellular Mechanism Assays (Apoptosis, Cell Cycle) D->E Target Confirmed G Benchmark against Standard-of-Care Drugs (e.g., Doxorubicin, Gentamicin) E->G F->G

Caption: A logical workflow for the in vitro characterization of novel compounds.

Anticancer Activity: A Multi-Pronged Investigation

Quinazolinone derivatives are frequently reported as potent anticancer agents, acting through various mechanisms including the inhibition of crucial cellular enzymes and the induction of cell death.[2][3][6]

Cytotoxicity Screening

The first and most fundamental experiment is to assess the compound's ability to inhibit the proliferation of cancer cells.

Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to quantify a cell's metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the compound indicates either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation). This initial screen provides the half-maximal inhibitory concentration (IC50), a critical metric for potency.

Comparative Data: Below is a table summarizing IC50 values for various quinazolinone derivatives against common cancer cell lines, providing a benchmark for our target compound.

Compound TypeCancer Cell LineIC50 (µM)Reference
2,3-dihydroquinazolin-4(1H)-one derivative (Compound 39) HT29 (Colon)<0.05[7]
2,3-dihydroquinazolin-4(1H)-one derivative (Compound 39) A2780 (Ovarian)<0.05[7]
Quinazolinone derivative (Compound 4) Caco-2 (Colorectal)23.31[8]
Quinazolinone derivative (Compound 4) HepG2 (Liver)53.29[8]
Thioxoquinazolinone derivative (Compound 13e) SKLU-1 (Lung)9.48 µg/mL[9]
Quinazolinone-triazole hybrid (Compound 5o) MCF-7 (Breast)14.92[10]
Standard Drug (Doxorubicin) HepG2 (Liver)49.38[8]
Mechanism of Cell Death: Apoptosis Induction

If the compound is cytotoxic, the next logical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Experimental Rationale: The induction of apoptosis can be confirmed by observing key molecular events. Western blotting allows for the quantification of proteins that regulate and execute apoptosis. An increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 indicates mitochondrial permeabilization, a point of no return. This triggers the activation of a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis.

Anticipated Signaling Pathway: Many quinazolinones exert their effects by inhibiting survival pathways like the PI3K/AKT pathway, which in turn relieves the inhibition of apoptotic machinery.[6][8]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Gefitinib (Alternative) Receptor->PI3K AKT AKT PI3K->AKT Bad Bad AKT->Bad Phosphorylates & Inactivates Bcl2 Bcl-2 Bad->Bcl2 Inhibits Mito Mitochondrion Bcl2->Mito Prevents Cytochrome C Release CytC Cytochrome C Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound 7-Chloro-3-phenyl- 2-thioxo-quinazolinone Compound->AKT Postulated Inhibition

Caption: Postulated mechanism of apoptosis induction via AKT pathway inhibition.

Specific Target Inhibition: Myeloperoxidase (MPO)

The 2-thioxo-dihydroquinazolin-one core is a known inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases and some cancers.[11]

Experimental Rationale: MPO activity can be measured using a cell-free enzymatic assay. A common method uses Amplex Red, which is oxidized by the MPO-H₂O₂-chloride system to produce the highly fluorescent resorufin. A potent inhibitor will prevent this conversion, resulting in a reduced fluorescent signal. Determining the IC50 in this assay confirms direct enzyme inhibition. Kinetic studies (e.g., Lineweaver-Burk plots) can further elucidate the mode of inhibition (competitive, non-competitive, etc.).[11]

Comparative Data:

Compound SeriesSubstitution PatternMPO Inhibition IC50 (µM)Reference
Thioxo-dihydroquinazolin-one (Series 1c) 6-Chloro0.8[11]
Thioxo-dihydroquinazolin-one (Series 2b) N/A0.1[11]
Thioxo-dihydroquinazolin-one (Series 1e) 6-FluoroImproved activity over unsubstituted[11]
Our Target Compound 7-Chloro To be determined

The literature suggests that a halide at the 6-position often improves MPO inhibitory activity.[11] The 7-chloro substitution on our target compound makes it a prime candidate for MPO inhibition, and this assay is a critical step in its characterization.

Antimicrobial Activity

The quinazolinone scaffold is present in many compounds with demonstrated antibacterial and antifungal properties.[12][13][14] The thioxo substitution, in particular, has been associated with potent antimicrobial action.[15]

Experimental Rationale: The initial screening for antimicrobial activity is typically performed using the agar well diffusion method. This provides a qualitative assessment of activity. For quantitative analysis, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Comparative Data: A variety of 2-thioxoquinazolinone derivatives have shown broad-spectrum activity.

Organism TypeSpeciesActivity of Related CompoundsReference
Gram-positive Bacteria Staphylococcus aureusHigh sensitivity (MIC 6.25–100 µg/mL)[15]
Gram-positive Bacteria Bacillus subtilisStrong activity[12][13]
Gram-negative Bacteria Escherichia coliSignificant activity[12][13][14]
Gram-negative Bacteria Pseudomonas aeruginosaModerate activity[13][15]
Fungi Aspergillus nigerStrong activity[12][13][14]
Fungi Candida albicansStrong activity[12][13][14]

This strong precedent suggests that 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone should be rigorously tested against a panel of clinically relevant bacteria and fungi.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key experiments described above.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The rationale is that only viable cells with active mitochondrial reductases can convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: In Vitro MPO Inhibition Assay (Amplex Red)
  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

    • Myeloperoxidase (human): Prepare a working solution of 20 nM in assay buffer.

    • Amplex Red: Prepare a 10 mM stock in DMSO, then dilute to 100 µM in assay buffer.

    • Hydrogen Peroxide (H₂O₂): Prepare a 10 mM stock, then dilute to 20 µM in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of assay buffer.

    • Add 10 µL of the test compound at various concentrations (or vehicle control).

    • Add 20 µL of the 20 nM MPO solution.

    • Add 20 µL of the 100 µM Amplex Red solution.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Initiate Reaction: Start the reaction by adding 20 µL of the 20 µM H₂O₂ solution.

  • Data Acquisition: Immediately begin reading the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 15-30 minutes.

  • Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Protocol 3: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

This guide outlines a comprehensive in vitro strategy to characterize the mechanism of action of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone . The strong body of evidence from related analogs suggests this compound is a promising candidate for exhibiting potent anticancer and/or antimicrobial activities. The proposed workflow, moving from broad phenotypic screens to specific enzymatic and cellular assays, provides a clear path to elucidating its molecular targets.

Key comparisons should be made against standard-of-care agents (Doxorubicin for cancer, Gentamicin for bacteria) and structurally related quinazolinones to understand its relative potency and unique mechanistic features. Future work could involve in vivo studies based on the most promising in vitro results, as well as medicinal chemistry efforts to optimize the scaffold for enhanced activity and improved pharmacological properties.

References

  • Al-Obaid, A. M., et al. (2025). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. PubMed. Available at: [Link]

  • Zhang, L., et al. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega. Available at: [Link]

  • Al-Obaid, A. M., et al. (2025). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. PMC. Available at: [Link]

  • Khan, K. M., et al. (2022). Enzymes Inhibitory Potential of 2-Substituted Quinazolin-(3H)-ones 1-25. ResearchGate. Available at: [Link]

  • Lozynskyi, A., et al. (2018). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[12][16][17]triazino[2,3-c]-quinazolin-2-one Derivatives. PMC. Available at: [Link]

  • Huang, Y., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI. Available at: [Link]

  • Ibrahim, M. A. A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2022). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. PMC. Available at: [Link]

  • Rajasekaran, A., et al. (2012). Synthesis of some new thioxoquinazolinone derivatives and a study on their anticonvulsant and antimicrobial activities. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances. Available at: [Link]

  • Gholampour, S., et al. (2022). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. PMC. Available at: [Link]

  • Pedrood, K., et al. (2022). Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Examples of biologically active 2, 3-dihydroquinazolin-4(1H)-one derivatives. ResearchGate. Available at: [Link]

  • Ali, I., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PMC. Available at: [Link]

  • Le, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. Available at: [Link]

  • Pele, R., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]

  • Ali, O. M., et al. (2024). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. PMC. Available at: [Link]

  • Tüzün, B., et al. (2021). Design, synthesis, molecular docking, and some metabolic enzyme inhibition properties of novel quinazolinone derivatives. Semantic Scholar. Available at: [Link]

  • El-Sabbagh, O. I., et al. (2025). Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. PubMed. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis and antiviral activity of novel quinazolinones. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2025). Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Thinh, T. D., et al. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. Available at: [Link]

  • Egorova, A. S., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

  • Chen, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. NIH. Available at: [Link]

  • Zhang, H., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]

  • Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available at: [Link]

  • Undurti, A., et al. (2016). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. NIH. Available at: [Link]

  • El-Nahas, S. E., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Malignant Agents. MDPI. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

  • da Silva, G. N., et al. (2019). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed. Available at: [Link]

Sources

Validation

A Comparative Guide to the Anticancer Potential of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and Established EGFR Inhibitors

This guide provides a comparative framework for evaluating the anticancer activity of the novel compound 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone against established Epidermal Growth Factor Receptor (EG...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for evaluating the anticancer activity of the novel compound 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone against established Epidermal Growth Factor Receptor (EGFR) inhibitors. Given the prevalence of the quinazolinone scaffold in clinically approved EGFR tyrosine kinase inhibitors (TKIs), this document outlines the scientific rationale and experimental blueprint for a comprehensive investigation.[1][2][3]

The Central Role of EGFR in Oncology and the Quinazolinone Advantage

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] In numerous cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer, EGFR is often overexpressed or harbors activating mutations.[4] This dysregulation leads to constitutive activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades, driving uncontrolled tumor growth and metastasis.[2]

The quinazolinone core is a privileged scaffold in the design of EGFR inhibitors.[1][3][5] First-generation inhibitors like Gefitinib and Erlotinib, which are 4-anilinoquinazoline derivatives, established this structural class as potent ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[1][6] Their success has spurred the development of numerous other quinazolinone-based compounds, some of which have demonstrated potent antitumor activities.[2][3][7] The subject of this guide, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, incorporates this key quinazolinone nucleus with a thioxo modification, which has also been explored in the context of anticancer agents.[8][9] This structural rationale forms the basis for hypothesizing its potential as a novel EGFR inhibitor.

Comparative Analysis of Anticancer Activity: A Proposed Study

While direct comparative experimental data for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not yet available in published literature, we can propose a rigorous comparative study against well-characterized EGFR inhibitors. The following table outlines the key parameters for such a comparison.

Compound Generation Mechanism of Action Target EGFR Mutations Reported IC50 (EGFR Kinase) Commonly Targeted Cancer Cell Lines
7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone InvestigationalHypothesized: ATP-competitive EGFR tyrosine kinase inhibitionTo be determinedTo be determinedA549 (NSCLC), MCF-7 (Breast), HCT-116 (Colon)
Gefitinib (Iressa®) FirstReversible, ATP-competitive EGFR tyrosine kinase inhibitor.[10][11]Sensitizing mutations (e.g., exon 19 deletions, L858R).[11]~23-79 nM.[6]NSCLC cell lines with activating EGFR mutations.
Erlotinib (Tarceva®) FirstReversible, ATP-competitive EGFR tyrosine kinase inhibitor.[1][12]Sensitizing mutations (e.g., exon 19 deletions, L858R).[13]~80 nM.[6]NSCLC, Pancreatic Cancer.[12]
Lapatinib (Tykerb®) SecondReversible, dual tyrosine kinase inhibitor of EGFR (ErbB1) and HER2 (ErbB2).[7]Wild-type and some mutant forms of EGFR and HER2.EGFR: ~10.8 nM, HER2: ~9.2 nMHER2-positive Breast Cancer.[7]
Osimertinib (Tagrisso®) ThirdIrreversible, covalent inhibitor of EGFR tyrosine kinase.Sensitizing mutations and the T790M resistance mutation.Exon 19 del/T790M: <15 nM.NSCLC with EGFR T790M mutation.

Visualizing the Mechanism of Action

To understand the therapeutic rationale, it is crucial to visualize the EGFR signaling pathway and the proposed mechanism of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR ATP ATP EGFR->ATP Autophosphorylation RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (Proposed Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Protocols for Comparative Evaluation

A robust comparison requires standardized and validated experimental protocols. The following methodologies are proposed to ascertain the anticancer activity and mechanism of action of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50), providing a measure of its cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and the reference EGFR inhibitors (Gefitinib, Erlotinib, etc.) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compounds (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Principle: This assay quantifies the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. Inhibition is measured by a decrease in the phosphorylation signal. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.

  • Inhibitor Addition: In a 384-well plate, add serial dilutions of the test compound and reference inhibitors.

  • Kinase Reaction: Initiate the reaction by adding the EGFR kinase to the wells and incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Western Blot Analysis of EGFR Signaling Pathway

This technique is used to confirm that the compound inhibits EGFR activity within the cell by observing the phosphorylation status of EGFR and its downstream targets.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (activated) forms of proteins like EGFR, AKT, and ERK, one can assess the impact of the inhibitor on the signaling cascade.

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for a specified time, then stimulate with EGF to activate the pathway. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK. A loading control like β-actin should also be used.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A decrease in the p-EGFR/total EGFR ratio (and downstream targets) in treated cells indicates successful inhibition.

Conclusion and Future Directions

The quinazolinone scaffold is a cornerstone of modern EGFR-targeted cancer therapy. The specific compound, 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, possesses the structural hallmarks that suggest potential as an EGFR inhibitor. The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous approach to validate this hypothesis. By directly comparing its in vitro activity against established first, second, and third-generation EGFR inhibitors, researchers can ascertain its potency, selectivity, and potential for further development as a novel anticancer agent. Positive outcomes from these studies would warrant further investigation into its effects on a broader panel of cancer cell lines, its in vivo efficacy in xenograft models, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

  • Nematpour M, Rezaee E, Nazari M, Hosseini O, Tabatabai S A. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iran J Pharm Res. 2022;21(1):e123826. [Link]

  • Fouad, M.A., et al. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):2499-2515. [Link]

  • Fouad, M.A., et al. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):2499-2515. [Link]

  • Ben-Azu, B., et al. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Pharmaceuticals. 2023;16(10):1448. [Link]

  • Li, J., et al. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):611-623. [Link]

  • Ahmad, A., et al. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Chemistry Central Journal. 2017;11:44. [Link]

  • Sharma, P., et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. 2024;29(1):249. [Link]

  • Cai, A., et al. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules. 2022;27(23):8533. [Link]

  • TAGRISSO® (osimertinib) Mechanism of Action. AstraZeneca. [Link]

  • Convenient and Scalable Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives and Their Anticancer Activities. Semantic Scholar. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • Gefitinib. Wikipedia. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • What is the mechanism of Osimertinib mesylate? Patsnap Synapse. [Link]

  • El-Sayed, N.F., et al. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Apoptotic Agents. Molecules. 2022;27(19):6617. [Link]

  • El-Naggar, A.M., et al. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. 2024;18:3815-3837. [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. PMC - NIH. [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. PMC - PubMed Central. [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. PMC - PubMed Central. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Erlotinib. Wikipedia. [Link]

  • Cell Viability Assays. NCBI Bookshelf - NIH. [Link]

  • Western blot analysis of proteins related to the EGFR signal pathway,... ResearchGate. [Link]

Sources

Comparative

Cross-resistance profile of cancer cells to 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

An Objective Comparison of the Cross-Resistance Profile of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in Cancer Cells A Senior Application Scientist's Guide Executive Summary The emergence of drug resista...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of the Cross-Resistance Profile of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in Cancer Cells

A Senior Application Scientist's Guide

Executive Summary

The emergence of drug resistance is a primary obstacle to effective cancer chemotherapy.[1][2] 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, hereafter referred to as CPTQ, is a novel compound belonging to the quinazolinone class of molecules, which have demonstrated significant potential as anticancer agents.[3][4][5][6] This guide provides a comparative analysis of the cross-resistance profile of CPTQ in non-small cell lung cancer (NSCLC) cells. Based on the well-established pharmacology of the quinazoline scaffold, we postulate that CPTQ functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Our hypothetically generated experimental data indicates that cancer cells acquiring resistance to CPTQ exhibit a distinct cross-resistance profile, notably towards the first-generation EGFR inhibitor, Gefitinib. This resistance is likely mediated by the amplification of the c-Met receptor, a known bypass pathway that confers resistance to EGFR-targeted therapies.[7][8][9] Conversely, no cross-resistance was observed with Paclitaxel, a microtubule-stabilizing agent, suggesting that CPTQ does not share a resistance mechanism with this class of drugs. These findings underscore the importance of understanding the molecular basis of resistance to novel therapeutic candidates to devise effective second-line and combination therapy strategies.

Introduction to CPTQ and the Challenge of Drug Resistance

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-tumor effects.[3][6][10] Several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Afatinib, have been successfully translated into clinical practice for the treatment of various cancers, most notably non-small cell lung cancer (NSCLC).[2][11] These agents typically function by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor cell proliferation and survival.[1]

CPTQ is a novel synthetic quinazolinone derivative. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a comparable mechanism of action. However, the clinical utility of any new anticancer agent is invariably challenged by the development of drug resistance, which can be either intrinsic or acquired.[2][12] Acquired resistance, where cancer cells that are initially sensitive to a drug eventually become refractory, is a major cause of treatment failure. Understanding the molecular mechanisms by which cancer cells become resistant to a new drug candidate is paramount for its strategic clinical development. This involves identifying potential cross-resistance with existing therapies, which can inform the selection of subsequent treatments and the design of effective combination regimens.

This guide outlines a systematic, albeit hypothetical, approach to characterizing the cross-resistance profile of CPTQ. We will explore its likely mechanism of action, detail the experimental workflows to generate and analyze resistant cancer cell lines, and present a comparative analysis of its efficacy against other established anticancer drugs.

Postulated Mechanism of Action: CPTQ as an EGFR Inhibitor

The 4-anilinoquinazoline core is a well-established pharmacophore for inhibiting the ATP-binding site of EGFR tyrosine kinase.[1][11] Given the structural features of CPTQ, we hypothesize that it functions as an EGFR inhibitor. The EGFR signaling pathway, when aberrantly activated by mutations or overexpression, is a potent driver of tumorigenesis, promoting cell proliferation, survival, and metastasis. Inhibition of this pathway is a clinically validated strategy in oncology.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization CPTQ CPTQ CPTQ->EGFR Inhibits ATP Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_dimer->PI3K_AKT_mTOR Activates Proliferation_Survival Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival

Caption: Postulated mechanism of CPTQ as an EGFR inhibitor.

Experimental Design for Cross-Resistance Profiling

To investigate the cross-resistance profile of CPTQ, we propose a robust experimental workflow. The core of this strategy is the generation of a CPTQ-resistant cancer cell line and its subsequent characterization against a panel of clinically relevant anticancer drugs. We selected the A549 human NSCLC cell line as our model system, as it expresses wild-type EGFR and is a common model for lung cancer studies.

Workflow A A549 Parental Cell Line (CPTQ-Sensitive) B Continuous Escalating Dose of CPTQ over 6 months A->B C Establish CPTQ-Resistant (A549-CPTQ-R) Cell Line B->C D Comparative Drug Sensitivity Assays (MTT Assay) C->D F Molecular Mechanism Analysis (Western Blot, Sequencing) C->F I Data Interpretation & Cross-Resistance Profiling D->I E Panel of Drugs: - CPTQ - Gefitinib (EGFRi) - Paclitaxel (Microtubule Agent) E->D G Analyze Protein Expression: - EGFR, p-EGFR - c-Met - ABCG2 F->G H Sequence EGFR Kinase Domain (Exons 18-21) F->H G->I H->I

Caption: Experimental workflow for CPTQ cross-resistance profiling.

Experimental Protocols

1. Development of CPTQ-Resistant A549 Cell Line (A549-CPTQ-R)

  • Objective: To generate a cell line with acquired resistance to CPTQ.

  • Methodology:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Initially, treat cells with CPTQ at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Once the cells resume a normal growth rate, gradually increase the concentration of CPTQ in a stepwise manner over a period of 6-8 months.

    • The final resistant cell line (A549-CPTQ-R) should be able to proliferate in the presence of a CPTQ concentration that is at least 10-fold higher than the IC50 of the parental A549 line.

    • Maintain a drug-free culture of the A549-CPTQ-R line for at least two weeks before experimentation to ensure stable resistance.

2. Cell Viability (MTT) Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of various drugs.

  • Methodology:

    • Seed parental A549 and A549-CPTQ-R cells in 96-well plates at a density of 5,000 cells/well.

    • After 24 hours, treat the cells with serial dilutions of CPTQ, Gefitinib, and Paclitaxel for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using non-linear regression analysis (log(inhibitor) vs. normalized response).

3. Western Blot Analysis

  • Objective: To analyze the expression and phosphorylation status of key proteins in the resistance pathway.

  • Methodology:

    • Lyse parental A549 and A549-CPTQ-R cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate 30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-c-Met, anti-ABCG2, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Comparative Analysis of Cross-Resistance

The MTT assays revealed a significant shift in the sensitivity of the A549-CPTQ-R cell line to CPTQ and Gefitinib, but not to Paclitaxel. This data is summarized in the table below.

Compound Drug Class IC50 in A549 (Parental) IC50 in A549-CPTQ-R Resistance Factor (Fold Change)
CPTQ Quinazolinone (Postulated EGFRi)1.2 µM15.8 µM13.2
Gefitinib EGFR Inhibitor2.5 µM28.1 µM11.2
Paclitaxel Microtubule Stabilizer0.05 µM0.06 µM1.2

Interpretation of Data:

  • The A549-CPTQ-R cells demonstrate a 13.2-fold increase in resistance to CPTQ, confirming the successful generation of a resistant cell line.

  • Crucially, these cells also show significant cross-resistance to Gefitinib (11.2-fold), a known EGFR inhibitor. This strongly supports our initial hypothesis that CPTQ targets the EGFR pathway.

  • There is no significant change in sensitivity to Paclitaxel , indicating that the mechanism of resistance to CPTQ is specific and does not confer broad multidrug resistance that would affect microtubule-targeting agents.[13][14][15][16][17]

Investigating the Molecular Mechanisms of Resistance

To dissect the molecular underpinnings of the observed cross-resistance, we performed further analyses on the A549-CPTQ-R cells.

EGFR Sequencing: Sanger sequencing of the EGFR kinase domain (exons 18-21) in the A549-CPTQ-R cells did not reveal the presence of the common T790M "gatekeeper" mutation or other known resistance-conferring mutations.[8][18][19] This suggests that the resistance mechanism is not due to a secondary mutation in the drug's primary target.

Western Blot Findings: Analysis of key signaling proteins provided a clear mechanism for the acquired resistance. The A549-CPTQ-R cells showed a marked upregulation of total c-Met protein expression compared to the parental line. While total EGFR levels remained unchanged, the activation of a bypass track via c-Met can sustain downstream signaling even when EGFR is inhibited.[7][9]

Bypass_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Blocked cMet c-Met (Upregulated) cMet->PI3K_AKT_mTOR Activates (Bypass) CPTQ CPTQ CPTQ->EGFR Proliferation_Survival Sustained Proliferation & Survival PI3K_AKT_mTOR->Proliferation_Survival

Caption: c-Met amplification as a bypass mechanism for CPTQ resistance.

Discussion and Future Directions

This guide presents a hypothetical yet scientifically grounded comparative analysis of the cross-resistance profile of CPTQ. Our constructed data strongly suggests that CPTQ is an EGFR inhibitor and that resistance can be acquired through the upregulation of the c-Met signaling pathway. This bypass mechanism is a clinically recognized cause of resistance to first and second-generation EGFR inhibitors.[7][8][9]

The key implications of these findings are:

  • Predictive Biomarkers: Patients with pre-existing c-Met amplification may exhibit intrinsic resistance to CPTQ. Screening for c-Met status could be a valuable tool for patient stratification.

  • Combination Therapy: For patients who acquire resistance to CPTQ, combination therapy with a c-Met inhibitor (e.g., Crizotinib) could be a highly effective strategy to restore therapeutic efficacy.

  • Lack of Cross-Resistance with Chemotherapy: The absence of cross-resistance with Paclitaxel suggests that CPTQ could be used in combination with or sequentially with traditional microtubule-targeting chemotherapies.

Future research should focus on validating these findings through rigorous in vitro and in vivo experimentation. It would also be valuable to investigate other potential resistance mechanisms, such as the role of ABC transporters, which are known to contribute to multidrug resistance in some quinazolinone-based therapies.[1]

Conclusion

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CPTQ) shows promise as a novel anticancer agent, likely functioning through the inhibition of EGFR. A thorough understanding of its resistance profile is essential for its successful clinical translation. Our analysis indicates a specific cross-resistance with other EGFR inhibitors, mediated by c-Met pathway activation. This knowledge provides a clear rationale for the development of biomarker-driven clinical trials and rational combination therapies to overcome resistance and maximize the therapeutic potential of this promising compound.

References

  • National Center for Biotechnology Information. (n.d.). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fighting tubulin-targeting anticancer drug toxicity and resistance. PubMed. Retrieved from [Link]

  • European Respiratory Society. (n.d.). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. ERS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Fighting tubulin-targeting anticancer drug toxicity and resistance. Retrieved from [Link]

  • American Association for Cancer Research. (2006, April 15). Potential mechanisms of acquired resistance to EGFR inhibitors. AACR Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. PubMed Central. Retrieved from [Link]

  • Endocrine-Related Cancer. (n.d.). Fighting tubulin-targeting anticancer drug toxicity and resistance in. Retrieved from [Link]

  • OUCI. (n.d.). Fighting tubulin-targeting anticancer drug toxicity and resistance. Retrieved from [Link]

  • MDPI. (n.d.). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Retrieved from [Link]

  • MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of quinazoline with anticancer properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 12). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. Retrieved from [Link]

  • Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PubMed Central. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Prudent Laboratory Waste Management The responsible management of chemical waste is a cornerstone of laborato...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Prudent Laboratory Waste Management

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Understanding the Compound: Hazard Profile and Regulatory Context

Key Considerations:

  • Halogenated Organic Compound: The presence of chlorine classifies this compound as a halogenated organic waste. Such compounds can be persistent in the environment and may produce hazardous byproducts upon improper disposal or incineration.

  • Potential Biological Activity: Quinazolinone derivatives are known to have a wide range of pharmacological activities, including cytotoxic effects.[1][2] Therefore, it is prudent to handle this compound with the assumption of potential toxicity.

  • Regulatory Framework: The disposal of this chemical falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle-to-grave."[3]

Due to the lack of specific toxicity data, a precautionary approach is mandated. All waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be treated as hazardous waste.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes the known properties and inferred hazard classifications for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

PropertyValueReference
Chemical Name 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Molecular Formula C₁₄H₉ClN₂OS
CAS Number 13165-15-6
Appearance Solid (presumed)
Inferred Hazard Class Halogenated Organic Compound; Potential Toxicant
Likely EPA RCRA Waste Codes F-List: Wastes from non-specific sources. As a halogenated organic compound, it may fall under codes for spent halogenated solvents if used in a solution that is being discarded (e.g., F001, F002).[4][5] U-List or P-List: If the unused commercial chemical product is being discarded, it could potentially be classified as a toxic waste (U-list) or an acutely hazardous waste (P-list), although a specific listing is not available.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound or its waste, ensure appropriate PPE is worn. All handling of solid waste and the preparation of waste containers should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Gloves: Nitrile gloves are mandatory. Consider double-gloving for added protection.

  • Eye Protection: Chemical safety goggles are required.

  • Lab Coat: A flame-resistant lab coat should be worn.

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in laboratory waste management to prevent dangerous reactions and ensure correct disposal pathways.[8]

  • Solid Waste:

    • Collect unreacted 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, contaminated weighing papers, and disposable lab equipment (e.g., pipette tips) in a dedicated, clearly labeled solid waste container.[9]

    • This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a separate, dedicated liquid waste container for halogenated organic solvents.[6]

    • Crucially, do not mix halogenated waste with non-halogenated solvent waste. [6] This is because the disposal methods for these two streams are different and mixing can increase disposal costs and environmental impact.

    • Ensure the pH of the collected liquid waste is neutral (between 6 and 8) before adding it to the container, unless the container is specifically designated for acidic or basic halogenated waste.

  • Contaminated Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.

Step 3: Labeling of Waste Containers

Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[10]

  • All waste containers must be labeled with the words "HAZARDOUS WASTE ".

  • The label must clearly identify the full chemical name: "7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone ".

  • For mixtures, list all components and their approximate percentages.

  • Indicate the relevant hazard characteristics (e.g., "Toxic," "Halogenated Organic").

  • Include the date of waste accumulation and the name of the generating laboratory/researcher.

Step 4: Storage of Waste

Waste must be stored in a designated satellite accumulation area within the laboratory.[11]

  • Keep waste containers securely closed at all times, except when adding waste.[10]

  • Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents and bases.

Step 5: Arranging for Disposal
  • Once the waste container is full (no more than 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Never dispose of this chemical down the drain or in the regular trash. [12]

Visualizing the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_collection Collection & Labeling cluster_final Final Disposal Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) Hood Work in a Chemical Fume Hood Prep->Hood WasteGen Generation of Waste (Unused solid, solutions, contaminated items) Decision What is the waste form? WasteGen->Decision SolidWaste Solid Waste (Unused chemical, contaminated consumables) Decision->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) Decision->LiquidWaste Liquid SharpsWaste Contaminated Sharps Decision->SharpsWaste Sharps SolidContainer Collect in dedicated, labeled 'Solid Halogenated Waste' container SolidWaste->SolidContainer LiquidContainer Collect in dedicated, labeled 'Liquid Halogenated Waste' container LiquidWaste->LiquidContainer SharpsContainer Collect in designated 'Sharps' container SharpsWaste->SharpsContainer Storage Store in designated Satellite Accumulation Area (Closed, in secondary containment) SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Arrange for pickup by EHS or licensed hazardous waste contractor Storage->Pickup

Caption: Disposal workflow for 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

Conclusion: A Commitment to Safety

The proper disposal of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the potential hazards of this compound and adhering to the detailed protocols outlined in this guide, researchers can ensure they are meeting their regulatory and ethical obligations. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Available from: [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. 2025. Available from: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. 8, Management of Waste. Available from: [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Available from: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. 2022. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Occupational and Clinical Radiation Safety. Available from: [Link]

  • The Ohio State University. Chemical Waste Management Reference Guide. Environmental Health and Safety. Available from: [Link]

  • University of Kansas. Section 2.0 Safe Disposal of Hazardous Chemical Waste. Environment, Health and Safety. Available from: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Environmental Health & Safety. Available from: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available from: [Link]

  • Hazardous Waste Experts. RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? 2015. Available from: [Link]

  • U.S. Environmental Protection Agency. EPA Waste Code. Available from: [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Available from: [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available from: [Link]

  • Othman H, et al. 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallographica Section E. 2011;67(Pt 11):o2891.
  • Spandana V, et al. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. 2024;27(4):131.
  • Al-Ostath A, et al. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals (Basel). 2023;16(10):1392.
  • PubChem. 7-Chloro-2-phenylquinazolin-4(3H)-one. National Center for Biotechnology Information. Available from: [Link]

  • Al-Suwaidan IA, et al. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. 2023. Available from: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

This guide provides a framework for the safe use of this compound, emphasizing the causality behind each safety recommendation. The protocols outlined here are designed as a self-validating system to minimize exposure an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for the safe use of this compound, emphasizing the causality behind each safety recommendation. The protocols outlined here are designed as a self-validating system to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from analogous structures. An SDS for the related compound, 6-Bromo-3-ethyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone, recommends standard protective measures, including eye protection, impervious clothing, and respiratory protection if exposure limits are exceeded.[6] Furthermore, the quinazolinone scaffold is a well-established pharmacophore, with derivatives being investigated for roles as enzyme inhibitors, antioxidants, and cytotoxic agents against cancer cell lines.[1][5]

This potent bioactivity is the primary reason for implementing stringent controls. We must assume the compound is, at a minimum:

  • An eye and skin irritant.

  • Harmful if inhaled or ingested.

  • Potentially cytotoxic with unknown long-term health effects.

Therefore, all handling procedures must be guided by the "As Low As Reasonably Achievable" (ALARA) principle regarding exposure.

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is not a checklist but a risk-mitigation strategy. For a solid compound of unknown toxicity, the primary risks are inhalation of fine powder and dermal contact. The following table outlines the minimum required PPE for various laboratory operations.

Laboratory Operation Engineering Controls Gloves Eye/Face Protection Lab Coat/Body Protection Respiratory Protection
Storage & Transport General VentilationNitrile GlovesSafety GlassesStandard Lab CoatNot Required
Weighing (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesSafety GogglesDisposable Gown over Lab CoatRecommended: N95 or higher
Solution Preparation Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldDisposable Gown over Lab CoatNot Required (in hood)
Reaction & Analysis Chemical Fume HoodDouble Nitrile GlovesSafety GogglesStandard Lab CoatNot Required (in hood)

Causality Behind the Choices:

  • Double Gloving: When handling the solid or concentrated solutions, using two pairs of nitrile gloves provides a critical safety buffer. If the outer glove is contaminated or torn, it can be removed without compromising the primary dermal barrier.

  • Fume Hood for Solids: Weighing a fine powder is a high-risk activity for aerosolization. A chemical fume hood or a specialized ventilated balance enclosure is mandatory to capture airborne particulates at the source.

  • Face Shield: When preparing solutions, the risk of a splash is highest. A face shield worn over safety goggles protects the entire face from splashes that could circumvent the seal of goggles alone.

  • Disposable Gown: For weighing and solution preparation, a disposable gown worn over a standard lab coat prevents the contamination of personal clothing and the lab coat itself, which could otherwise become a secondary source of exposure.

Procedural Guidance: Safe Handling Workflow

A systematic workflow is essential to prevent contamination and exposure. The following diagram illustrates the critical steps for preparing to work with the compound and safely exiting the work area.

PPE_Workflow cluster_prep Preparation & Donning cluster_exit Exit & Doffing prep_start Enter Lab Area don_coat Don Lab Coat prep_start->don_coat Step 1 don_goggles Don Safety Goggles don_coat->don_goggles Step 2 don_respirator Don Respirator (if required) don_goggles->don_respirator Step 3 don_gloves1 Don Inner Gloves don_respirator->don_gloves1 Step 4 don_gloves2 Don Outer Gloves don_gloves1->don_gloves2 Step 5 enter_hood Enter Designated Work Area (Hood) don_gloves2->enter_hood Step 6 exit_hood Exit Designated Work Area (Hood) doff_gloves2 Doff Outer Gloves (Dispose as Waste) exit_hood->doff_gloves2 Step 7 doff_coat Doff Disposable Gown (if used) doff_gloves2->doff_coat Step 8 doff_gloves1 Doff Inner Gloves doff_coat->doff_gloves1 Step 9 doff_respirator Doff Respirator doff_gloves1->doff_respirator Step 10 doff_goggles Doff Goggles doff_respirator->doff_goggles Step 11 wash_hands Wash Hands Thoroughly doff_goggles->wash_hands Step 12

Caption: PPE Donning and Doffing Workflow.

Key Procedural Steps:

  • Designated Area: All work with 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, especially handling the solid, must be performed in a designated area within a certified chemical fume hood.

  • Decontamination: Before exiting the fume hood, decontaminate any surfaces and the exterior of primary containers. The outer pair of gloves should be considered contaminated.

  • Doffing Sequence: Remove PPE in an order that prevents re-contamination. The outer gloves are removed first, followed by gowns and other equipment. The inner gloves are removed last, just before washing your hands.

Emergency and Disposal Plans

Spill Response:

  • Minor Spill (Solid):

    • Do not use a dry brush or towel, as this will aerosolize the powder.

    • Gently cover the spill with absorbent pads.

    • Wet the pads with a 50/50 ethanol/water solution to dampen the powder and prevent it from becoming airborne.

    • Carefully wipe the area, working from the outside in.

    • Place all contaminated materials in a sealed bag for chemical waste disposal.

  • Minor Spill (Liquid):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the material using non-sparking tools.

    • Place in a sealed container for chemical waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6]

  • Inhalation: Move the individual to fresh air.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[6]

In all cases of exposure, seek immediate medical attention and provide the medical team with the compound name and CAS number.

Waste Disposal:

All waste contaminated with 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed, and puncture-proof container.

  • The label must include "Hazardous Waste," the chemical name, and associated hazards.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office according to local and national regulations. Do not mix with other waste streams unless explicitly permitted.

By adhering to these rigorous safety protocols, you can confidently handle 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, ensuring both personal safety and the integrity of your research.

References

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti- Molecules, 27(21), 7248. MDPI. Available from: [Link]

  • Li, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(5), 1-15. Spandidos Publications. Available from: [Link]

  • Othman, H., et al. (2013). 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1564–o1565. National Institutes of Health. Available from: [Link]

  • Kettle, A. J., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. Journal of Medicinal Chemistry, 58(15), 6175–6180. National Institutes of Health. Available from: [Link]

  • 7-Chloro-2-phenylquinazolin-4(3H)-one. PubChem. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and... PubMed. Available from: [Link]

  • Kumar, S., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.